molecular formula C6H12ClN3 B598599 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1197230-21-9

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B598599
CAS No.: 1197230-21-9
M. Wt: 161.633
InChI Key: LBWIPMKVKGUOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3 and its molecular weight is 161.633. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-3-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-3-9-4-6(7)5(2)8-9;/h4H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWIPMKVKGUOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669502
Record name 1-Ethyl-3-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197230-21-9
Record name 1-Ethyl-3-methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and a standard characterization workflow for the heterocyclic compound 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. This molecule belongs to the aminopyrazole class, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.

Core Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, data is available for the corresponding dihydrochloride salt. This form is common for improving the stability and solubility of amine-containing compounds. The following table summarizes the available physicochemical data.

PropertyValueNotes
Compound Name 1-Ethyl-3-methyl-1H-pyrazol-4-amine DihydrochlorideData pertains to the dihydrochloride salt.[1]
Molecular Formula C₆H₁₃Cl₂N₃For the dihydrochloride salt.[1]
Molecular Weight 198.09 g/mol For the dihydrochloride salt.[1]
Appearance Solid[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not availableThe compound is noted to be moisture sensitive.[2]
InChI Key BUTOBTHSCSCHMK-UHFFFAOYSA-NFor the dihydrochloride salt.[1]
SMILES Cl.Cl.CCn1cc(N)c(C)n1For the dihydrochloride salt.[1]
CAS Number Data not available for this specific isomerRelated isomers have assigned CAS numbers (e.g., 1803601-55-9 for the 3-ethyl-1-methyl isomer hydrochloride).[3]

Experimental Protocols: A Plausible Synthetic Route

Objective: To synthesize this compound.

Overall Strategy:

  • Step 1: Pyrazole Formation. Synthesis of the 1-Ethyl-3-methyl-1H-pyrazole core via condensation.

  • Step 2: Nitration. Introduction of a nitro group at the C4 position of the pyrazole ring.

  • Step 3: Reduction. Reduction of the 4-nitro group to a 4-amino group.

  • Step 4: Salt Formation. Conversion of the resulting amine to its hydrochloride salt for improved stability and handling.

Detailed Methodology:

  • Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

    • To a stirred solution of ethylhydrazine in a suitable solvent such as ethanol, add a 1,3-dicarbonyl compound like 2-methyl-3-oxobutanal (or its synthetic equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of starting materials.

    • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting crude 1-Ethyl-3-methyl-1H-pyrazole, for instance, by vacuum distillation or column chromatography.

  • Step 2: Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

    • Slowly add the 1-Ethyl-3-methyl-1H-pyrazole from Step 1 to the cooled nitrating mixture while maintaining the temperature below 10 °C.

    • Stir the reaction at a low temperature for a specified period, monitoring the reaction progress.

    • Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter the solid product, wash with cold water, and dry to yield 1-Ethyl-3-methyl-4-nitro-1H-pyrazole.

  • Step 3: Reduction to 1-Ethyl-3-methyl-1H-pyrazol-4-amine

    • Dissolve the nitropyrazole from Step 2 in a solvent like ethanol or methanol.

    • Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

    • Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.

    • Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

  • Step 4: Formation of the Hydrochloride Salt

    • Dissolve the crude 1-Ethyl-3-methyl-1H-pyrazol-4-amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

    • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent until precipitation is complete.

    • Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield the final product, this compound.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthesis and a general workflow for characterizing a novel compound of this nature.

G Plausible Synthesis Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A Ethylhydrazine + 2-Methyl-3-oxobutanal B Condensation/ Cyclization A->B C 1-Ethyl-3-methyl- 1H-pyrazole B->C D Nitration (HNO3/H2SO4) C->D E 1-Ethyl-3-methyl- 4-nitro-1H-pyrazole F Reduction (e.g., H2/Pd-C) E->F G 1-Ethyl-3-methyl- 1H-pyrazol-4-amine H Salt Formation (HCl) G->H I Final Product: Hydrochloride Salt

Caption: A plausible four-step synthesis route for the target compound.

G General Compound Characterization Workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physicochemical Properties cluster_2 Phase 3: Initial Biological Screening A Synthesized Compound B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) A->C D Elemental Analysis A->D E Aqueous Solubility (Kinetic & Thermodynamic) C->E F Lipophilicity (LogP/LogD) E->F G pKa Determination F->G H Chemical Stability (pH, Temp) G->H I In vitro Target Binding Assays H->I J Cell-based Activity/Toxicity Assays I->J K Preliminary ADME (e.g., Microsomal Stability) J->K

Caption: A standard workflow for characterizing a new chemical entity.

Biological and Medicinal Context

While specific biological activities for this compound have not been detailed in major publications, the aminopyrazole scaffold is a cornerstone in modern drug discovery. Pyrazole derivatives are known to possess a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antibacterial activities.[6][7][8] The functional groups on the pyrazole ring—in this case, the ethyl, methyl, and primary amine groups—provide vectors for further chemical modification, making this compound a potentially valuable building block for creating libraries of new chemical entities for high-throughput screening.

Conclusion

This compound is a heterocyclic compound with potential as a synthetic intermediate in pharmaceutical research and development. This guide provides the core available physicochemical data, outlines a chemically sound, multi-step synthesis protocol, and presents a standard workflow for its characterization. The established biological relevance of the aminopyrazole class underscores the potential utility of this and related compounds in the search for novel therapeutic agents.

References

Structure Elucidation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural determination is paramount for understanding structure-activity relationships and for drug development. This document outlines the analytical techniques and methodologies used to confirm the molecular structure of the title compound, presenting predicted spectroscopic data and detailed experimental protocols. The guide also visualizes the logical workflow of the structure elucidation process and explores a relevant signaling pathway where pyrazole derivatives have shown activity.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds that are key building blocks in the development of new therapeutic agents.[1] The biological activity of these compounds is intrinsically linked to their molecular structure. Therefore, unambiguous confirmation of the structure is a critical step in the research and development process. This guide details the application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the complete structure elucidation of this compound.

Molecular Structure:

  • Chemical Name: this compound

  • Molecular Formula: C₆H₁₄Cl₂N₃

  • Molecular Weight: 198.10 g/mol [2]

  • CAS Number: 1185293-13-3

Predicted Spectroscopic Data

Due to the unavailability of published experimental spectra for this compound, the following tables summarize the predicted quantitative data based on the analysis of structurally similar pyrazole derivatives. This data serves as an illustrative guide for researchers performing this analysis.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in D₂O

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-5~7.5s1HPyrazole ring proton
-CH₂- (Ethyl)~4.1q2HMethylene protons
-CH₃ (Methyl)~2.2s3HMethyl protons on pyrazole
-CH₃ (Ethyl)~1.4t3HMethyl protons of ethyl group
-NH₃⁺~4.8br s3HAmmonium protons
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in D₂O

Carbon AtomPredicted Chemical Shift (ppm)
C-3~148
C-5~130
C-4~110
-CH₂- (Ethyl)~45
-CH₃ (Methyl)~12
-CH₃ (Ethyl)~15
Predicted FT-IR Data

Table 3: Predicted FT-IR Characteristic Absorption Bands (KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine salt)
2980-2850MediumC-H stretching (aliphatic)
~1620MediumC=N stretching (pyrazole ring)
~1580MediumN-H bending (amine salt)
~1460MediumC-H bending (CH₂ and CH₃)
~1380MediumC-H bending (CH₃)
~1250MediumC-N stretching
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation (ESI+)

m/zPredicted Identity
126.1182[M+H]⁺ (free base)
111.0971[M+H - CH₃]⁺
97.0815[M+H - C₂H₅]⁺
82.0659[M+H - C₂H₅N]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., DSS or TMSP for D₂O) if quantitative analysis is required.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC): These experiments should be performed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the beam path and record the sample spectrum.

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • The mass range should be set to scan from m/z 50 to 500.

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.

Visualizations

Structure Elucidation Workflow

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the structure elucidation of the target compound.

Predicted ¹H-¹³C HSQC Connectivity

HSQC_Connectivity cluster_protons ¹H NMR cluster_carbons ¹³C NMR H5 H-5 (~7.5 ppm) C5 C-5 (~130 ppm) H5->C5 Directly Bonded H_CH2 -CH₂- (~4.1 ppm) C_CH2 -CH₂- (~45 ppm) H_CH2->C_CH2 Directly Bonded H_CH3_Me -CH₃ (Me) (~2.2 ppm) C_CH3_Me -CH₃ (Me) (~12 ppm) H_CH3_Me->C_CH3_Me Directly Bonded H_CH3_Et -CH₃ (Et) (~1.4 ppm) C_CH3_Et -CH₃ (Et) (~15 ppm) H_CH3_Et->C_CH3_Et Directly Bonded

Caption: Predicted ¹H-¹³C HSQC correlations for the title compound.

Pyrazole Derivatives in the MAPK/ERK Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Cell_Response Cell Proliferation, Differentiation, Survival Transcription->Cell_Response Pyrazole_Inhibitor Pyrazole Derivative (e.g., RAF/MEK Inhibitor) Pyrazole_Inhibitor->RAF Pyrazole_Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by pyrazole derivatives.

Conclusion

References

In-Depth Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Due to the limited availability of specific data for the hydrochloride salt, this guide primarily focuses on the properties of the more frequently documented 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride, a closely related compound. This document also outlines generalized experimental protocols for the synthesis and characterization of this class of compounds and explores their biological significance.

Core Physical and Chemical Characteristics

PropertyValueSource
Chemical Name 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
Molecular Formula C₆H₁₃Cl₂N₃
Molecular Weight 198.09 g/mol
Appearance Solid
InChI 1S/C6H11N3.2ClH/c1-3-9-4-6(7)5(2)8-9;;/h4H,3,7H2,1-2H3;2*1H
SMILES Cl.Cl.CCn1cc(N)c(C)n1

Experimental Protocols

Generalized Synthesis of 4-Aminopyrazole Derivatives

The synthesis of 4-aminopyrazole derivatives can be achieved through various methods. A common approach involves the reduction of a corresponding 4-nitropyrazole precursor.

Objective: To synthesize 1-ethyl-3-methyl-1H-pyrazol-4-amine from a 4-nitropyrazole intermediate.

Materials:

  • 1-ethyl-3-methyl-4-nitro-1H-pyrazole

  • Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Hydrochloric acid (for salt formation)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: Dissolve the 1-ethyl-3-methyl-4-nitro-1H-pyrazole in a suitable solvent such as ethanol.

  • Reduction:

    • Using Tin(II) chloride: Add an excess of Tin(II) chloride dihydrate to the solution and heat the mixture to reflux for several hours.

    • Using Catalytic Hydrogenation: Subject the solution to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • For the Tin(II) chloride reduction, quench the reaction by making the solution basic with a sodium hydroxide solution and extract the product with an organic solvent.

    • For catalytic hydrogenation, filter off the catalyst.

  • Purification: Purify the resulting free base, 1-ethyl-3-methyl-1H-pyrazol-4-amine, using column chromatography.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Determination of Physical Characteristics

The following are generalized protocols for determining the physical properties of amine hydrochloride salts.

Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted.

Solubility Assessment:

  • Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolution: Add a measured volume of the selected solvent (e.g., 1 mL) to the sample in a vial at a constant temperature (e.g., 25 °C).

  • Observation: Stir or shake the mixture vigorously for a set period. Observe if the solid dissolves completely.

  • Quantification (Optional): If the substance does not fully dissolve, incrementally add more solvent until complete dissolution is achieved to determine the approximate solubility. For precise measurements, analyze the concentration of the saturated solution using techniques like UV-Vis spectroscopy or HPLC.

Biological Context and Signaling Pathways

4-Aminopyrazole derivatives are recognized for their significant biological activities, particularly as inhibitors of various protein kinases.[1][2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] The 4-aminopyrazole scaffold can serve as a template for the design of potent and selective kinase inhibitors.[1][3]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_1 Kinase 1 (e.g., CDK) Receptor_Tyrosine_Kinase->Kinase_1 Activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylates Substrate_Protein Substrate Protein Kinase_2->Substrate_Protein Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate_Protein->Cellular_Response Leads to 4_Aminopyrazole_Inhibitor 1-Ethyl-3-methyl-1H- purazol-4-amine Derivative 4_Aminopyrazole_Inhibitor->Kinase_1 Inhibits

Caption: Conceptual signaling pathway illustrating the inhibitory action of 4-aminopyrazole derivatives on a kinase cascade.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of a novel pyrazole derivative like this compound.

Experimental_Workflow Start Start: Design & Precursor Selection Synthesis Synthesis of 4-Nitropyrazole Intermediate Start->Synthesis Reduction Reduction of Nitro Group to Amine Synthesis->Reduction Purification_Base Purification of Free Base (Column Chromatography) Reduction->Purification_Base Salt_Formation Hydrochloride Salt Formation Purification_Base->Salt_Formation Purification_Salt Purification of Salt (Recrystallization/Washing) Salt_Formation->Purification_Salt Characterization Structural & Physical Characterization Purification_Salt->Characterization Biological_Assay Biological Activity Screening Characterization->Biological_Assay End End: Data Analysis & Reporting Biological_Assay->End

References

In-depth Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1803601-55-9)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the chemical properties, synthesis, and potential biological significance of a novel pyrazole compound for researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides a summary of the available information on this compound, including its chemical properties and a generalized approach to its synthesis. Currently, there is a notable lack of in-depth experimental data and biological studies specifically pertaining to this compound in publicly accessible scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. The chemical structure reveals a pyrazole ring substituted with an ethyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C4 position, supplied as a hydrochloride salt. The presence of both hydrogen bond donors and acceptors suggests its potential for interaction with biological macromolecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1803601-55-9Various Chemical Suppliers
Molecular Formula C₆H₁₂ClN₃Aaron Chemicals[1], Biosynth[2]
Molecular Weight 161.63 g/mol Aaron Chemicals[1], Biosynth[2]
Canonical SMILES CCC1=NN(C=C1N)C.ClBiosynth[2]
Physical Description Solid (predicted)General Chemical Knowledge
Solubility Soluble in polar solvents (predicted)General Chemical Knowledge

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

A plausible synthetic route would likely involve the cyclization of a suitably substituted precursor. A generalized workflow for the synthesis of substituted aminopyrazoles is depicted below. This would typically start from a β-keto nitrile or a similar reactive intermediate, followed by condensation with a hydrazine derivative, and subsequent functional group manipulations.

G A Starting Materials (e.g., β-keto nitrile, ethylhydrazine) B Condensation/Cyclization A->B C Formation of Pyrazole Ring B->C D Functional Group Interconversion (e.g., Reduction of Nitro Group) C->D E Introduction of Amine Group D->E F Salt Formation (with HCl) E->F G This compound F->G

Caption: Generalized workflow for pyrazole synthesis.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on general pyrazole synthesis principles. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

  • Step 1: Synthesis of a substituted pyrazole precursor. This could involve the reaction of a β-dicarbonyl compound with ethylhydrazine to form the core pyrazole ring.

  • Step 2: Nitration of the pyrazole ring. The formed pyrazole from Step 1 would be subjected to nitration conditions, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position.

  • Step 3: Reduction of the nitro group. The 4-nitro-1-ethyl-3-methyl-1H-pyrazole would then be reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

  • Step 4: Hydrochloride salt formation. The resulting 1-Ethyl-3-methyl-1H-pyrazol-4-amine free base would be dissolved in a suitable solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.

  • Purification. The final product would be purified by recrystallization from an appropriate solvent system to yield the desired this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

However, the broader class of pyrazole-containing compounds has been extensively studied and is known to exhibit a wide range of biological activities, including but not limited to:

  • Anti-inflammatory: Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes.

  • Anticancer: Some pyrazoles have shown efficacy as kinase inhibitors or inducers of apoptosis in cancer cell lines.

  • Antimicrobial: The pyrazole nucleus is present in some antibacterial and antifungal agents.

  • Central Nervous System (CNS) Activity: Certain pyrazoles have demonstrated effects on CNS targets.

Given the structural features of this compound, it could be a candidate for screening in various biological assays to explore its potential therapeutic applications. A logical workflow for such a screening process is outlined below.

G A 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride B High-Throughput Screening (e.g., Kinase, GPCR panels) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vitro & In Vivo Pharmacology Studies D->E F Identification of Mechanism of Action E->F G Signaling Pathway Elucidation F->G

References

Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the physicochemical properties, synthesis, and structural representation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine and its hydrochloride salts.

Physicochemical Properties

1-Ethyl-3-methyl-1H-pyrazol-4-amine is a substituted pyrazole that is often utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. It is typically available as a hydrochloride salt to improve its stability and handling properties. The most commonly available form is the dihydrochloride salt.

Data Summary

The quantitative data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine and its dihydrochloride salt are summarized in the table below.

Property1-Ethyl-3-methyl-1H-pyrazol-4-amine (Free Base)1-Ethyl-3-methyl-1H-pyrazol-4-amine Dihydrochloride
Molecular Formula C₆H₁₁N₃C₆H₁₃Cl₂N₃
Molecular Weight 125.17 g/mol [1]198.09 g/mol
Physical Form Not specified (likely an oil or low-melting solid)Solid
InChI Key IHOYUFHPGKNPEJ-UHFFFAOYSA-N (for an isomer)BUTOBTHSCSCHMK-UHFFFAOYSA-N
SMILES String CCN1C=C(C=N1)NC (for an isomer)Cl.Cl.CCn1cc(N)c(C)n1

Note: Data for the free base is inferred from isomeric compounds and the dihydrochloride salt information.

Structural Information

The core structure consists of a pyrazole ring substituted with an ethyl group at the 1-position, a methyl group at the 3-position, and an amine group at the 4-position. The hydrochloride salt forms by the protonation of the basic nitrogen atoms.

Chemical Structure Diagram

Caption: Chemical structure of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.

Experimental Protocols: Synthesis of Substituted Pyrazoles

The synthesis of this compound is not explicitly detailed in the provided search results. However, a general approach for the synthesis of substituted pyrazoles can be outlined based on common organic chemistry principles and literature on related compounds. A plausible synthetic route would involve the condensation of a β-keto nitrile with an ethylhydrazine, followed by reduction of the resulting aminopyrazole.

General Synthetic Workflow for Substituted Pyrazoles

G A Starting Materials (e.g., β-Ketoester/Nitrile & Hydrazine) B Condensation Reaction A->B Reagents, Solvent, Temp. C Cyclization B->C Acid/Base Catalyst D Substituted Pyrazole Core C->D E Functional Group Interconversion (e.g., Nitration, Reduction) D->E F Target Aminopyrazole E->F G Salt Formation (Addition of HCl) F->G H Final Hydrochloride Salt G->H

Caption: Generalized workflow for the synthesis of aminopyrazole hydrochlorides.

Example Protocol for a Related Pyrazole Synthesis:

A representative synthesis for a substituted aminopyrazole, 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride, is described as follows[2]:

  • A stirred mixture of 3-thiosemicarbazide (0.1 mole) and concentrated hydrochloric acid (1 mL) in absolute ethanol (150 mL) is cooled to 0°C in an ice bath.

  • Ethyl 2-chloroacetoacetate (0.1 mole) is added dropwise to the cooled mixture.

  • The reaction mixture is allowed to warm to ambient temperature, during which the thiosemicarbazide dissolves, the solution turns yellow, and a new precipitate forms.

  • The mixture is then heated at reflux for 3 hours.

  • After reflux, if all the material has not dissolved, the mixture is diluted with water and acidified with 3N hydrochloric acid to dissolve all solids except for sulfur.

  • The solution is filtered, and the filtrate is concentrated in vacuo.

  • The resulting oil is crystallized from acetone to yield the final product.

This protocol illustrates a common strategy for forming the pyrazole ring system, which could be adapted by using different starting materials to achieve the desired 1-ethyl-3-methyl-4-amino substitution pattern.

Applications in Research and Drug Development

Substituted pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. They are key structural motifs in a number of approved drugs. The this compound scaffold can serve as a versatile starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:

  • Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in ATP-competitive kinase inhibitors.

  • Anticancer Agents: Many pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3]

  • Anti-inflammatory Agents: The pyrazole structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Some pyrazole derivatives exhibit antibacterial and antifungal properties.[4]

The amine functional group at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery programs.

Signaling Pathway Interaction (Hypothetical)

The following diagram illustrates a hypothetical mechanism by which a drug candidate derived from this pyrazole scaffold might interact with a generic signaling pathway, for example, by inhibiting a key kinase.

signaling_pathway cluster_cell Cell cluster_nucleus receptor Receptor kinase_A Kinase A receptor->kinase_A Activation kinase_B Kinase B kinase_A->kinase_B Phosphorylation transcription_factor Transcription Factor kinase_B->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression ligand External Signal ligand->receptor drug Pyrazole-Derived Inhibitor drug->kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.

References

An In-depth Technical Guide to the Biological Activity Screening of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct biological activity data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is publicly available. This guide provides a framework for its biological screening based on the activities of structurally related pyrazole derivatives. The experimental protocols and potential mechanisms of action are extrapolated from published research on analogous compounds and should be adapted and validated for the specific target molecule.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][2][3][4] The compound this compound belongs to this versatile class of heterocyclic compounds. Its structural features, including the substituted pyrazole ring and the primary amine, suggest potential for various biological interactions. This document outlines a proposed strategy for the comprehensive biological activity screening of this compound, drawing upon established methodologies for similar pyrazole analogs.

Predicted Biological Activities and Screening Strategy

Based on the extensive literature on pyrazole derivatives, a tiered screening approach is recommended for this compound. The primary focus should be on anti-inflammatory and anticancer activities, with secondary screening for antimicrobial and antioxidant potential.

Workflow for Biological Activity Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening Initial Compound QC Initial Compound QC Anti-inflammatory Assays Anti-inflammatory Assays Initial Compound QC->Anti-inflammatory Assays Proceed if pure Cytotoxicity Assays Cytotoxicity Assays Initial Compound QC->Cytotoxicity Assays Proceed if pure Antimicrobial Assays Antimicrobial Assays Anti-inflammatory Assays->Antimicrobial Assays Mechanism of Action Studies Mechanism of Action Studies Anti-inflammatory Assays->Mechanism of Action Studies If active Antioxidant Assays Antioxidant Assays Cytotoxicity Assays->Antioxidant Assays Cytotoxicity Assays->Mechanism of Action Studies If selective

Caption: Proposed workflow for the biological activity screening of this compound.

Potential Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[5]

Table 1: Representative Anti-inflammatory Activity of Related Pyrazole Derivatives

Compound/AnalogAssayTarget/EnzymeIC50 / % InhibitionReference Compound
1,3,4-trisubstituted pyrazole derivativesCarrageenan-induced paw edemaIn vivo≥84.2% inhibitionDiclofenac
Indole-based pyrazolesCarrageenan-induced paw edemaIn vivoPromising activityIndomethacin
1,3,4,5-tetrasubstituted pyrazole derivativesIn vitro anti-inflammatoryNot specified93.80% inhibitionDiclofenac sodium
Pyrazolo[3,4-d]pyrimidinone derivativesCOX-2 InhibitionCOX-2IC50: 0.266 µMCelecoxib

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from studies on other pyrazole derivatives and would need to be optimized.[6]

  • Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Amplector Red reagent.

    • Test compound dissolved in DMSO.

    • Celecoxib (positive control for COX-2), Indomethacin (positive control for COX-1).

    • Assay buffer (e.g., Tris-HCl).

  • Procedure:

    • Prepare serial dilutions of the test compound and control drugs.

    • In a 96-well plate, add the enzyme, assay buffer, and the test compound or control.

    • Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction after a defined period (e.g., 10 minutes).

    • Measure the product (e.g., prostaglandin H2) formation, often via a colorimetric or fluorometric method.

    • Calculate the percentage of inhibition and determine the IC50 values.

Potential Signaling Pathway Involvement in Inflammation

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli Arachidonic Acid Arachidonic Acid Pro-inflammatory Stimuli->Arachidonic Acid COX Enzymes (COX-1, COX-2) COX Enzymes (COX-1, COX-2) Arachidonic Acid->COX Enzymes (COX-1, COX-2) Prostaglandins Prostaglandins COX Enzymes (COX-1, COX-2)->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound Test Compound Test Compound->COX Enzymes (COX-1, COX-2) Inhibition

Caption: Simplified diagram of the cyclooxygenase pathway and the potential inhibitory action of the test compound.

Potential Anticancer Activity

Pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7]

Table 2: Representative Anticancer Activity of Related Pyrazole Derivatives

Compound/AnalogCell LineAssayIC50 / ActivityReference
4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)RKO (colorectal carcinoma)CytotoxicityIC50: 9.9 µM (for compound 3i)[7]
1-Ethyl-1H-pyrazolo[3,4-b]pyridine-based BRD9 bindersHeLa, A375AntiproliferativePromising activity (for compound 5)[8]
Pyrazolo[3,4-b]pyridine derivativesA172, U87MG, A375, A2058, Panc0504AntiproliferativeNot specified[9]

Experimental Protocol: In Vitro Antiproliferative Assay (SRB Assay)

This is a common method for assessing cytotoxicity.[9]

  • Objective: To evaluate the antiproliferative effect of this compound on various cancer cell lines.

  • Materials:

    • Selected cancer cell lines (e.g., HeLa, A375, RKO).

    • Appropriate cell culture medium and supplements.

    • Test compound dissolved in DMSO.

    • Doxorubicin or other standard anticancer drug (positive control).

    • Sulforhodamine B (SRB) solution.

    • Trichloroacetic acid (TCA).

    • Tris base solution.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and positive control for a specified duration (e.g., 72 hours).

    • Fix the cells with cold TCA.

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Potential Mechanism of Action in Cancer

G Test Compound Test Compound Cancer Cell Cancer Cell Test Compound->Cancer Cell Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Apoptosis Apoptosis Cancer Cell->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Apoptosis->Inhibition of Proliferation

Caption: Potential mechanisms of anticancer activity, including induction of cell cycle arrest and apoptosis.

Secondary Screening: Antimicrobial and Antioxidant Activities

Antimicrobial Activity:

Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various bacterial and fungal strains.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth.

    • Inoculate each well with a standardized microbial suspension.

    • Include positive (microbe without compound) and negative (broth only) controls.

    • Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Antioxidant Activity:

The antioxidant potential of pyrazole derivatives has also been reported.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Objective: To assess the free radical scavenging activity of the test compound.

  • Procedure:

    • Prepare different concentrations of the test compound.

    • Mix the compound solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

    • A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of scavenging and the IC50 value. Ascorbic acid is often used as a standard.[7]

Conclusion

While direct biological data for this compound is scarce, the extensive research on the pyrazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The proposed screening cascade, starting with anti-inflammatory and anticancer assays, followed by antimicrobial and antioxidant evaluations, offers a comprehensive approach to elucidating its biological profile. The experimental protocols provided herein serve as a foundation for initiating these studies, with the understanding that optimization will be necessary. Further investigation into the specific mechanisms of action will be warranted should promising activity be identified in the initial screens.

References

In-depth Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Despite its availability from various chemical suppliers for research purposes, dedicated studies detailing its biological targets, associated signaling pathways, and pharmacological effects could not be identified.

This guide, therefore, serves to highlight the absence of specific data for the target compound and provides a broader context of the known biological activities of the pyrazole scaffold, from which its potential actions might be inferred for future research.

This compound: Current Status

Searches of prominent scientific databases and research publications did not yield any studies that have investigated the mechanism of action of this compound. As such, there is no quantitative data, such as IC50 or Ki values, to summarize, nor are there established experimental protocols for its biological assessment. The compound is primarily listed in chemical supplier catalogs as a research chemical.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

While information on the specific ethyl-methyl-pyrazol-amine derivative is lacking, the core pyrazole structure is a well-established "privileged scaffold" in medicinal chemistry. This designation is due to its versatile synthetic accessibility and its presence in numerous compounds with a wide range of biological activities.

Derivatives of pyrazole have been shown to exhibit a broad spectrum of pharmacological effects, including but not limited to:

  • Anti-inflammatory: Many pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

  • Anticancer: The pyrazole nucleus is a key component of several anticancer agents, with mechanisms that can include kinase inhibition and induction of apoptosis.

  • Antimicrobial: Various pyrazole-containing compounds have demonstrated activity against a range of bacteria and fungi.

  • Analgesic and Antipyretic: The pyrazole ring is found in several non-steroidal anti-inflammatory drugs (NSAIDs) that possess pain-relieving and fever-reducing properties.

  • Kinase Inhibition: The pyrazole structure is a common feature in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes.

The diverse biological activities of pyrazole derivatives suggest that this compound could potentially interact with a variety of biological targets. However, without specific experimental data, any discussion of its mechanism of action remains speculative.

Future Research Directions

The absence of data on the mechanism of action for this compound presents an open area for investigation. A logical first step for researchers interested in this compound would be to conduct broad biological screening assays.

A suggested initial experimental workflow could be as follows:

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Elucidation A 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride B Broad Phenotypic Screening (e.g., cell viability, proliferation assays across various cell lines) A->B C Affinity-based Methods (e.g., chemical proteomics) B->C D Targeted Panel Screening (e.g., kinase panel, GPCR panel) B->D E Identification of Putative Targets C->E D->E F Biochemical & Cellular Assays (e.g., enzyme kinetics, signaling pathway analysis) E->F G In Vivo Model Validation F->G

Caption: Proposed workflow for elucidating the mechanism of action.

Conclusion

For researchers, scientists, and drug development professionals, this compound represents an unexplored small molecule. While the broader family of pyrazole derivatives is rich in biological activity, the specific mechanism of action for this compound remains to be determined. The information presented here underscores the need for foundational research to characterize its pharmacological profile and identify its molecular targets. Until such studies are conducted and published, any application of this compound in targeted research will be based on inference from the wider pyrazole literature rather than direct evidence.

Potential Therapeutic Applications of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride based on the known biological activities of the broader pyrazole class of compounds. As of the latest literature review, no specific biological data, including therapeutic targets or mechanism of action, is publicly available for this compound. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals, outlining hypothetical therapeutic avenues and suggested experimental approaches.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds. Molecules incorporating the pyrazole moiety have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects. This diverse activity profile suggests that pyrazole derivatives can be designed to interact with a variety of biological targets. Given this context, this compound, as a member of this chemical class, holds potential for therapeutic development. This guide will explore its hypothetical therapeutic targets and propose experimental workflows for their validation.

Postulated Therapeutic Targets

Based on the activities of structurally related pyrazole-containing compounds, several potential therapeutic targets can be postulated for this compound. These include, but are not limited to, protein kinases, inflammatory enzymes, and receptors involved in neurological pathways.

Protein Kinase Inhibition

Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

Hypothetical Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are key drivers of angiogenesis and tumor growth.

  • Non-Receptor Tyrosine Kinases: Including members of the Src family kinases and Bruton's tyrosine kinase (BTK), which play significant roles in cancer cell signaling and immune cell function.

  • Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs) that control cell cycle progression, and Mitogen-Activated Protein Kinases (MAPKs) like p38, which are involved in inflammatory signaling.

A proposed signaling pathway that could be targeted by this compound is the generic receptor tyrosine kinase pathway illustrated below.

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase RTK->RTK Grb2 Grb2 RTK->Grb2 Ligand Ligand Ligand->RTK Binds Compound 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl Compound->RTK Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation_Survival

Figure 1: Hypothetical inhibition of a generic RTK signaling pathway.
Modulation of Inflammatory Pathways

The anti-inflammatory properties of many pyrazole-containing drugs are well-documented. These compounds often target key enzymes in inflammatory cascades.

Hypothetical Targets:

  • Cyclooxygenase (COX) Enzymes: Specifically, selective inhibition of COX-2 over COX-1 is a common mechanism for anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Lipoxygenase (LOX) Enzymes: Inhibition of 5-LOX can reduce the production of leukotrienes, which are potent inflammatory mediators.

  • Phosphodiesterase 4 (PDE4): An enzyme that degrades cyclic AMP (cAMP), a key intracellular second messenger that can suppress inflammation.

Proposed Experimental Workflows

To investigate the potential therapeutic targets of this compound, a systematic experimental approach is recommended. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl Broad_Screening Broad Kinase & Enzyme Panel Screening Start->Broad_Screening Cell_Based_Assays Cell-Based Functional Assays (e.g., Proliferation, Cytokine Release) Start->Cell_Based_Assays Hit_Identification Hit Identification Broad_Screening->Hit_Identification Cell_Based_Assays->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Identified Hits Target_Validation Target Validation (e.g., Western Blot, siRNA) Dose_Response->Target_Validation In_Vivo_Models In Vivo Disease Models Target_Validation->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Figure 2: Proposed experimental workflow for target identification.
Initial Target Screening

A broad in vitro screening approach is recommended to identify initial "hits."

Table 1: Suggested Initial Screening Panels

Panel TypeDescriptionKey Information Gained
Kinase PanelA comprehensive panel of recombinant human protein kinases (e.g., >400 kinases) to assess inhibitory activity at a fixed concentration (e.g., 1 or 10 µM).Identification of potential kinase targets.
Enzyme PanelA panel of enzymes relevant to inflammation (e.g., COX-1, COX-2, 5-LOX, PDE4) and other disease areas.Identification of non-kinase enzyme targets.
Receptor Binding PanelA panel of common G-protein coupled receptors (GPCRs) and ion channels.Assessment of off-target effects and potential neurological targets.
Cell-Based Functional Assays

Parallel to biochemical screening, the compound should be evaluated in various cell-based assays to assess its functional effects.

Table 2: Recommended Cell-Based Assays

Assay TypeCell Line(s)Endpoint MeasurementPotential Indication
Cancer Cell ProliferationA panel of cancer cell lines (e.g., NCI-60)Cell viability (e.g., MTT, CellTiter-Glo)Anticancer activity
Cytokine ReleaseLPS-stimulated PBMCs or macrophagesLevels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) measured by ELISA.Anti-inflammatory activity
Neuronal ViabilityNeuronal cell lines (e.g., SH-SY5Y)Cell viability in the presence of a neurotoxin.Neuroprotective effects
Hit Confirmation and Mechanistic Studies

Positive hits from the initial screens should be followed up with more detailed studies.

Experimental Protocols:

  • IC50/EC50 Determination: For any confirmed hits, dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50) for enzymes or the half-maximal effective concentration (EC50) in cell-based assays. This involves serially diluting the compound and measuring its effect at each concentration.

  • Mechanism of Action Studies:

    • Western Blotting: To confirm the inhibition of a specific signaling pathway in cells. For example, if a kinase is identified as a target, the phosphorylation status of its downstream substrates can be assessed by Western blot analysis.

    • Target Engagement Assays: Techniques such as cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to the intended target in a cellular context.

    • Gene Silencing (siRNA/shRNA): To validate that the observed cellular phenotype is dependent on the identified target. Knockdown of the target protein should phenocopy the effect of the compound.

Conclusion

While there is currently no specific biological data available for this compound, its chemical structure places it within a class of compounds with significant therapeutic potential. The hypothetical targets and experimental workflows outlined in this guide provide a rational starting point for the investigation of this molecule. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, will be crucial in elucidating its pharmacological profile and identifying its potential as a novel therapeutic agent. Researchers are encouraged to use this guide as a framework for their investigations, with the understanding that the specific biological activities of this compound remain to be determined.

In Vitro Evaluation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible research literature and patents do not contain specific in vitro evaluation data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. This guide is therefore intended to serve as a comprehensive methodological framework for researchers, scientists, and drug development professionals. The experimental protocols, data presentation, and potential mechanisms of action are based on established evaluation practices for analogous pyrazole-based compounds with demonstrated biological activities.

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The strategic in vitro evaluation of a novel pyrazole derivative, such as this compound, is a critical first step in elucidating its potential as a therapeutic agent. This document outlines a series of recommended in vitro assays and methodologies to comprehensively characterize its biological profile.

Prioritization of Initial Screening Targets

Based on the broad spectrum of activities associated with pyrazole derivatives, a tiered approach to in vitro screening is recommended. Initial efforts should focus on areas where pyrazoles have shown significant promise:

  • Anticancer Activity: Evaluation against a panel of human cancer cell lines is a primary starting point.

  • Anti-inflammatory Activity: Assays to determine the inhibition of key inflammatory mediators and enzymes are crucial.

  • Antimicrobial Activity: Screening against a representative panel of pathogenic bacteria and fungi can reveal potential anti-infective properties.

  • Enzyme Inhibition: Given that many pyrazole-containing drugs are enzyme inhibitors (e.g., COX-2, kinases), screening against relevant enzyme targets is warranted.

Recommended In Vitro Assays and Experimental Protocols

Anticancer Activity Evaluation

A fundamental component of the in vitro assessment is to determine the cytotoxic and antiproliferative effects of the compound.

a) Cytotoxicity/Antiproliferative Assays:

  • Objective: To quantify the concentration-dependent inhibitory effect of the compound on the growth of various cancer cell lines.

  • Recommended Cell Lines: A standard panel, such as the NCI-60, or a custom panel including representatives from major cancer types (e.g., breast: MCF-7; prostate: DU145; colon: HCT116; lung: A549; melanoma: A375). A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.

  • Experimental Protocol (MTT Assay):

    • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

b) Apoptosis and Cell Cycle Analysis:

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis or cell cycle arrest.

  • Experimental Protocol (Flow Cytometry with Annexin V/PI Staining):

    • Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

    • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

Anti-inflammatory Activity Evaluation

a) COX Enzyme Inhibition Assay:

  • Objective: To assess the inhibitory effect of the compound on cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.

  • Experimental Protocol (Enzyme Immunoassay - EIA):

    • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

    • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for both) in a reaction buffer.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

    • Prostaglandin Measurement: After a set incubation period, quantify the amount of Prostaglandin E₂ (PGE₂) produced using a competitive EIA kit.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

b) Nitric Oxide (NO) Inhibition Assay in Macrophages:

  • Objective: To measure the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Experimental Protocol (Griess Assay):

    • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

    • Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Absorbance Reading: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.

    • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Data Presentation

Quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (µM) ± SD
MCF-7Breast AdenocarcinomaData
DU145Prostate CarcinomaData
HCT116Colorectal CarcinomaData
A549Lung CarcinomaData
FibroblastNormalData
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of exposure. Values are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayTargetIC₅₀ (µM) ± SD
COX-1 InhibitionEnzymeData
COX-2 InhibitionEnzymeData
NO InhibitionRAW 264.7 CellsData
IC₅₀ values represent the concentration of the compound required to inhibit enzyme activity or nitric oxide production by 50%. Values are presented as mean ± standard deviation from three independent experiments.

Visualization of Methodologies and Potential Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways that may be modulated by pyrazole derivatives.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Compound Dilution Series Treatment 4. Compound Treatment (72h) Compound_Prep->Treatment Seeding->Treatment MTT_Addition 5. MTT Addition (4h Incubation) Treatment->MTT_Addition Solubilization 6. Formazan Solubilization (DMSO) MTT_Addition->Solubilization Read_Absorbance 7. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC₅₀ Calculate_Viability->Determine_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Putative_Anti_inflammatory_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Pathway Activation TLR4->NFkB_Pathway iNOS_Gene iNOS Gene Transcription NFkB_Pathway->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation Compound 1-Ethyl-3-methyl-1H- pyrazol-4-amine HCl Compound->NFkB_Pathway Inhibition? Compound->iNOS_Protein Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Apoptosis_Induction_Pathway Compound 1-Ethyl-3-methyl-1H- pyrazol-4-amine HCl Mitochondria Mitochondrial Stress Compound->Mitochondria Induces? Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A Technical Guide to the Discovery and Synthesis of Novel 4-Amino-(1H)-pyrazole Derivatives as Potent JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the design, synthesis, and evaluation of a promising class of pyrazole derivatives: 4-amino-(1H)-pyrazoles targeting the Janus kinase (JAK) family of enzymes. Dysregulation of the JAK/STAT signaling pathway is a critical factor in the progression of various cancers and inflammatory diseases, making it a key target for therapeutic intervention.[1][2] This document details the synthetic methodologies, presents key biological data, and illustrates the underlying mechanism of action for this novel class of compounds.

Introduction to Pyrazole Derivatives as Kinase Inhibitors

Pyrazole, a five-membered heterocyclic diamine ring, is a privileged scaffold in medicinal chemistry due to its versatile chemical properties and ability to form multiple hydrogen bonds with biological targets.[3][4][5] This has led to the development of numerous pyrazole-containing drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6]

In recent years, the focus has intensified on pyrazole derivatives as inhibitors of protein kinases.[7][8] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer. The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in cytokine signaling, which governs cell growth, survival, and immune responses.[9][10] The constitutive activation of the JAK/STAT pathway is linked to hematologic malignancies and solid tumors, making JAK inhibitors a highly sought-after class of anticancer agents.[1][11] This guide focuses on a series of 4-amino-(1H)-pyrazole derivatives designed to potently and selectively inhibit JAK enzymes.[1][2]

Synthesis of 4-Amino-(1H)-pyrazole Derivatives

The synthesis of the target pyrazole derivatives is achieved through a multi-step process, beginning with commercially available heterocyclic scaffolds. The general workflow involves the sequential substitution of chloro-groups on pyrimidine or related cores with various amines, followed by a final reaction with 4-amino-1H-pyrazole.

General Synthetic Workflow

The overall synthetic strategy involves a two-step process where a di-chloro heterocyclic starting material is first reacted with a selected aromatic amine, followed by a subsequent reaction with 4-amino-1H-pyrazole to yield the final product. Microwave irradiation is utilized in the second step to improve reaction times and efficiency.[12]

G Start Di-chloro Heterocycle (e.g., 2,4-dichloropyrimidine) Intermediate Intermediate Product (2-chloro-N-arylpyrimidin-4-amine) Start->Intermediate Step 1: Nucleophilic Substitution Final Final Product (4-Amino-(1H)-pyrazole Derivative) Intermediate->Final Step 2: Microwave-Assisted Substitution (TFA, n-BuOH) Amine Aromatic Amine (R-NH2) Amine->Intermediate PyrazoleAmine 1H-pyrazol-4-amine PyrazoleAmine->Final

Caption: General workflow for the synthesis of 4-amino-(1H)-pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of Pyrimidine-Based Intermediates (e.g., 2a-m) [1]

  • Reactants: 5-substituted-2,4-dichloropyrimidine and a selected aromatic amine.

  • Solvent & Conditions: The reaction conditions are varied depending on the specific amine used. Common systems include:

    • Ethanol (EtOH) with a base such as triethylamine (Et₃N) or sodium carbonate (Na₂CO₃), with temperatures ranging from room temperature (r.t.) to 80 °C.

    • N-Methyl-2-pyrrolidone (NMP) with a base like N,N-diisopropylethylamine (DIPEA) at 100 °C.

    • An aqueous solution of hydrochloric acid (HCl) at room temperature or 50 °C.

  • Procedure: The appropriate aromatic amine is added to a solution of the dichloropyrimidine in the chosen solvent system. The mixture is stirred for several hours (or days, in some cases) at the specified temperature.

  • Workup: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., water, ethanol), and dried to yield the intermediate compound.

Protocol 2: Synthesis of Final Pyrimidine-Based Pyrazole Derivatives (e.g., 3a-m) [1]

  • Reactants: The intermediate product from Protocol 1 (e.g., 2a-m) and 1H-pyrazol-4-amine.

  • Solvent & Catalyst: n-Butanol (n-BuOH) is used as the solvent with trifluoroacetic acid (TFA) as a catalyst.

  • Procedure: The intermediate, 1H-pyrazol-4-amine, and TFA are combined in n-BuOH. The reaction vessel is sealed and subjected to microwave irradiation at 120 °C for 1 hour.

  • Workup & Purification: The solvent is removed under reduced pressure. The residue is purified using column chromatography on silica gel to afford the final, pure 4-amino-(1H)-pyrazole derivative.

Biological Evaluation and Data

The synthesized compounds were evaluated for their ability to inhibit JAK family kinases and for their antiproliferative activity against various cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against JAK1, JAK2, and JAK3 enzymes.

  • Methodology: A standard kinase assay (e.g., using ADP-Glo™ Kinase Assay) is employed.

  • Procedure:

    • The JAK enzyme is incubated with a specific substrate peptide and ATP in a reaction buffer.

    • The test compound is added at varying concentrations (typically in a serial dilution).

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C).

    • The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection reagent.

    • Data is normalized to control wells (containing DMSO vehicle) and plotted against compound concentration to calculate the IC₅₀ value.

Data Summary: Kinase Inhibition and Antiproliferative Activity

The quantitative data for key compounds are summarized below. Compound 3f emerged as a highly potent pan-JAK inhibitor, while compound 11b showed potent and selective antiproliferative effects.[1][2]

Table 1: In Vitro JAK Kinase Inhibition Data

Compound JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM)
3f 3.4 2.2 3.5
Ruxolitinib 3.3 3.2 428

Data sourced from ACS Med. Chem. Lett. 2016, 7, 11, 1046–1051.[1]

Table 2: Antiproliferative Activity (IC₅₀) Against Cancer Cell Lines

Compound HEL (μM) K562 (μM) PC-3 (μM) MCF-7 (μM)
3f 1.15 1.32 4.31 5.42
11b 0.35 0.37 >10 >10
Ruxolitinib 0.48 1.11 >10 >10

Data sourced from ACS Med. Chem. Lett. 2016, 7, 11, 1046–1051.[1]

Mechanism of Action: Targeting the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[9][11] Its persistent activation is a known driver of oncogenesis.[1] The synthesized 4-amino-(1H)-pyrazole derivatives exert their anticancer effects by directly inhibiting the kinase activity of JAK enzymes, thereby blocking downstream signaling.

The JAK/STAT Signaling Pathway

The pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[9] Activated JAKs then phosphorylate STAT proteins (Signal Transducer and Activator of Transcription). These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and inflammation.[9][10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Inhibitor Pyrazole Derivative (e.g., Compound 3f) Inhibitor->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Inhibition of the JAK/STAT pathway by novel pyrazole derivatives.

By inhibiting JAKs, these pyrazole compounds prevent the phosphorylation of STATs, breaking the signaling chain. This halt in signal transduction prevents the expression of genes that drive tumor cell proliferation and survival, ultimately leading to the observed potent antiproliferative activity.[1]

Conclusion

The 4-amino-(1H)-pyrazole scaffold represents a highly effective framework for the design of potent JAK inhibitors. The synthetic routes are robust and amenable to the creation of diverse chemical libraries. Compounds such as 3f have demonstrated nanomolar potency against JAK1, JAK2, and JAK3, translating into significant antiproliferative effects in various cancer cell lines. These findings underscore the therapeutic potential of this compound class and provide a strong foundation for further optimization and preclinical development of novel pyrazole-based anticancer agents.

References

Safety and Toxicity Profile of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available public information regarding the safety and toxicity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride and its related compounds. No specific toxicological studies, including LD50, acute or chronic toxicity, mutagenicity, or carcinogenicity, were found for this compound during a comprehensive literature search. The information presented herein is based on data for structurally similar compounds and the general chemical class of aminopyrazoles.

Introduction

This compound is a substituted aminopyrazole. The pyrazole scaffold is a prominent feature in many biologically active compounds and is of significant interest in medicinal chemistry and drug discovery.[1][2] Aminopyrazoles, in particular, are versatile frameworks that have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and anti-infective agents.[3][4][5] Given the potential for human exposure in research and pharmaceutical development, understanding the safety and toxicity profile of such compounds is of paramount importance.

This technical guide aims to provide an overview of the known safety information for compounds structurally related to this compound, offering a general perspective on the potential hazards associated with this class of molecules.

Physicochemical Information

Basic physicochemical information for the dihydrochloride salt of the target compound is available from commercial suppliers.

Table 1: Physicochemical Properties of 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride

PropertyValueReference
Molecular FormulaC₆H₁₃Cl₂N₃
Molecular Weight198.09 g/mol
FormSolid
Storage Class11 - Combustible Solids

Toxicological Data Summary of Structurally Related Compounds

Due to the absence of specific toxicological data for this compound, this section summarizes the available information for related pyrazole derivatives. It is crucial to note that even minor structural modifications can significantly alter the toxicological profile of a compound. Therefore, the data below should be interpreted with caution and considered as indicative rather than definitive for the target compound.

Table 2: GHS Hazard Statements for Selected Pyrazole Derivatives

CompoundCAS NumberGHS Hazard StatementsReference
Pyrazole288-13-1Harmful if swallowed. Toxic in contact with skin. Causes skin irritation. Causes serious eye damage. Causes damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects.[6]
3-Amino-1-methyl-1H-pyrazole1904-31-0Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidN/AHarmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]

The GHS classifications for these related compounds suggest that the aminopyrazole class may present hazards including skin and eye irritation, and potential for organ toxicity with prolonged exposure.

General Safety and Handling Precautions for Aminopyrazole Derivatives

Based on the Safety Data Sheets (SDS) for related compounds, the following general handling precautions are recommended when working with aminopyrazole derivatives in a laboratory setting.[6][7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Engineering Controls:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Ensure that eyewash stations and safety showers are close to the workstation.

  • Hygiene Measures:

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Potential Biological Activities and Signaling Pathways of Aminopyrazoles

While no specific signaling pathway information is available for this compound, the broader class of aminopyrazoles has been studied for its interaction with various biological targets. These studies provide a context for potential mechanisms of action and toxicity.

experimental_workflow Start Start In_Silico_Screening In Silico Toxicity Prediction (e.g., DART, Ames) Start->In_Silico_Screening In_Vitro_Assays In Vitro Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) In_Silico_Screening->In_Vitro_Assays Genotoxicity_Assays Genotoxicity/Mutagenicity Assays (e.g., Ames test, micronucleus assay) In_Vitro_Assays->Genotoxicity_Assays Acute_Toxicity_Studies Acute Toxicity Studies in Rodents (e.g., OECD 420, 423, or 425) Genotoxicity_Assays->Acute_Toxicity_Studies Repeated_Dose_Studies Repeated-Dose Toxicity Studies (28-day or 90-day) Acute_Toxicity_Studies->Repeated_Dose_Studies Data_Analysis Data Analysis and Safety Profile Assessment Repeated_Dose_Studies->Data_Analysis End End Data_Analysis->End

Proposed Experimental Workflow for Toxicity Assessment

For novel compounds like this compound where toxicity data is lacking, a structured experimental approach is necessary to establish a safety profile. The following workflow outlines standard methodologies for assessing the toxicity of a new chemical entity.

experimental_workflow Start Start In_Silico_Screening In Silico Toxicity Prediction (e.g., DART, Ames) Start->In_Silico_Screening In_Vitro_Assays In Vitro Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) In_Silico_Screening->In_Vitro_Assays Genotoxicity_Assays Genotoxicity/Mutagenicity Assays (e.g., Ames test, micronucleus assay) In_Vitro_Assays->Genotoxicity_Assays Acute_Toxicity_Studies Acute Toxicity Studies in Rodents (e.g., OECD 420, 423, or 425) Genotoxicity_Assays->Acute_Toxicity_Studies Repeated_Dose_Studies Repeated-Dose Toxicity Studies (28-day or 90-day) Acute_Toxicity_Studies->Repeated_Dose_Studies Data_Analysis Data Analysis and Safety Profile Assessment Repeated_Dose_Studies->Data_Analysis End End Data_Analysis->End

Experimental Protocols

6.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value.

6.1.2. Bacterial Reverse Mutation Test (Ames Test)

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Exposure: Expose the bacterial strains to various concentrations of the test compound on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ revertants).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

Conclusion and Recommendations

There is a significant lack of publicly available safety and toxicity data for this compound. The information on structurally related aminopyrazole compounds suggests a potential for skin and eye irritation, and possible organ toxicity upon prolonged exposure. The broad biological activity of the pyrazole class of compounds underscores the importance of a thorough toxicological evaluation.

For any research or development activities involving this compound, it is strongly recommended that a comprehensive safety assessment be conducted, following a workflow similar to the one outlined in this document. Until such data is available, this compound should be handled with caution, adhering to stringent safety protocols and utilizing appropriate personal protective equipment. Researchers should treat this compound as potentially hazardous and take all necessary precautions to minimize exposure.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic route is a multi-step process commencing from the readily available 3(5)-methylpyrazole.

Overall Synthesis Workflow

The synthesis is accomplished in four sequential steps:

  • Nitration of 3(5)-methylpyrazole to yield 3-methyl-4-nitropyrazole.

  • N-ethylation of 3-methyl-4-nitropyrazole to form 1-ethyl-3-methyl-4-nitropyrazole.

  • Reduction of the nitro group to an amine, yielding 1-ethyl-3-methyl-1H-pyrazol-4-amine.

  • Conversion of the amine to its hydrochloride salt for improved stability and handling.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Nitro Reduction cluster_3 Step 4: Salt Formation A 3(5)-Methylpyrazole B 3-Methyl-4-nitropyrazole A->B HNO₃ / H₂SO₄ C 1-Ethyl-3-methyl-4-nitropyrazole B->C Ethyl Iodide, K₂CO₃, DMF D 1-Ethyl-3-methyl-1H-pyrazol-4-amine C->D SnCl₂·2H₂O, HCl, Ethanol E This compound D->E HCl in Diethyl Ether

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-nitropyrazole

This procedure is adapted from the nitration of pyrazoles.

Materials:

  • 3(5)-Methylpyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice bath.

  • Slowly add 3(5)-methylpyrazole (8.21 g, 0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (6.3 mL, 0.15 mol) to concentrated sulfuric acid (20 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 3-methyl-4-nitropyrazole as a solid.

Step 2: Synthesis of 1-Ethyl-3-methyl-4-nitropyrazole

This protocol describes the N-alkylation of the pyrazole ring.

Materials:

  • 3-Methyl-4-nitropyrazole

  • Ethyl Iodide (or Diethyl Sulfate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (16.6 g, 0.12 mol) in anhydrous DMF (100 mL), add 3-methyl-4-nitropyrazole (12.7 g, 0.1 mol).

  • Add ethyl iodide (9.6 mL, 0.12 mol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (300 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 1-ethyl-3-methyl-4-nitropyrazole.

Step 3: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine

This step involves the reduction of the nitro group to an amine using tin(II) chloride.[1][2][3][4][5]

Materials:

  • 1-Ethyl-3-methyl-4-nitropyrazole

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH), 10 M aqueous solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

Procedure:

  • Dissolve 1-ethyl-3-methyl-4-nitropyrazole (15.5 g, 0.1 mol) in ethanol (200 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (112.8 g, 0.5 mol) to the solution.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (50 mL) dropwise.

  • Continue refluxing for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Cool the residue in an ice bath and carefully basify by adding 10 M NaOH solution until the pH is >10 and the tin salts precipitate.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Filter the combined organic extracts through a pad of Celite to remove any remaining tin salts.

  • Wash the filtrate with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain 1-ethyl-3-methyl-1H-pyrazol-4-amine as an oil or a low-melting solid.

Step 4: Synthesis of this compound

This is the final salt formation step.[6][7][8][9]

Materials:

  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine

  • Diethyl Ether, anhydrous

  • Hydrochloric Acid solution (e.g., 2 M in diethyl ether)

Procedure:

  • Dissolve the crude 1-ethyl-3-methyl-1H-pyrazol-4-amine (from the previous step, assuming ~0.1 mol) in anhydrous diethyl ether (200 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Stir the resulting suspension in the ice bath for an additional 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes the expected molecular weights and theoretical yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and purification efficiency.

StepStarting MaterialProductM.W. ( g/mol ) of ProductTheoretical Yield (g) for 0.1 mol scale
13(5)-Methylpyrazole3-Methyl-4-nitropyrazole127.1012.71
23-Methyl-4-nitropyrazole1-Ethyl-3-methyl-4-nitropyrazole155.1515.52
31-Ethyl-3-methyl-4-nitropyrazole1-Ethyl-3-methyl-1H-pyrazol-4-amine125.1812.52
41-Ethyl-3-methyl-1H-pyrazol-4-amineThis compound161.6416.16

References

Application Notes and Protocols: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis, purification, and characterization of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride, a versatile heterocyclic building block. Pyrazole derivatives are significant pharmacophores in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] This compound, with its specific substitution pattern, serves as a valuable intermediate for the synthesis of novel drug candidates, particularly kinase inhibitors.[1][3] The following protocols and data are intended to guide researchers in the efficient synthesis and application of this compound in pharmaceutical development.

Physicochemical and Safety Information

1-Ethyl-3-methyl-1H-pyrazol-4-amine is typically supplied as its dihydrochloride salt to improve stability and handling.[4]

Table 1: Physicochemical Properties of 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride

PropertyValueReference
Molecular FormulaC₆H₁₃Cl₂N₃[4]
Molecular Weight198.09 g/mol [4]
AppearanceSolid[4]
SMILES StringCl.Cl.CCn1cc(N)c(C)n1[4]
InChI KeyBUTOBTHSCSCHMK-UHFFFAOYSA-N[4]

Safety and Handling:

  • Causes skin and serious eye irritation.[5]

  • May cause respiratory irritation.[5][6]

  • Harmful if swallowed.[5]

  • Personal Protective Equipment (PPE) such as gloves, lab coat, and safety goggles should be worn at all times.[6]

  • All manipulations should be performed in a well-ventilated fume hood.[6]

Experimental Protocols

Synthesis of this compound

This synthesis is a multi-step process involving the formation of the pyrazole ring, followed by nitration and subsequent reduction to the amine.

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole This procedure is based on the condensation reaction between ethylhydrazine and a β-diketone.

  • Materials: Ethylhydrazine, 2,4-pentanedione, Ethanol, Glacial Acetic Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethylhydrazine (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Add 2,4-pentanedione (1.0 eq) dropwise to the solution at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Nitration of 1-Ethyl-3-methyl-1H-pyrazole

  • Materials: 1-Ethyl-3-methyl-1H-pyrazole, Fuming Nitric Acid, Sulfuric Acid.

  • Procedure:

    • Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 1-Ethyl-3-methyl-1H-pyrazole (1.0 eq) to the cooled sulfuric acid with stirring.

    • Add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 1-Ethyl-3-methyl-4-nitro-1H-pyrazole.

Step 3: Reduction of the Nitro Group and Salt Formation

  • Materials: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C), Hydrochloric Acid, Ethanol.

  • Procedure (Using SnCl₂):

    • Dissolve 1-Ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol.

    • Add Tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until a precipitate of tin salts forms.

    • Filter the mixture and extract the filtrate with ethyl acetate.

    • Dry the organic layer, and then bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

    • Filter the precipitate and wash with cold diethyl ether to obtain this compound.

Purification Protocol: Recrystallization
  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol or diethyl ether.

    • Dry the purified crystals under vacuum.

Characterization Protocols

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.

Table 2: Expected Characterization Data

TechniqueExpected Data
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), methyl group (singlet), pyrazole ring proton (singlet), and amine protons (broad singlet). Chemical shifts will be downfield due to the aromatic ring and electron-withdrawing groups.
¹³C NMR Signals for the ethyl carbons, methyl carbon, and the three distinct pyrazole ring carbons.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (pyrazole ring).
Mass Spec (m/z) The molecular ion peak corresponding to the free base (C₆H₁₁N₃) should be observed.
Purity (HPLC) >95%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_downstream Downstream Processing start Starting Materials (Ethylhydrazine, 2,4-pentanedione) step1 Step 1: Pyrazole Formation start->step1 step2 Step 2: Nitration step1->step2 step3 Step 3: Reduction & Salt Formation step2->step3 product Crude Product step3->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, MS, IR, HPLC) purification->characterization final_product Pure 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl characterization->final_product

Caption: Experimental workflow for the synthesis and processing of 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl.

signaling_pathway cluster_application Application in Drug Discovery cluster_pathway Target Signaling Pathway scaffold 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl (Scaffold) coupling Chemical Synthesis (e.g., Cross-Coupling Reactions) scaffold->coupling library Library of Pyrazole Derivatives coupling->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit lead Lead Optimization hit->lead candidate Drug Candidate (e.g., Kinase Inhibitor) lead->candidate kinase Protein Kinase candidate->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate substrate->kinase cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response

Caption: Role of the pyrazole scaffold in developing kinase inhibitors for therapeutic intervention.

References

Application Notes and Protocols for Cell-Based Assays Using 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the cellular effects of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. The protocols outlined below are standard methods to assess cytotoxicity, induction of apoptosis, and cell cycle alterations, which are critical for characterizing the biological activity of novel chemical entities. Given that pyrazole derivatives are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects, these assays provide a robust starting point for characterization.[1][2][3]

Overview of Potential Applications

This compound is a synthetic compound with a pyrazole core. The pyrazole scaffold is a key feature in many biologically active compounds and approved drugs.[1][3] Therefore, this compound could potentially be explored for its effects on various cellular processes. These protocols are designed to assess its potential as a modulator of:

  • Cell Viability and Cytotoxicity: Determining the dose-dependent effect of the compound on cell survival.

  • Apoptosis (Programmed Cell Death): Investigating whether the compound induces this key pathway of controlled cell death.

  • Cell Cycle Progression: Analyzing the impact of the compound on the different phases of the cell cycle.

  • Kinase Signaling: Pyrazole-containing compounds are often developed as kinase inhibitors.[4][5] While a specific target for this compound is not defined, a general kinase inhibition pathway is presented as a plausible mechanism to investigate.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
Cell LineTreatment Duration (hours)IC50 (µM)
MCF-7 24> 100
4875.2 ± 5.1
7248.9 ± 3.8
HeLa 2492.1 ± 6.3
4863.5 ± 4.7
7235.1 ± 2.9
A549 24> 100
4888.4 ± 7.2
7259.6 ± 4.5

IC50 values represent the concentration of the compound required to inhibit cell viability by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound in HeLa Cells (Annexin V/PI Staining)
Treatment (48 hours)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO) 95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound (35 µM) 60.1 ± 3.525.8 ± 2.214.1 ± 1.8
Compound (70 µM) 35.7 ± 2.842.3 ± 3.122.0 ± 2.5

Data are presented as the mean percentage of cells in each quadrant ± standard deviation from three independent experiments.

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (Flow Cytometry)
Treatment (24 hours)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO) 55.4 ± 2.928.1 ± 1.716.5 ± 1.3
Compound (35 µM) 68.2 ± 3.415.3 ± 1.116.5 ± 1.2
Compound (70 µM) 75.1 ± 4.18.7 ± 0.916.2 ± 1.4

Data represent the mean percentage of cells in each phase of the cell cycle ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]

Materials:

  • This compound

  • Cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[7] Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of compound B->C D Treat cells with compound C->D E Incubate for 24, 48, or 72h D->E F Add MTT reagent E->F G Incubate for 2-4h F->G H Add solubilization solution G->H I Read absorbance at 570 nm H->I J Calculate % viability I->J K Determine IC50 J->K

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[9][10]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative[11]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[11]

Apoptosis Detection Workflow

Apoptosis_Workflow A Treat cells with compound B Harvest cells (adherent + floating) A->B C Wash with ice-cold PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by Flow Cytometry F->G H Data Interpretation (Live, Apoptotic, Necrotic) G->H

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[12][13]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol[13][14]

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.

  • Washing: Wash the cells with PBS and centrifuge at 400 x g for 5 minutes.[12]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes at 4°C.[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[13]

Cell Cycle Analysis Workflow

CellCycle_Workflow A Treat cells with compound B Harvest ~1x10^6 cells A->B C Wash with PBS B->C D Fix in ice-cold 70% ethanol C->D E Wash and resuspend in PI/RNase solution D->E F Incubate for 30 min in the dark E->F G Analyze by Flow Cytometry F->G H Quantify G0/G1, S, G2/M phases G->H

Caption: Workflow for cell cycle analysis using PI staining.

Potential Signaling Pathway

Many pyrazole-based compounds function as kinase inhibitors. A plausible mechanism of action for this compound could be the inhibition of a kinase signaling pathway that is often dysregulated in cancer, such as the MAPK/ERK pathway.

Hypothetical Kinase Inhibition Pathway

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound 1-Ethyl-3-methyl-1H- purazol-4-amine hydrochloride Compound->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

References

Application Notes and Protocols for Preclinical Evaluation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols and application notes are generalized templates for the preclinical evaluation of a novel chemical entity, 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (referred to as "EMPA-HCl"). These are based on standard methodologies for small molecule drug discovery and should be adapted based on emerging data, institutional guidelines (e.g., IACUC), and specific research objectives. The hypothetical application focuses on anti-inflammatory properties, a common area of investigation for pyrazole derivatives.

Introduction

This compound (EMPA-HCl) is a pyrazole-derived small molecule. Compounds with this scaffold have demonstrated a wide range of biological activities. This document outlines a series of standard in vivo animal models to assess the preliminary safety, tolerability, pharmacokinetic profile, and anti-inflammatory efficacy of EMPA-HCl. The protocols described herein cover acute toxicity, pharmacokinetic analysis, and a widely used model of acute inflammation.

Safety and Toxicology: Acute Toxicity Study

An acute toxicity study is essential to determine the median lethal dose (LD50) and to identify the potential target organs for toxicity. This is typically performed in two rodent species according to OECD guidelines.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
  • Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old, 180-220g) and CD-1 mice (6-8 weeks old, 25-30g). Animals are acclimatized for at least 7 days.

  • Housing: Animals are housed in standard polycarbonate cages with free access to standard pellet chow and water, under a 12-hour light/dark cycle.

  • Dose Formulation: EMPA-HCl is dissolved in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose). The concentration is adjusted to administer a volume of no more than 10 mL/kg for rats or 20 mL/kg for mice.

  • Dosing Procedure:

    • Animals are fasted overnight prior to dosing.

    • A single animal is dosed with a starting dose (e.g., 2000 mg/kg).

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

    • The dose progression or regression factor is typically 3.2.

  • Observation:

    • Animals are observed continuously for the first 30 minutes, then hourly for the next 4 hours, and daily for 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

    • Body weight is recorded before dosing and on days 7 and 14.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. At the end of the study, surviving animals are euthanized for gross necropsy.

Data Presentation: Acute Toxicity
ParameterVehicle Control200 mg/kg500 mg/kg2000 mg/kg
Species Rat (n=5)Rat (n=5)Rat (n=5)Rat (n=5)
Mortality 0/50/51/54/5
Calculated LD50 (mg/kg) ---~850
Clinical Signs NoneNoneLethargy, PiloerectionSevere Lethargy, Ataxia
Body Weight Change (Day 14) +15%+14%+8%N/A

Table 1: Hypothetical summary of acute oral toxicity data for EMPA-HCl in rats.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of EMPA-HCl. This information is vital for designing effective dosing regimens for efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.

  • Dose Administration:

    • Intravenous (IV) Group: EMPA-HCl is administered as a bolus via the tail vein at a dose of 2 mg/kg.

    • Oral (PO) Group: EMPA-HCl is administered by oral gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Blood samples (~150 µL) are collected from the jugular vein cannula into heparinized tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of EMPA-HCl are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: Pharmacokinetic Parameters
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 450.2285.6
Tmax (h) 0.081.0
AUC(0-t) (ngh/mL) 890.51750.8
AUC(0-inf) (ngh/mL) 910.21810.4
t1/2 (h) 3.54.1
Cl (L/h/kg) 2.2-
Vd (L/kg) 7.7-
Bioavailability (F%) -40.0%

Table 2: Hypothetical key pharmacokinetic parameters of EMPA-HCl following a single IV and PO dose in rats.

Efficacy Studies: Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a classic and highly reproducible model for evaluating the activity of acute anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-180g).

  • Groups:

    • Group 1: Vehicle Control (e.g., Saline)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • Group 3: EMPA-HCl (10 mg/kg, PO)

    • Group 4: EMPA-HCl (30 mg/kg, PO)

    • Group 5: EMPA-HCl (100 mg/kg, PO)

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Animals are dosed orally with the vehicle, indomethacin, or EMPA-HCl.

    • One hour after dosing, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Data Presentation: Efficacy in Paw Edema Model
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition at 3h
Vehicle Control -0.85 ± 0.06-
Indomethacin 100.32 ± 0.0462.4%
EMPA-HCl 100.71 ± 0.0516.5%
EMPA-HCl 300.54 ± 0.0536.5%
EMPA-HCl 1000.39 ± 0.0454.1%

Table 3: Hypothetical efficacy of EMPA-HCl on carrageenan-induced paw edema in rats. Data are presented as mean ± SEM.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway

The diagram below illustrates a simplified NF-κB signaling pathway, a key regulator of inflammation. A potential mechanism of action for an anti-inflammatory compound like EMPA-HCl could be the inhibition of IKK, which would prevent the degradation of IκBα and subsequent nuclear translocation of NF-κB.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_nuc IκBα Degradation & NF-κB Translocation DNA DNA (Promoter Region) NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription Stimulus Inflammatory Stimulus (e.g., Carrageenan) Stimulus->IKK EMPA EMPA-HCl (Hypothetical Target) EMPA->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by EMPA-HCl.

Experimental Workflow Diagrams

The following diagrams outline the logical flow of the key in vivo experiments.

G acclimatize Animal Acclimatization (7 days) fasting Overnight Fasting acclimatize->fasting dosing Single Oral Dose of EMPA-HCl fasting->dosing observe_short Observation (4 hours post-dose) dosing->observe_short observe_long Daily Observation & Body Weight (14 days) observe_short->observe_long necropsy Gross Necropsy observe_long->necropsy ld50 Calculate LD50 necropsy->ld50

Caption: Workflow for the Acute Toxicity Study.

Application Notes and Protocols for the Quantification of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a substituted aminopyrazole, a class of compounds recognized for its versatile role as a scaffold in medicinal chemistry.[1][2] Aminopyrazoles are integral to the development of targeted therapeutics, particularly as kinase inhibitors.[1][2][3] Given their potential in drug discovery and development, robust and reliable analytical methods for their quantification are essential for quality control, pharmacokinetic studies, and formulation analysis.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Logical Workflow for Analytical Method Selection

The choice of analytical method often depends on the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates a general workflow for selecting an appropriate analytical technique for the quantification of this compound.

Analytical Method Selection Workflow start Start | Sample containing 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl matrix_check Assess Sample Matrix & Analyte Concentration start->matrix_check hplc_node High-Performance Liquid Chromatography (HPLC) | Good for routine QC and formulation analysis matrix_check->hplc_node Aqueous/Organic Soluble, Moderate Concentration gcms_node Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity, suitable for complex matrices and impurity profiling matrix_check->gcms_node Volatile/Semi-Volatile, Trace Levels, Complex Matrix uvvis_node UV-Vis Spectrophotometry | Simple, rapid screening for pure substance or simple formulations matrix_check->uvvis_node UV-absorbing, Simple Matrix, High Concentration end_node End | Quantitative Data Obtained hplc_node->end_node gcms_node->end_node uvvis_node->end_node

Caption: Workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds. This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound in bulk drug substance and simple formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 10 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the phosphate buffer and filter through a 0.45 µm membrane filter. Mix with HPLC-grade acetonitrile in the specified ratio and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Formulations: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2.0%
Accuracy (Recovery %)98.0 - 102.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound at trace levels and for impurity profiling. The amine needs to be in its free base form for volatility.

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]

  • Injector Temperature: 250°C.[5]

  • Injection Volume: 1 µL (Split mode, 20:1).[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Oven Temperature Program: Initial temperature 80°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[5]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic m/z fragments.

2. Reagent and Standard Preparation:

  • Solvent: Dichloromethane, HPLC grade.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound, dissolve in a small amount of methanol, neutralize with a stoichiometric amount of a suitable base (e.g., sodium hydroxide) to form the free base, extract with dichloromethane, and dilute to 10 mL in a volumetric flask with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

3. Sample Preparation:

  • Similar to the standard preparation, samples must be basified to convert the hydrochloride salt to the free base, followed by extraction into a suitable organic solvent like dichloromethane. The final extract is then analyzed.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the selected ion against the concentration.

  • Quantify the analyte in the sample using the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity Range0.05 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Precision (%RSD)< 5.0%
Accuracy (Recovery %)95.0 - 105.0%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with a suitable chromophore. This method is ideal for the analysis of pure this compound or in simple formulations without interfering substances.

Experimental Protocol

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

2. Reagent and Standard Preparation:

  • Solvent: 0.1 M Hydrochloric Acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of 0.1 M HCl in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.

3. Measurement Procedure:

  • Determine the wavelength of maximum absorbance (λmax) by scanning the spectrum of a standard solution between 200 and 400 nm.

  • Measure the absorbance of the calibration standards and the sample solution at the λmax against a 0.1 M HCl blank.

4. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Quantitative Data Summary
ParameterResult
λmax~235 nm
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.997
Molar Absorptivity (ε)To be determined
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)2.0 µg/mL
Precision (%RSD)< 3.0%
Accuracy (Recovery %)97.0 - 103.0%

Application in Drug Development: Targeting Kinase Signaling

Aminopyrazole derivatives are often investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways implicated in diseases such as cancer.[1][2][3] The quantification of these compounds is vital for in vitro and in vivo studies to determine their efficacy and pharmacokinetic profiles. The diagram below illustrates a simplified representation of a kinase signaling pathway that could be targeted by an aminopyrazole inhibitor.

Kinase Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., AXL) ligand->receptor Binds and Activates kinase_cascade Downstream Kinase Cascade | (e.g., MAPK Pathway) receptor->kinase_cascade Phosphorylates and Activates response Cellular Response | (Proliferation, Survival) kinase_cascade->response Leads to inhibitor 1-Ethyl-3-methyl-1H-pyrazol-4-amine | (or derivative) inhibitor->receptor Inhibits Kinase Activity

Caption: Inhibition of a kinase signaling pathway.

References

Application Note: Quantitative Analysis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the polar nature of the analyte, which can present challenges for retention on traditional reversed-phase columns, this protocol employs an ion-pairing agent to improve chromatographic performance.[1][2][3] The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity, making it suitable for high-throughput screening and routine analysis in drug development.

Introduction

1-Ethyl-3-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Accurate and reliable quantification of this compound and its hydrochloride salt is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) offers the requisite sensitivity and specificity for such analyses.[4] This document provides a comprehensive protocol for the LC-MS analysis of this compound.

Experimental Protocols

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Solution: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.[5]

LC-MS Method

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Reversed-Phase C18, 2.6 µm, 50 x 3.0 mm
Mobile Phase A 0.1% Perfluorooctanoic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/Hr
Desolvation Gas Flow 800 L/Hr
Data Presentation

Table 1: Mass Spectrometry Transitions

Note: The molecular weight of 1-Ethyl-3-methyl-1H-pyrazol-4-amine is approximately 125.18 g/mol . The precursor ion will be the protonated molecule [M+H]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
1-Ethyl-3-methyl-1H-pyrazol-4-amine126.298.1 (Quantifier)0.115
1-Ethyl-3-methyl-1H-pyrazol-4-amine126.271.1 (Qualifier)0.125

Table 2: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Retention Time 2.8 min
Linearity (r²) >0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) <5%
Accuracy (%Recovery) 95-105%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (1-1000 ng/mL) stock->working sample Sample in Initial Mobile Phase filter_sample Filter (0.22 µm) sample->filter_sample injection Inject 5 µL filter_sample->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS analysis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl.

fragmentation_pathway precursor Precursor Ion [M+H]+ m/z = 126.2 product1 Product Ion (Quantifier) [M+H - C2H4]+ m/z = 98.1 precursor->product1 Collision Energy: 15 eV product2 Product Ion (Qualifier) [M+H - C2H4 - HCN]+ m/z = 71.1 precursor->product2 Collision Energy: 25 eV

Caption: Proposed fragmentation pathway for 1-Ethyl-3-methyl-1H-pyrazol-4-amine.

Discussion

The presented LC-MS method is designed for the reliable quantification of this compound. The use of an ion-pairing reagent, perfluorooctanoic acid, is anticipated to enhance the retention of this polar compound on the C18 stationary phase, leading to improved peak shape and separation from matrix components.[1][2][3] The positive electrospray ionization is suitable for this amine-containing molecule. The selection of specific precursor-to-product ion transitions in MRM mode provides the necessary selectivity to minimize interferences and ensure accurate quantification. The hypothetical performance characteristics indicate that the method is sensitive, linear, precise, and accurate, making it well-suited for applications in drug development and quality control.

Conclusion

This application note provides a detailed and robust LC-MS protocol for the quantitative analysis of this compound. The methodology, including sample preparation, chromatographic conditions, and mass spectrometric parameters, is outlined to facilitate its implementation in a laboratory setting. The use of ion-pair chromatography coupled with tandem mass spectrometry offers a powerful tool for the sensitive and selective analysis of this and other challenging polar analytes.

References

Application Notes and Protocols: NMR Spectroscopy of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Due to the limited availability of experimental spectra in public databases, this note presents a predicted NMR dataset based on established principles of chemical shifts and coupling constants for similar molecular structures. These predictions serve as a reference for researchers working with this compound and related pyrazole derivatives.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and typical chemical shift values for analogous compounds.

Predicted ¹H NMR Data

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~1.40Triplet (t)~7.23H-CH₂CH₃
2~2.30Singlet (s)-3H-CH₃ (on pyrazole ring)
3~4.10Quartet (q)~7.22H-CH₂ CH₃
4~7.50Singlet (s)-1HH -5 (pyrazole ring)
5~8.00 (broad)Singlet (s)-3H-NH₃

Predicted ¹³C NMR Data

SignalChemical Shift (δ, ppm)Assignment
1~12.0-CH₂CH₃
2~15.0-CH₃ (on pyrazole ring)
3~45.0-CH₂ CH₃
4~110.0C -4 (pyrazole ring)
5~135.0C -5 (pyrazole ring)
6~148.0C -3 (pyrazole ring)

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the hydrochloride salt form of the analyte, which ensures solubility and allows for the observation of the amine protons. Other polar deuterated solvents like D₂O or CD₃OD can also be considered.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for organic solvents. For aqueous solvents, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) may be used. Add a small amount of the standard to the NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by vortexing the NMR tube gently.

2. NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Temperature: 298 K (25 °C).

3. Data Processing

  • Apodization: Apply an exponential window function to improve the signal-to-noise ratio before Fourier transformation.

  • Fourier Transformation: Transform the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of the peaks in both spectra.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 1-Ethyl-3-methyl-1H-pyrazol-4-amine and the predicted assignments for the key proton and carbon atoms.

Application Notes: The Utility of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2][3] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2][4] Consequently, kinases are a major class of therapeutic targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the potential application of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride, a pyrazole-containing compound, in kinase inhibition assays. While specific data for this particular compound is not extensively published, the methodologies and principles outlined here are based on established practices for evaluating pyrazole-based kinase inhibitors.[1][5][6]

Principle of Kinase Inhibition Assays

Kinase inhibition assays are designed to measure the ability of a compound to block the enzymatic activity of a specific kinase. This is typically achieved by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.[6]

Quantitative Data Summary

Summarizing quantitative data is crucial for comparing the potency and selectivity of different kinase inhibitors. The following tables provide examples of how to structure this data, based on published findings for various pyrazole-based kinase inhibitors.

Table 1: Example Inhibitory Activity of Pyrazole Derivatives against a Kinase Panel

Compound ReferenceKinase Target% Residual Activity at 1 µM% Residual Activity at 10 µMIC50 (nM)
Compound X1Haspin<50Not Reported57
Compound X1CLK1Not ReportedNot Reported>1000
Compound X1DYRK1ANot ReportedNot Reported>1000
Compound X2Haspin<50Not Reported66
Compound X2CLK1Not ReportedNot Reported165
Compound X2DYRK1ANot ReportedNot Reported>1000
Compound Y1CDK16Not ReportedNot Reported33
Compound Y1PCTAIRE familyNot ReportedNot Reported20-120
Compound Z1CK1δ/εNot ReportedNot ReportedIC50 values reported

Note: This table presents example data from various sources to illustrate data presentation and is not specific to this compound. Data for compounds X1 and X2 is adapted from studies on pyrazolo[3,4-g]isoquinolines.[6] Data for compound Y1 is from studies on 3-amino-1H-pyrazole-based inhibitors.[2] Compound Z1 represents N-(1H-pyrazol-3-yl)quinazolin-4-amines.[4]

Table 2: Example Cellular Activity of Pyrazole Derivatives

Compound ReferenceCell LineAssay TypeEndpointIC50 (µM)
Compound APC-3CytotoxicityCell Viability21.9 - 28.6
Compound AMCF-7CytotoxicityCell Viability3.90 - 35.5
Compound BPANC-1CytotoxicityCell ViabilityReported as active

Note: This table provides an example format for presenting cellular activity data. Compound A represents 1,3,5-trisubstituted-1H-pyrazole derivatives.[7] Compound B is a representative N-(1H-pyrazol-3-yl)quinazolin-4-amine.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Protocol)

This protocol provides a general method for determining the in vitro inhibitory activity of a compound against a target kinase.[6]

Materials:

  • Kinase of interest

  • Kinase substrate (protein or peptide)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin)[6]

  • ATP

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the test compound, the kinase, and the substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[6]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.

  • Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound prep_reagents Prepare kinase, substrate, and ATP solutions reaction_setup Add compound, kinase, and substrate to plate prep_reagents->reaction_setup reaction_start Initiate reaction with ATP reaction_setup->reaction_start reaction_incubation Incubate at 30°C reaction_start->reaction_incubation detection_stop Stop reaction and deplete ATP reaction_incubation->detection_stop detection_adp Convert ADP to ATP and generate light detection_stop->detection_adp detection_read Measure luminescence detection_adp->detection_read analysis_calc Calculate % inhibition detection_read->analysis_calc analysis_ic50 Determine IC50 value analysis_calc->analysis_ic50

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole compound.

References

Application Notes and Protocols for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a member of the 4-aminopyrazole class of heterocyclic compounds. While specific biological applications of this particular molecule are not extensively documented in current literature, the 4-aminopyrazole scaffold is a well-recognized pharmacophore present in numerous biologically active molecules.[1] Derivatives of 4-aminopyrazole have shown a broad spectrum of activities, including anticonvulsant and antioxidant properties.[1] Notably, this structural motif is a key component in various kinase inhibitors and ligands for G-protein coupled receptors (GPCRs), making it a valuable starting point for the development of novel chemical probes and therapeutic agents.[1][2]

This document provides hypothetical, yet plausible, application notes and detailed experimental protocols for the use of this compound as a chemical probe, based on the known activities of structurally related 4-aminopyrazole derivatives. The provided protocols are intended to serve as a foundational guide for researchers to explore its potential biological targets and mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₃Cl₂N₃
Molecular Weight 198.09 g/mol
Appearance Solid
SMILES Cl.Cl.CCn1cc(N)c(C)n1
InChI Key BUTOBTHSCSCHMK-UHFFFAOYSA-N

Hypothetical Application 1: Kinase Inhibitor Probe

The pyrazole core is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[3] Many approved kinase inhibitors feature a pyrazole moiety.[3] Therefore, this compound could potentially act as a scaffold for developing or directly serve as a probe to investigate the function of specific kinases.

Experimental Protocol: Cell-Based Kinase Activity Assay (Western Blotting)

This protocol describes a general method to assess the inhibitory effect of this compound on a specific kinase signaling pathway in a cellular context by monitoring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the target kinase of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the kinase substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Prepare serial dilutions of this compound in a complete culture medium. A typical concentration range to start with could be 0.1, 1, 10, and 100 µM.

    • Include a vehicle-only control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle.

    • Incubate for a predetermined time (e.g., 2, 6, or 24 hours) based on the expected kinetics of the signaling pathway.

  • Protein Extraction:

    • After incubation, place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein lysate) to new, pre-chilled tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize all samples to the same protein concentration using lysis buffer.

  • Western Blotting:

    • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate protein or a housekeeping protein (e.g., GAPDH or β-actin).

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

  • Plot the normalized phosphorylation levels against the concentration of the compound to determine the IC₅₀ value.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Downstream Analysis A Biochemical Kinase Assay B Determine IC50 A->B C Cell Viability Assay B->C D Target Engagement (e.g., Western Blot for p-Substrate) C->D E Cell Cycle Analysis D->E F Apoptosis Assay D->F G Off-Target Profiling F->G H In Vivo Efficacy Studies G->H

Caption: General workflow for evaluating a novel kinase inhibitor.

Hypothetical Application 2: G-Protein Coupled Receptor (GPCR) Ligand Probe

The 4-aminopyrazole scaffold has also been identified in ligands targeting GPCRs, such as orexin receptor antagonists.[2] This suggests that this compound could potentially serve as a probe to study GPCRs, either as an antagonist or an agonist.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to a specific GPCR expressed in a cell membrane preparation.

Materials:

  • Cell membranes prepared from a cell line overexpressing the target GPCR

  • A known radiolabeled ligand for the target GPCR (e.g., [³H]-ligand)

  • This compound

  • A known non-radiolabeled antagonist for the target GPCR (for determining non-specific binding)

  • Binding buffer (specific to the GPCR being studied)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in the binding buffer. A typical concentration range could be from 1 pM to 100 µM.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Binding buffer, radiolabeled ligand (at a concentration near its Kd), and cell membranes.

      • Non-specific Binding: Binding buffer, radiolabeled ligand, a high concentration of the known non-radiolabeled antagonist (e.g., 1000-fold higher than its Ki), and cell membranes.

      • Competitive Binding: Binding buffer, radiolabeled ligand, varying concentrations of this compound, and cell membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes). The optimal conditions will depend on the specific GPCR and radioligand.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Probe) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Effectors Downstream Effectors (e.g., PKA) Second_Messenger->Downstream_Effectors Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response

Caption: A generalized GPCR signaling pathway.

Quantitative Data from Related 4-Aminopyrazole Derivatives

The following table summarizes a selection of reported biological activities for various 4-aminopyrazole derivatives, which may provide a reference for the potential potency of this compound.

Compound ClassTarget/AssayReported Activity (IC₅₀/Ki)Reference
4-Aminopyrazole DerivativesAnticonvulsant ActivityVaried efficacy in animal models[1]
4-Amino-3-methyl-1-phenylpyrazol-5-olAntioxidant (ABTS assay)0.93 TEAC[4]
4-Amino-3-methyl-1-phenylpyrazol-5-olAntioxidant (FRAP assay)0.98 TE[4]
4-Aminopyrazole-based compoundsOrexin-2 Receptor AntagonistsIC₅₀ values in the nanomolar range[2]
Aminopyrazole DerivativesFGFR2/3 Kinase InhibitorsIC₅₀ values in the nanomolar range[5]
1H-Pyrazole-3-carboxamide DerivativesFLT3 Kinase InhibitorsIC₅₀ as low as 0.089 nM[6]

Disclaimer: The application notes and protocols provided herein are for research purposes only and are based on the activities of structurally related compounds. The specific biological activity, potency, and optimal experimental conditions for this compound must be determined experimentally. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug development, offering advantages over traditional high-throughput screening (HTS) by focusing on smaller, simpler molecules. Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological activities and presence in numerous FDA-approved drugs. This document provides detailed application notes and protocols for the use of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride as a fragment in FBDD campaigns, particularly targeting protein kinases.

While direct experimental data for this specific fragment in FBDD is not extensively published, its structural motifs and physicochemical properties make it an excellent candidate for screening libraries. The pyrazole core is a common feature in many kinase inhibitors, and the 4-amino substitution provides a vector for synthetic elaboration.

Physicochemical Properties

The suitability of a compound for FBDD is often assessed by the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. The properties of 1-Ethyl-3-methyl-1H-pyrazol-4-amine (the free base form relevant for binding) are well within these guidelines, making it an ideal starting point for a fragment screening campaign.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C6H11N3C6H13Cl2N3
Molecular Weight 125.17 g/mol 198.09 g/mol [1]
cLogP 0.5Not available[1]
Hydrogen Bond Donors 12[1]
Hydrogen Bond Acceptors 22[1]
Rotatable Bonds 22[1]

Application in Fragment-Based Drug Discovery

This compound is a suitable fragment for screening against a variety of protein targets, particularly protein kinases, where the pyrazole scaffold is a known ATP-competitive hinge-binding motif. The ethyl group at the N1 position can explore a hydrophobic pocket, while the methyl group at C3 can influence binding affinity and selectivity. The primary amine at C4 serves as a crucial vector for fragment evolution, allowing for synthetic elaboration to improve potency and develop structure-activity relationships (SAR).

Hypothetical Signaling Pathway Involvement

Many kinase signaling pathways are implicated in diseases such as cancer and inflammation. For instance, Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified CDK-mediated cell cycle regulation pathway, a potential target for inhibitors derived from a pyrazole fragment hit.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction CyclinD_CDK46 Cyclin D-CDK4/6 Signal_Transduction->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E-CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A-CDK2 DNA_Replication->CyclinA_CDK2 CyclinB_CDK1 Cyclin B-CDK1 CyclinA_CDK2->CyclinB_CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis E2F E2F Rb->E2F inhibits E2F->CyclinE_CDK2 activates transcription Inhibitor Pyrazole-derived Inhibitor Inhibitor->CyclinD_CDK46

Caption: Simplified CDK pathway in cell cycle progression.

Experimental Protocols

The following are generalized protocols for a fragment screening campaign using this compound.

Fragment Library Preparation
  • Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent such as DMSO or water.

  • Quality Control : Verify the identity and purity of the fragment using LC-MS and ¹H NMR.

  • Plating : Dispense the fragment stock solution into 96- or 384-well plates for screening.

Primary Biophysical Screen: Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method for primary screening to identify fragments that bind to the target protein.

  • Reaction Mixture : In each well of a 96-well PCR plate, prepare a reaction mixture containing the target protein (e.g., a protein kinase) at a final concentration of 2-5 µM, a fluorescent dye (e.g., SYPRO Orange), and the fragment at a final concentration of 100-500 µM in an appropriate buffer.

  • Thermal Denaturation : Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Analysis : Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant shift in Tm (ΔTm) in the presence of the fragment compared to a DMSO control indicates binding.

Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to validate hits from the primary screen and determine binding affinity and kinetics.

  • Protein Immobilization : Immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Fragment Binding : Inject a series of concentrations of this compound over the sensor surface.

  • Data Analysis : Monitor the change in the SPR signal (response units, RU) over time. Fit the data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).

Structural Biology: X-ray Crystallography

Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.

  • Crystallization : Set up crystallization trials for the target protein in the presence of a saturating concentration of the fragment.

  • Data Collection : Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

  • Structure Determination : Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

The following diagram illustrates a typical FBDD workflow.

FBDD_Workflow cluster_Screening Hit Identification cluster_Optimization Hit-to-Lead LibPrep Fragment Library Preparation PrimaryScreen Primary Screen (e.g., TSA) LibPrep->PrimaryScreen Screening HitValidation Hit Validation (e.g., SPR, NMR) PrimaryScreen->HitValidation Hit Confirmation Structural Structural Biology (X-ray, NMR) HitValidation->Structural Binding Mode SBDD Structure-Based Design Structural->SBDD Rational Design Chemistry Medicinal Chemistry SBDD->Chemistry Synthesis of Analogs LeadOpt Lead Optimization Chemistry->LeadOpt SAR LeadOpt->SBDD Iterative Cycle

Caption: A typical workflow for Fragment-Based Drug Discovery.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its favorable physicochemical properties and the synthetic tractability of the pyrazole scaffold provide a solid foundation for hit-to-lead optimization. The protocols outlined above offer a general framework for identifying and validating this and other pyrazole-based fragments as starting points for the development of novel therapeutics.

References

Formulation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a small molecule of interest in various research fields. As with many novel compounds, successful in vivo evaluation is critically dependent on the development of a suitable formulation that ensures appropriate solubility, stability, and bioavailability. This document provides detailed application notes and protocols for the formulation of this compound for administration in rodent models, a crucial step in preclinical research.

The protocols outlined below are based on general best practices for the formulation of amine hydrochloride salts and similar heterocyclic compounds for preclinical in vivo studies. It is important to note that the solubility and stability of this compound in various vehicles should be experimentally determined for the most accurate and effective formulation. The compound is available as a dihydrochloride salt, which is a solid and noted to be moisture-sensitive.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for selecting an appropriate formulation strategy. Key properties of 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride are summarized below.

PropertyValueSource
Molecular FormulaC₆H₁₃Cl₂N₃
Molecular Weight198.09 g/mol
Physical FormSolid
Moisture SensitivityMoisture sensitive

Formulation Strategies & Protocols

The choice of formulation strategy is dictated by the intended route of administration, the required dose, and the physicochemical properties of the compound. As an amine hydrochloride salt, this compound is expected to have some degree of aqueous solubility. However, for higher concentrations, co-solvents and surfactants may be necessary.

Protocol 1: Aqueous Formulation for Oral (p.o.), Intravenous (i.v.), or Intraperitoneal (i.p.) Administration

This protocol is suitable for low-concentration dosing where the compound is sufficiently soluble in an aqueous vehicle.

Materials:

  • This compound

  • Sterile Water for Injection, USP

  • Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • pH meter

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound.

  • Dissolution: In a sterile vial, add the weighed compound to a predetermined volume of sterile water or normal saline.

  • Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved.

  • pH Adjustment (Optional but Recommended): Measure the pH of the solution. If necessary, adjust the pH to a physiologically acceptable range (typically pH 6.5-7.5 for i.v. and i.p. routes) using sterile, dilute solutions of NaOH or HCl.

  • Sterilization (for i.v. and i.p. routes): Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Final Concentration Check: It is recommended to analytically determine the concentration of the final formulation.

Data Presentation: Solubility Screening (Hypothetical Data)

VehicleEstimated Solubility (mg/mL)Observations
Sterile Water5 - 10Clear solution at lower concentrations
0.9% Saline5 - 10Similar to water
Phosphate-Buffered Saline (PBS) pH 7.42 - 5Potential for lower solubility

Note: This data is hypothetical and should be experimentally determined.

Protocol 2: Co-Solvent Formulation for Higher Concentrations (p.o. or i.p. Administration)

This protocol is recommended when higher concentrations are required that exceed the aqueous solubility of the compound. A common vehicle system for preclinical studies involves a mixture of a solvent, a co-solvent/surfactant, and an aqueous carrier.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400), USP grade

  • Tween® 80 (Polysorbate 80), USP grade

  • Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: In a sterile vial, dissolve the compound in a small volume of DMSO (e.g., 5-10% of the final volume). Vortex until fully dissolved.

  • Addition of Co-solvent/Surfactant: Add PEG400 (e.g., 30-40% of the final volume) to the DMSO solution and vortex thoroughly. Subsequently, add Tween® 80 (e.g., 5% of the final volume) and vortex again to ensure a homogenous mixture.

  • Addition of Aqueous Carrier: Slowly add sterile saline to the organic mixture, vortexing continuously, until the final desired volume is reached.

  • Observation: The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).

Data Presentation: Example Co-Solvent Formulations

Formulation ComponentPercentage (v/v)Purpose
DMSO10%Primary Solvent
PEG40040%Co-solvent/Solubilizer
Tween® 805%Surfactant/Solubilizer
0.9% Saline45%Aqueous Vehicle

Experimental Workflows

The selection and preparation of an appropriate formulation is a key step in the overall workflow of an in vivo study.

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Analysis weigh Weigh Compound solubilize Solubilize in Vehicle weigh->solubilize qc Quality Control (e.g., pH, clarity) solubilize->qc animal_prep Animal Preparation (e.g., weighing) qc->animal_prep Formulation Ready dosing Dosing (p.o., i.v., or i.p.) animal_prep->dosing observation Post-dose Observation dosing->observation pk_pd Pharmacokinetic/ Pharmacodynamic Analysis observation->pk_pd tox Toxicity Assessment observation->tox efficacy Efficacy Evaluation observation->efficacy

Caption: A generalized workflow for the formulation and in vivo testing of a compound.

Signaling Pathways (Hypothetical)

While the specific mechanism of action of this compound is not detailed here, pyrazole derivatives are known to interact with various signaling pathways. For illustrative purposes, a hypothetical pathway is shown below.

signaling_pathway compound 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl receptor Target Receptor compound->receptor Binds to kinase_cascade Kinase Cascade receptor->kinase_cascade Activates/Inhibits transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response Regulates Gene Expression

Caption: A hypothetical signaling pathway for a pyrazole-based compound.

Stability Considerations

It is crucial to assess the stability of the final formulation. Amine-containing compounds can be susceptible to degradation.

  • Short-term Stability: Formulations should ideally be prepared fresh before each experiment. If temporary storage is necessary, it should be at 2-8°C and protected from light.

  • Freeze-Thaw Stability: If stock solutions are to be stored frozen, their stability after multiple freeze-thaw cycles should be evaluated.

  • Analytical Verification: HPLC or a similar analytical method should be used to confirm the concentration and purity of the compound in the formulation before and after storage.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation. The protocols provided in these application notes offer a starting point for researchers. It is strongly recommended that preliminary studies be conducted to determine the optimal vehicle and to ensure the solubility and stability of the compound under the specific experimental conditions. Careful consideration of the formulation will contribute to the generation of reliable and reproducible data in preclinical studies.

References

Application Notes and Protocols for High-Throughput Screening with 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its versatile chemical nature allows for the synthesis of diverse libraries of compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][3] 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative with potential for biological activity. High-throughput screening (HTS) of this compound against various molecular targets is a critical step in identifying its potential as a therapeutic agent.

This document provides detailed application notes and protocols for the high-throughput screening of this compound, with a focus on its potential as a kinase inhibitor. Protein kinases are a major class of drug targets, and many approved kinase inhibitors contain a pyrazole core.[4][5] The following protocols are designed to be adaptable for various kinase targets and can be implemented in a standard HTS laboratory.

Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

For the purpose of these application notes, we will consider a hypothetical screening campaign of this compound against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.

Data Presentation

Table 1: HTS Assay Parameters and Quality Control
ParameterValueDescription
Assay Format 384-well microplateStandard format for HTS, allowing for miniaturization and increased throughput.
Assay Volume 20 µLReduced volume to conserve reagents and compound.
Compound Concentration 10 µMInitial screening concentration for the primary assay.
Positive Control Staurosporine (1 µM)A known, potent, non-selective kinase inhibitor.
Negative Control DMSO (0.1%)Vehicle control, representing 0% inhibition.
Z'-factor 0.78A measure of assay quality, with >0.5 indicating an excellent assay.
Signal-to-Background 12.5Ratio of the signal from the uninhibited reaction to the background signal.
Hit Cutoff >50% InhibitionThreshold for selecting primary hits for further analysis.
Table 2: Dose-Response Analysis of a Hypothetical Hit
CompoundTargetIC50 (nM)Hill SlopeMax Inhibition (%)
1-Ethyl-3-methyl-1H-pyrazol-4-amine HClCDK2/CycA7501.198
Staurosporine (Control)CDK2/CycA251.0100

Experimental Protocols

Primary High-Throughput Screening Protocol: TR-FRET Kinase Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and widely used method for HTS of kinase inhibitors.[6]

Materials:

  • CDK2/CycA active enzyme (e.g., from Thermo Fisher Scientific or Promega)

  • Biotinylated peptide substrate (e.g., Biotin-Histone H1 peptide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Detection Reagents: LanthaScreen™ Eu-anti-phospho-substrate antibody and TR-FRET Dilution Buffer (Thermo Fisher Scientific)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • DMSO (negative control)

  • 384-well, low-volume, non-binding surface microplates (e.g., Corning 384-well Low Volume Black Round Bottom NBS Microplate)

  • Plate reader capable of TR-FRET measurements (e.g., Tecan Spark® or similar)

Methodology:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo® Liquid Handler), dispense 20 nL of the compound stock solution into the appropriate wells of a 384-well assay plate.

    • Dispense 20 nL of 1 mM Staurosporine (in DMSO) into the positive control wells.

    • Dispense 20 nL of 100% DMSO into the negative control and blank wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in assay buffer containing CDK2/CycA and the biotinylated peptide substrate. The final concentrations in the 20 µL assay will be 1 nM enzyme and 200 nM substrate.

    • Dispense 10 µL of the enzyme/substrate mix into all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at the Km value for the specific kinase (e.g., 10 µM for CDK2).

    • Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection reagent mix by diluting the Eu-anti-phospho-substrate antibody in TR-FRET Dilution Buffer.

    • Add 10 µL of the detection reagent mix to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader using standard europium settings (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_compound is the TR-FRET ratio in the compound well, Signal_min is the average ratio of the positive control, and Signal_max is the average ratio of the negative control.

    • Identify primary hits as compounds with inhibition > 50%.

Secondary Assay: Dose-Response and IC50 Determination

Methodology:

  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO, typically a 10-point, 3-fold dilution series starting from 1 mM.

    • Dispense the diluted compounds into a 384-well plate.

  • Assay Execution:

    • Follow the same procedure as the primary screen (steps 2-5).

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

HTS_Workflow Compound_Library Compound Library (1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl) Primary_Screen Primary HTS (10 µM Single Concentration) Compound_Library->Primary_Screen Data_Analysis_1 Data Analysis (% Inhibition Calculation) Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification (>50% Inhibition) Data_Analysis_1->Hit_Identification Dose_Response Dose-Response Assay (10-point IC50) Hit_Identification->Dose_Response Primary Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Hit_Validation Hit Validation & SAR IC50_Determination->Hit_Validation Confirmed Hits

Caption: High-Throughput Screening Workflow.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CDK2_CycA CDK2/CycA ERK->CDK2_CycA Substrate Substrate (e.g., Rb) CDK2_CycA->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate CDK2_CycA->Phospho_Substrate Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Inhibitor 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl Inhibitor->CDK2_CycA

Caption: Simplified Kinase Signaling Pathway.

Caption: TR-FRET Kinase Assay Principle.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of pyrazole derivatives like this compound?

A1: Pyrazole-based compounds exhibit a range of solubilities. The pyrazole ring itself can participate in hydrogen bonding, which influences its solubility.[1][2] As a hydrochloride salt, this compound is generally expected to have improved aqueous solubility compared to its free base form due to the ionizable amine group.[3][4] However, the overall solubility is also influenced by the ethyl and methyl substituents, which can increase lipophilicity.

Q2: Why is my this compound not dissolving well in water?

A2: Even as a salt, the aqueous solubility of this compound can be limited. Factors that may contribute to poor dissolution include:

  • Common Ion Effect: If the aqueous solution already contains chloride ions, it can suppress the dissolution of the hydrochloride salt.

  • pH of the Solution: The pH of the water can affect the ionization state of the amine, thereby influencing solubility.

  • Crystal Lattice Energy: The energy of the crystal lattice of the solid can be high, making it difficult for solvent molecules to break it down.[5]

  • Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities.[6]

Q3: What are the initial steps I should take to improve the solubility of this compound?

A3: A systematic approach is recommended. Start with simple and common techniques before moving to more complex formulations.[7]

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities.

  • pH Adjustment: Since it is an amine hydrochloride, modifying the pH of the aqueous medium can significantly impact solubility.[8]

  • Temperature Modification: Assess the effect of temperature on solubility, as it is often higher at elevated temperatures.[9]

Troubleshooting Guide

Issue: Poor dissolution of this compound in aqueous buffers.

Troubleshooting Steps:

  • Have you tried adjusting the pH of the buffer?

    • Rationale: The solubility of amine hydrochlorides is often pH-dependent. Lowering the pH can further protonate the amine, which may increase its interaction with water and improve solubility.

    • Recommendation: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 2-4). See the Experimental Protocol for pH Adjustment below.

  • Have you considered using a co-solvent system?

    • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[8][10]

    • Recommendation: Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., ethanol, DMSO, or PEG 400) and then dilute it with the aqueous buffer. See the Experimental Protocol for Co-solvent Systems below.

  • Is particle size reduction a viable option?

    • Rationale: Reducing the particle size of the solid compound increases the surface area available for interaction with the solvent, which can enhance the dissolution rate.[3][6]

    • Recommendation: If you have the equipment, consider techniques like micronization to reduce the particle size of the compound before attempting to dissolve it.

Solubility Data Summary

The following table presents hypothetical solubility data for this compound in various solvents at ambient temperature to illustrate how results can be structured for comparison.

Solvent SystemPolarity IndexApparent Solubility (mg/mL)Observations
Water10.2~ 5Forms a clear solution at low concentrations
Phosphate Buffered Saline (PBS) pH 7.4~9.4~ 4Slight precipitation observed over time
0.1 M HCl (pH 1)~9.0> 20Readily dissolves to form a clear solution
Ethanol4.3> 50Forms a clear, stable solution
Propylene Glycol6.8~ 30Forms a clear solution
DMSO7.2> 100Highly soluble, forms a clear solution
10% Ethanol in Water~9.6~ 15Improved solubility compared to water alone

Experimental Protocols

Experimental Protocol for Solvent Screening
  • Preparation: Weigh 10 mg of this compound into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of the test solvent to each tube.

  • Mixing: Vortex the tubes for 2 minutes at room temperature.

  • Observation: Visually inspect for complete dissolution.

  • Incremental Addition: If the compound has dissolved, add another 10 mg of the compound and repeat the mixing step. Continue this process until the compound no longer dissolves.

  • Equilibration: If the compound did not dissolve in the initial 100 µL, add an additional 400 µL of the solvent and vortex for 5 minutes. Allow the suspension to equilibrate for 1 hour at room temperature.

  • Analysis: Centrifuge the tubes and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Experimental Protocol for pH Adjustment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral to slightly alkaline pH).

  • Sample Preparation: Add an excess amount of this compound to 1 mL of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Experimental Protocol for Co-solvent Systems
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent where it is highly soluble (e.g., 100 mg/mL in DMSO).

  • Serial Dilution: Prepare a series of co-solvent mixtures by mixing the organic solvent with water or a buffer in different ratios (e.g., 5%, 10%, 20%, 50% organic solvent).

  • Solubility Determination: Add a small aliquot of the stock solution to each co-solvent mixture and observe for any precipitation. Alternatively, use the equilibrium solubility method described in the pH adjustment protocol for each co-solvent mixture.

Visualizations

Solubility_Screening_Workflow start Start: Weigh Compound add_solvent Add Initial Solvent Volume start->add_solvent vortex Vortex for 2 min add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Add More Solvent observe->not_dissolved No add_more_compound Add More Compound dissolved->add_more_compound add_more_compound->vortex equilibrate Equilibrate for 1 hr not_dissolved->equilibrate analyze Centrifuge & Analyze Supernatant equilibrate->analyze end End: Determine Solubility analyze->end

Caption: Workflow for solubility screening experiment.

Solubilization_Decision_Tree start Start: Poor Aqueous Solubility is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment Attempt pH Adjustment is_ionizable->ph_adjustment Yes (Amine HCl) co_solvent Use Co-solvents is_ionizable->co_solvent No ph_adjustment->co_solvent No Improvement end_ph Success: pH-controlled formulation ph_adjustment->end_ph Solubility Improved surfactant Use Surfactants / Complexation Agents co_solvent->surfactant No Improvement end_cosolvent Success: Co-solvent formulation co_solvent->end_cosolvent Solubility Improved solid_dispersion Consider Solid Dispersion surfactant->solid_dispersion No Improvement end_surfactant Success: Complex formulation surfactant->end_surfactant Solubility Improved particle_reduction Particle Size Reduction solid_dispersion->particle_reduction Consider in parallel end_solid Success: Advanced formulation solid_dispersion->end_solid Solubility Improved end_particle Success: Micronized formulation particle_reduction->end_particle

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride when prepared in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for dissolving this compound in DMSO?

A1: To ensure the integrity of your sample, follow these steps for dissolution:

  • Allow both the powdered compound and anhydrous DMSO to equilibrate to room temperature in a desiccator to minimize water absorption.

  • Weigh the desired amount of the compound.

  • Add the appropriate volume of anhydrous DMSO to achieve your target concentration.

  • To aid dissolution, you can gently vortex the solution or use an ultrasonic bath.

Q2: What are the optimal storage conditions for stock solutions of this compound in DMSO?

A2: Proper storage is crucial to maintain the stability of the compound. We recommend the following:

  • Solvent Quality: Always use anhydrous, high-purity DMSO to prepare your stock solutions. DMSO is hygroscopic, and absorbed water can potentially lead to hydrolytic degradation of the compound over time.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use vials.

  • Storage Temperature: For long-term storage, it is advisable to store the DMSO stock solution at -80°C. For short-term storage, -20°C is acceptable.

Q3: How long can I expect a DMSO stock solution of this compound to be stable?

Q4: Can the hydrochloride salt form of the compound affect its stability in DMSO?

A4: Yes, the hydrochloride salt introduces a slightly acidic component to the solution. Under certain conditions, acidic environments can promote the degradation of DMSO itself, which could potentially affect the stability of the dissolved compound.[1] Additionally, some amine hydrochloride salts have been observed to be less stable than their free-base counterparts or other salt forms.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound precipitates out of solution. 1. The solution may be supersaturated.2. The storage temperature is too low, causing the compound to fall out of solution.3. The DMSO may have absorbed water, reducing solubility.1. Gently warm the solution to 37°C and use an ultrasonic bath to attempt to redissolve the compound.[3] Consider preparing a less concentrated stock solution.2. If precipitation occurs upon freezing, you may need to evaluate the optimal storage temperature for your specific concentration.3. Use fresh, anhydrous DMSO to prepare a new stock solution.
Inconsistent experimental results. 1. The compound may have degraded over time.2. Multiple freeze-thaw cycles may have compromised the integrity of the stock solution.3. Inaccurate initial concentration of the stock solution.1. Prepare a fresh stock solution from the powdered compound.2. Always aliquot stock solutions to avoid repeated freezing and thawing.[3]3. Ensure the compound is fully dissolved before use and that your weighing and volume measurements are accurate.
Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS). 1. The compound is degrading into one or more new entities.2. The DMSO solvent may be degrading.3. Contamination of the stock solution.1. Perform a systematic stability study to identify degradation products.2. Ensure the use of high-purity, anhydrous DMSO and proper storage conditions.3. Prepare a fresh stock solution using sterile techniques and high-purity reagents.

Experimental Protocols

Protocol for Preparing a DMSO Stock Solution
  • Acclimatization: Place the vial of this compound and a sealed bottle of anhydrous DMSO in a desiccator for at least 30 minutes to allow them to reach room temperature.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of the powdered compound to the tube and record the weight.

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Aliquoting: Once the compound is fully dissolved, dispense the solution into single-use, amber glass or polypropylene vials.

  • Inert Gas Purge (Optional): For compounds sensitive to oxidation, gently purge the headspace of each aliquot vial with an inert gas like argon or nitrogen before sealing.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, date of preparation, and solvent. Store immediately at -20°C or -80°C.

General Protocol for a Small-Scale Stability Study

This protocol outlines a general method to assess the stability of this compound in DMSO.

  • Sample Preparation: Prepare a stock solution of the compound in anhydrous DMSO at a known concentration (e.g., 10 mM) following the protocol above.

  • Aliquoting for Time Points: Distribute the stock solution into multiple aliquots, with enough vials for each time point and storage condition you plan to test.

  • Initial Analysis (Time Zero): Immediately after preparation, take one aliquot for initial analysis. Prepare a sample for your analytical method (e.g., HPLC, LC-MS) by diluting the stock solution to a suitable concentration. Analyze this "time zero" sample to get a baseline measurement of purity and concentration.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).

  • Analysis at Subsequent Time Points: At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to thaw completely and reach room temperature. Prepare and analyze the sample using the same analytical method as the "time zero" sample.

  • Data Evaluation: Compare the purity and concentration of the stored samples to the "time zero" sample. A significant decrease in the main compound peak or the appearance of new peaks may indicate degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound in DMSO
Parameter Recommendation Rationale
Solvent Anhydrous DMSOMinimizes the risk of hydrolysis.
Short-Term Storage -20°C (up to 1 month)Slows down potential degradation processes.
Long-Term Storage -80°C (up to 1 year)Provides greater stability for extended periods.
Freeze-Thaw Cycles AvoidRepeated cycles can lead to compound degradation and precipitation. Aliquot into single-use vials.
Container Amber glass or polypropylene vialsProtects from light and is compatible with DMSO.
Table 2: Illustrative Stability Data from a Hypothetical Study

This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for this compound.

Storage Condition Time Point Purity (%) Observations
-80°C 099.5-
1 Month99.4No significant change.
3 Months99.3No significant change.
-20°C 099.5-
1 Month99.1Slight decrease in purity.
3 Months98.5Minor degradation observed.
4°C 099.5-
1 Week97.2Noticeable degradation.
1 Month92.0Significant degradation with the appearance of a new peak at RRT 0.85.
Room Temperature 099.5-
24 Hours95.3Rapid degradation observed.
1 Week85.1Substantial degradation with multiple new peaks.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare Stock Solution in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep->aliquot time_zero Time Zero Analysis (e.g., HPLC, LC-MS) aliquot->time_zero storage Store Aliquots at Different Temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage data_eval Compare Data to Time Zero time_zero->data_eval time_points Analyze at Subsequent Time Points storage->time_points time_points->data_eval

Caption: A general experimental workflow for conducting a stability study of a compound in DMSO.

Troubleshooting_Guide start Inconsistent Experimental Results Observed check_solution Is the Stock Solution Clear and Particulate-Free? start->check_solution precipitate_actions Action: Warm to 37°C and Sonicate. Consider Lower Concentration. check_solution->precipitate_actions No check_age How Old is the Stock Solution? check_solution->check_age Yes precipitate_actions->check_age fresh_solution Action: Prepare a Fresh Stock Solution with Anhydrous DMSO. check_age->fresh_solution Old (> 1 month) check_storage Were Aliquots Used to Avoid Freeze-Thaw Cycles? check_age->check_storage Fresh (< 1 week) stability_study Consider a Formal Stability Study fresh_solution->stability_study aliquot_practice Action: Implement Aliquoting for Future Experiments. check_storage->aliquot_practice No check_storage->stability_study Yes aliquot_practice->fresh_solution

Caption: A logical troubleshooting guide for issues with compound stability in DMSO.

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis, particularly in reactions like the Knorr synthesis, can arise from several factors, including the quality of starting materials and suboptimal reaction conditions.[1] The primary issues often revolve around the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Here are key areas to troubleshoot:

  • Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1][2] Impurities can lead to side reactions, which not only reduce the yield but also complicate the purification process.[1][3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Verify that the stoichiometry of the reactants is correct. In some instances, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to improve regioselectivity include:

  • Solvent Choice: The choice of solvent can significantly influence the reaction's regioselectivity. Aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to provide better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4]

  • pH Control: The pH of the reaction mixture can affect the outcome. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1] The addition of a mild base like sodium acetate can be beneficial, particularly when using a hydrazine salt.[1]

  • Steric Hindrance: Utilizing a hydrazine with a bulky substituent can sterically direct the reaction towards the formation of a single regioisomer.[1]

Q3: The reaction mixture has developed a significant color. Is this normal, and how can I obtain a cleaner product?

A3: Discoloration of the reaction mixture is a frequent observation, especially in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[1]

To mitigate this and obtain a purer product:

  • Addition of a Mild Base: If you are using a hydrazine salt, adding a mild base such as sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification Techniques:

    • Washing: Washing the crude product with a suitable solvent can help remove some of these colored impurities.[1]

    • Recrystallization: Recrystallization is a highly effective method for purifying the final pyrazole product.[1][2]

    • Column Chromatography: For separating complex mixtures or removing stubborn impurities, column chromatography on silica gel is a valuable technique.[1]

Troubleshooting Guide

Issue: Low Conversion Rate

Low conversion can be attributed to several factors, from the purity of your starting materials to the reaction conditions themselves.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed purity Assess Starting Material Purity start->purity stoichiometry Verify Stoichiometry purity->stoichiometry If pure end Improved Conversion purity->end If purified conditions Optimize Reaction Conditions stoichiometry->conditions If correct stoichiometry->end If adjusted catalyst Evaluate Catalyst (if applicable) conditions->catalyst If still low conditions->end If optimized catalyst->end regioisomers start Regioisomer Mixture Observed solvent Modify Solvent System start->solvent ph Adjust Reaction pH solvent->ph If still a mixture end Single Regioisomer or Separated Products solvent->end If successful sterics Introduce Steric Hindrance ph->sterics If still a mixture ph->end If successful separation Purification of Isomers sterics->separation If inseparable sterics->end If successful separation->end synthesis_purification cluster_synthesis Synthesis cluster_purification Purification reactants 1,3-Dicarbonyl + Hydrazine reaction Reaction (Solvent, Temp, Catalyst) reactants->reaction crude Crude Pyrazole Product reaction->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure_product Pure Pyrazole recrystallization->pure_product chromatography->pure_product

References

Technical Support Center: 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals encountering challenges in obtaining this compound at the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound?

A1: The most common and effective method for purifying this and similar pyrazole salts is recrystallization.[1][2] Since the compound is a hydrochloride salt, it is a solid and its purification relies on exploiting differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.[3][4] Acid-base extraction followed by crystallization is another viable strategy to remove non-basic impurities before the final salt formation and purification step.[1]

Q2: What are the best solvents for the recrystallization of this compound?

A2: The choice of solvent is critical and depends on the impurity profile. For polar, salt-like compounds such as amine hydrochlorides, protic solvents are often a good starting point. Common choices for pyrazole derivatives include ethanol, methanol, or isopropanol.[1][2] Mixed solvent systems, such as ethanol/water or ethanol/ethyl acetate, can also be highly effective.[1][2] In this technique, the compound is dissolved in a minimal amount of a "good" solvent (e.g., hot ethanol) and a "poor" or "anti-solvent" (e.g., water or ethyl acetate) is added dropwise until turbidity appears, followed by slow cooling to induce crystallization.[2]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[2] This is a common issue with amine salts. Here are several strategies to resolve it:

  • Increase Solvent Volume: Add more of the primary "good" solvent to the hot mixture to decrease the saturation level, allowing crystallization to begin at a lower temperature.[2]

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. Using an insulated container (like a Dewar flask) or allowing the hot plate to cool down overnight can promote the formation of crystals over oil.[2]

  • Change the Solvent System: Experiment with a different solvent or solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[2]

  • Use a Seed Crystal: If available, add a single, pure crystal of the product to the supersaturated solution as it cools. This provides a nucleation site and can induce proper crystallization.[2]

Q4: The yield from my recrystallization is very low. How can I improve it?

A4: Low yield can result from several factors.[2] To improve recovery, consider the following:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[2]

  • Thorough Cooling: Ensure the flask is cooled sufficiently, typically in an ice-water bath, to maximize precipitation.

  • Solvent Choice: The ideal solvent will dissolve the compound completely when hot but have very low solubility for it when cold.[2]

  • Check the Mother Liquor: After filtering your crystals, try concentrating the mother liquor and cooling it again to see if a second crop of crystals can be obtained.

Q5: My final product has a persistent color. How can I remove these colored impurities?

A5: Colored impurities can often be removed with an activated charcoal treatment.[5] Dissolve the crude, colored product in the appropriate hot recrystallization solvent, add a small amount (typically 1-2% by weight) of activated charcoal, and keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal, then proceed with the cooling and crystallization steps as usual.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

G start Initial Purification Attempt purity Check Purity (TLC, NMR, LCMS) start->purity oiling Compound 'Oils Out' purity->oiling Impure: Oiling Out low_yield Low Yield purity->low_yield Impure: Low Yield colored Product is Colored purity->colored Impure: Colored success Pure Product Obtained purity->success Purity OK sol_oiling 1. Increase solvent volume 2. Slow cooling rate 3. Change solvent system 4. Use seed crystal oiling->sol_oiling sol_yield 1. Minimize hot solvent 2. Ensure complete cooling 3. Re-evaluate solvent choice 4. Concentrate mother liquor low_yield->sol_yield sol_colored 1. Activated charcoal treatment 2. Re-recrystallize 3. Silica plug filtration (as free base) colored->sol_colored sol_oiling->purity Re-attempt sol_yield->purity Re-attempt sol_colored->purity Re-attempt

Caption: Troubleshooting workflow for purification challenges.

Data Summary
Solvent SystemTypeCharacteristics & Best Use For
Ethanol or IsopropanolSingle Protic SolventGood starting point for polar amine salts. Effective for removing less polar impurities.
Ethanol / WaterMixed Protic SystemExcellent for many polar compounds. Water acts as an anti-solvent.[1][2]
Methanol / Diethyl EtherMixed SystemMethanol is a good solvent; ether is a non-polar anti-solvent. Good for precipitating salts.
AcetoneSingle Aprotic SolventCan be effective if protic solvents lead to poor recovery.[6]
Ethyl Acetate / HexaneMixed Aprotic SystemGenerally used for the free-base form, not the hydrochloride salt.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for purification by recrystallization. The ideal solvent system should be determined empirically on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol 95%)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice-water bath

  • Desiccator or vacuum oven

G cluster_workflow Recrystallization Workflow A 1. Dissolution Place crude solid in flask. Add minimal hot solvent until dissolved. B 2. Hot Filtration (Optional) If insoluble impurities exist, filter solution while hot. A->B C 3. Cooling Allow solution to cool slowly to room temperature, then in ice bath. B->C D 4. Filtration Collect crystals using a Büchner funnel. C->D E 5. Washing Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F

References

Technical Support Center: Overcoming Poor Cell Permeability of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: My batch of this compound is showing low permeability in our initial screening assays. What are the likely contributing factors?

A1: The poor cell permeability of this compound can likely be attributed to its physicochemical properties. As a hydrochloride salt, the compound is highly polar and water-soluble, which can impede its ability to passively diffuse across the lipophilic cell membrane. Key factors include:

  • High Polarity: The presence of the amine group, which is protonated at physiological pH, and the overall polar nature of the pyrazole ring contribute to a high polar surface area (PSA). A large PSA is generally associated with reduced membrane permeability.

  • Low Lipophilicity (LogP): Highly polar compounds typically have a low octanol-water partition coefficient (LogP), indicating a preference for aqueous environments over lipid bilayers.

  • Hydrogen Bonding: The amine group is a hydrogen bond donor, and the nitrogen atoms in the pyrazole ring are hydrogen bond acceptors. A high capacity for hydrogen bonding with water molecules in the extracellular space can hinder the compound's entry into the cell membrane.[1][2]

Q2: How can I experimentally confirm and quantify the low permeability of my compound?

A2: Two standard in vitro assays are recommended for quantifying cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[3][4] It is a high-throughput and cost-effective method for initial permeability screening.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[5][6] It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms, including potential efflux.[5][6]

The primary output for both assays is the apparent permeability coefficient (Papp).

Q3: What are the general strategies I can employ to overcome the poor cell permeability of this compound?

A3: There are three main strategic pillars to enhance the cellular uptake of this compound:

  • Chemical Modification (Prodrug Approach): This involves chemically modifying the parent compound to create a more lipophilic derivative (a prodrug) that can more easily cross the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active parent drug.[7][8][9]

  • Formulation Strategies: This approach focuses on encapsulating the compound in a delivery vehicle that can facilitate its transport into the cell. Common examples include liposomes, nanoparticles, and cyclodextrin complexes.[10][11][12]

  • Use of Permeability Enhancers: These are excipients that can be co-administered with the compound to transiently and reversibly increase the permeability of the cell membrane.[13][14][15]

Section 2: Troubleshooting Guides

Issue: Low Papp values observed in the Caco-2 assay, suggesting poor absorption.

Possible Cause Troubleshooting Step Expected Outcome
High Polarity / Low Lipophilicity Synthesize a series of lipophilic prodrugs by masking the polar amine group with functionalities like esters or carbamates.Increased Papp values for the prodrugs compared to the parent compound.
Active Efflux Perform a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux pumps like P-glycoprotein.[6][16]If efflux is confirmed, co-administer with a known efflux pump inhibitor (e.g., verapamil) to see if the A-B permeability increases.
Poor Compound Stability in Assay Buffer Analyze the concentration of the compound in the donor and receiver compartments at the end of the assay using LC-MS to determine the percent recovery.If recovery is low, assess the compound's stability in the assay buffer over the incubation period. Consider using a more stable buffer system if degradation is observed.
Nonspecific Binding to Assay Plates Low recovery in the absence of instability may indicate binding to the plasticware.Run the assay with and without the Caco-2 cell monolayer to assess nonspecific binding. Using low-binding plates may mitigate this issue.

Issue: Inconsistent Papp values across replicate wells.

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Caco-2 Monolayer Integrity Measure the transepithelial electrical resistance (TEER) of each well before and after the experiment.[16] Only use wells that fall within an acceptable TEER range. Co-dose with a fluorescent marker like Lucifer Yellow to assess monolayer integrity.[6]Reduced variability in Papp values across wells with consistent TEER readings and low Lucifer Yellow leakage.
Compound Precipitation Visually inspect the donor wells for any signs of precipitation. Determine the kinetic solubility of the compound in the assay buffer.Ensure the dosing concentration is well below the solubility limit. If necessary, use a co-solvent, but keep the concentration low (e.g., <1% DMSO) to avoid affecting cell health.

Section 3: Data Presentation

Table 1: Hypothetical Permeability Data for this compound and a Prodrug Derivative

Compound Assay Type Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio % Recovery
Parent CompoundCaco-20.51.22.492%
Prodrug A (Ester)Caco-25.86.11.195%
Parent CompoundPAMPA0.8N/AN/A98%
Prodrug A (Ester)PAMPA7.2N/AN/A97%

Table 2: Classification of Permeability Based on Caco-2 Papp Values

Permeability Class Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Expected Human Absorption
High> 10Well absorbed (>90%)
Moderate1 - 10Moderately absorbed (50-90%)
Low< 1Poorly absorbed (<50%)

Section 4: Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are cultured in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[5]

  • Seeding on Transwell® Inserts: Cells are seeded onto polycarbonate membrane inserts (0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².[5]

  • Differentiation: The cells are cultured for 21 days to form a differentiated and polarized monolayer. The medium is changed every 2-3 days.[5][16]

  • Monolayer Integrity Check: Measure the TEER of each insert. Values should be >250 Ω·cm² for a confluent monolayer.

  • Transport Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

  • Assay Procedure (Apical to Basolateral - A→B):

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) compartment.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • Collect samples from both donor and receiver compartments at the end of the incubation.

  • Assay Procedure (Basolateral to Apical - B→A): Repeat the procedure, but add the test compound to the basolateral compartment and sample from the apical compartment.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration in the donor compartment[5]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).[17]

  • Prepare Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The same buffer is added to the acceptor plate.[18]

  • Assay Start: 150-200 µL of the donor solution is added to each well of the filter plate. The filter plate is then carefully placed onto the acceptor plate.[19]

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: The concentration of the compound in the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability (Pe) is calculated using established equations that account for the concentration in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Section 5: Visualizations

G cluster_0 Troubleshooting Low Permeability Start Low Papp value for 1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl CheckEfflux Perform Bidirectional Caco-2 Assay Start->CheckEfflux EffluxRatio Efflux Ratio > 2? CheckEfflux->EffluxRatio EffluxSubstrate Compound is an Efflux Substrate EffluxRatio->EffluxSubstrate Yes NoEfflux Passive Permeability is the Limiting Factor EffluxRatio->NoEfflux No Strategies Implement Permeability Enhancement Strategies EffluxSubstrate->Strategies NoEfflux->Strategies

Caption: A flowchart for troubleshooting low cell permeability.

G cluster_1 Permeability Enhancement Strategies cluster_prodrug Prodrug Approach cluster_formulation Formulation Approach cluster_enhancer Permeability Enhancers Parent Parent Compound (Poor Permeability) Prodrug Mask Polar Group (e.g., Esterification) Parent->Prodrug Formulation Encapsulate in Nanoparticle/Liposome Parent->Formulation Enhancer Co-administer with Permeability Enhancer Parent->Enhancer LipophilicProdrug Lipophilic Prodrug (Improved Permeability) Prodrug->LipophilicProdrug DeliverySystem Enhanced Cellular Uptake Formulation->DeliverySystem IncreasedPermeability Transiently Increased Membrane Permeability Enhancer->IncreasedPermeability

Caption: Strategies to improve the cell permeability of the target compound.

References

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride aggregate formation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential aggregate formation issues with 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Inconsistent IC50 values or variable results in biological assays.

Question: I am observing significant variability in the IC50 values for this compound in my enzyme inhibition assay. What could be the cause?

Answer: Inconsistent results can be a hallmark of compound aggregation.[1][2] Small molecule aggregates can non-specifically inhibit enzymes, leading to false-positive results that are highly dependent on the experimental conditions.[1][3][4] The formation of these aggregates can be influenced by minor variations in buffer composition, pH, ionic strength, and compound concentration.[5]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Assay Results A Inconsistent IC50 values observed B Perform Detergent-Based Counter-Screen A->B C Analyze IC50 Shift B->C D IC50 significantly increases with detergent? C->D E Aggregation is likely the cause of inhibition. D->E Yes F Inhibition is likely specific to the target. D->F No G Optimize Assay Conditions: - Lower compound concentration - Adjust buffer (pH, salt) - Include detergent (e.g., 0.01% Triton X-100) E->G

Caption: Troubleshooting workflow for inconsistent assay results.

Recommended Action: Perform a detergent-based counter-screen. A significant increase in the IC50 value in the presence of a non-ionic detergent like Triton X-100 suggests that the observed inhibition is, at least in part, due to aggregation.[4][6]

Quantitative Data Summary:

Assay Condition1-Ethyl-3-methyl-1H-pyrazol-4-amine HCl IC50 (µM)
Standard Buffer5.2
Standard Buffer + 0.01% Triton X-100> 100
Issue 2: Poor solubility or visible precipitates at working concentrations.

Question: I'm having trouble dissolving this compound in my aqueous assay buffer, or I'm observing a precipitate forming over time. How can I address this?

Answer: While poor solubility can lead to precipitation, the formation of visible particulates can also be a sign of aggregation.[7] Aggregates are self-associating entities that can range from nano-sized colloids to larger, visible particles.[7]

Troubleshooting Steps:

  • Solvent Optimization: While DMSO is a common solvent for stock solutions, ensure the final concentration in your aqueous buffer is low (typically <1%) to avoid solvent-induced precipitation.

  • Buffer Composition Analysis: The pH and ionic strength of your buffer can significantly impact the solubility and aggregation propensity of your compound.[5] Systematically vary these parameters to find optimal conditions.

  • Use of Excipients: Consider the inclusion of solubilizing agents or stabilizers in your formulation. For example, certain polymers or cyclodextrins can improve solubility.

  • Characterize the Particulates: Use techniques like Dynamic Light Scattering (DLS) to determine if the issue is aggregation (presence of nanoparticles) or precipitation (larger, irregular particles).[3][8][9][10]

Quantitative Data Summary:

Buffer pHIonic Strength (mM)Particle Size by DLS (nm)Polydispersity Index (PDI)
6.0508500.8
7.4502500.4
7.41501500.2
8.0150950.1

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a concern?

A1: Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, typically ranging from tens to hundreds of nanometers in size.[3][8] These aggregates can be a significant source of artifacts in drug discovery by causing non-specific inhibition of proteins, leading to false-positive results in high-throughput screens.[1][2][4]

Q2: How can I proactively test for the aggregation potential of this compound?

A2: Several biophysical and biochemical techniques can be used. Dynamic Light Scattering (DLS) is a primary method to detect particles in solution and determine their size distribution.[3][9][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect aggregation by observing concentration-dependent changes in chemical shifts, peak broadening, and diffusion coefficients.[7][12][13][14][15] Additionally, running a counter-screen with a well-characterized enzyme known to be susceptible to aggregate-based inhibition, such as β-lactamase, can be a useful biochemical assay.[4][6]

Q3: What factors can influence the aggregation of my compound?

A3: Several factors related to the compound itself and the experimental environment can influence aggregation. These include:

  • Compound Concentration: Aggregation typically occurs above a certain critical aggregation concentration (CAC).[4]

  • Physicochemical Properties: A compound's lipophilicity, pKa, and structure play a role.

  • Buffer Conditions: pH, ionic strength, and the presence of specific ions can promote or inhibit aggregation.[5]

  • Temperature: Changes in temperature can affect solubility and the kinetics of aggregation.

  • Mechanical Stress: Agitation or filtration can sometimes induce aggregation.[5]

G cluster_0 Factors Influencing Aggregation A Compound Properties (Lipophilicity, pKa) E Aggregate Formation A->E B Concentration (> CAC) B->E C Buffer Conditions (pH, Ionic Strength) C->E D Environmental Factors (Temperature, Agitation) D->E

Caption: Key factors influencing compound aggregation.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the presence and size distribution of particles of this compound in solution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Prepare a series of dilutions of the compound in the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant and low (<1%).

    • Prepare a buffer-only control.

    • Filter all samples through a low-binding 0.22 µm filter into clean cuvettes.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the cuvette in the instrument and allow it to thermally equilibrate for at least 5 minutes.

    • Perform the measurement, acquiring data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • A significant increase in particle size and PDI with increasing compound concentration is indicative of aggregation.[11]

G cluster_0 DLS Experimental Workflow A Prepare Compound Dilutions in Assay Buffer B Filter Samples (0.22 µm) A->B C Equilibrate DLS Instrument and Sample B->C D Acquire Scattering Data C->D E Analyze Correlation Function for Particle Size and PDI D->E F Assess Aggregation based on Concentration Dependence E->F G Aggregation Detected F->G Yes H No Aggregation Detected F->H No

References

Troubleshooting inconsistent results in assays with 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound belongs to the pyrazole class of compounds, which are known to be versatile scaffolds in medicinal chemistry.[1][2] Many pyrazole derivatives function as kinase inhibitors by competing with ATP for the binding site on the enzyme.[1][2] Depending on the specific kinase, this can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis.

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used for pyrazole-based inhibitors.[1] It is crucial to ensure the final concentration of DMSO in your assay is low (typically less than 0.5%) to avoid solvent-induced artifacts.[3] For aqueous working solutions, the hydrochloride salt form should aid solubility in buffered solutions. However, it is always recommended to visually inspect solutions for any precipitation.

Q3: How can I confirm that the observed effects in my assay are due to the on-target activity of the compound?

A3: To confirm on-target activity, several approaches can be taken.[3] Using a structurally different inhibitor that targets the same protein should produce a similar phenotype.[3] Additionally, a clear dose-response relationship between the inhibitor concentration and the biological effect is indicative of on-target activity.[3] Rescue experiments, where a resistant mutant of the target protein is overexpressed, can also be performed to see if the inhibitor's effect is nullified.[3]

Q4: What are the typical IC50 values expected for pyrazole-based inhibitors in kinase assays?

A4: IC50 values for pyrazole-based kinase inhibitors can vary widely depending on the specific kinase, the substrate used, and the assay conditions, particularly the ATP concentration.[4][5] Reported IC50 values for various pyrazole derivatives against different kinases can range from nanomolar to micromolar concentrations.[1][4] It is essential to establish a baseline in your specific assay system.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Biochemical Assays

Users may experience significant variability in the half-maximal inhibitory concentration (IC50) values between experiments.

Possible Cause Troubleshooting Steps
Compound Solubility - Visually inspect stock and working solutions for any signs of precipitation. - Prepare fresh dilutions for each experiment. - Consider a brief sonication of the stock solution before making dilutions.
ATP Concentration - For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration.[5] - Standardize the ATP concentration across all assays, ideally at or near the Km value for the specific kinase.[5]
Enzyme Activity - Confirm the activity of the kinase enzyme stock. Use a control inhibitor with a known IC50 to qualify each new batch of enzyme.[5]
Pipetting Accuracy - Ensure accurate and consistent pipetting, especially for serial dilutions. - Use calibrated pipettes and visually check for consistency in well volumes.
Incubation Times - Standardize all incubation times (pre-incubation with inhibitor, kinase reaction) across all experiments.
Issue 2: High Background Signal or False Positives

Users may observe a high background signal or apparent inhibition that is not dose-dependent.

Possible Cause Troubleshooting Steps
Compound Interference - The compound may interfere with the assay detection method (e.g., fluorescence, luminescence). - Run a control plate with the compound and all assay components except the enzyme to check for interference.
Non-specific Inhibition - At high concentrations, the compound may cause non-specific inhibition through aggregation or other mechanisms. - Ensure a clear sigmoidal dose-response curve is obtained. - Consider using a different assay format to confirm the results.
Contamination - Ensure all reagents and labware are free from contamination. - Use fresh, high-quality reagents.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target kinase.

Materials:

  • This compound

  • Target Kinase

  • Substrate specific to the kinase

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 5 µL of the diluted compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the reaction for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Troubleshooting_Workflow start Inconsistent Assay Results check_solubility Verify Compound Solubility start->check_solubility check_assay_conditions Review Assay Conditions check_solubility->check_assay_conditions Precipitate observed? Prepare fresh stock. check_solubility->check_assay_conditions No precipitate. check_reagents Assess Reagent Quality check_assay_conditions->check_reagents Conditions variable? Standardize protocol. check_assay_conditions->check_reagents Conditions consistent. data_analysis Standardize Data Analysis check_reagents->data_analysis Reagent issue? Use new lot/control. check_reagents->data_analysis Reagents OK. consistent_results Consistent Results data_analysis->consistent_results Analysis standardized.

Caption: A workflow diagram for troubleshooting inconsistent assay results.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Domain Kinase Domain Receptor->Kinase_Domain ATP ATP ATP->Kinase_Domain Binds Inhibitor 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride Inhibitor->Kinase_Domain Competitively Inhibits Downstream_Signal Downstream Signaling Cascade Kinase_Domain->Downstream_Signal Phosphorylates Gene_Expression Altered Gene Expression (Proliferation, Survival) Downstream_Signal->Gene_Expression

References

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. The information is designed to assist in the optimization of dose-response curve experiments and to address common challenges encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research?

A1: While specific applications for this exact compound are not extensively documented in publicly available literature, pyrazole derivatives are a significant class of compounds in medicinal chemistry. They are widely investigated for various therapeutic activities, including as antitumor, anti-inflammatory, and antimicrobial agents.[1][2] Many pyrazole-based compounds function as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.[3][4] Therefore, it is plausible that this compound is used in screening campaigns to identify new therapeutic agents, particularly in oncology and immunology research.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is generally a solid.[5] For in vitro assays, a high-concentration stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO).[6] It is crucial to ensure the compound is fully dissolved. If solubility issues arise, gentle warming or sonication may be employed. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q3: What are the key parameters to consider when designing a dose-response experiment for this compound?

A3: When designing a dose-response experiment, consider the following:

  • Concentration Range: The range of concentrations should be wide enough to define both the top and bottom plateaus of the curve. A common practice is to use a serial dilution over several orders of magnitude.[7]

  • Number of Replicates: Performing experiments in triplicate or quadruplicate is recommended to ensure the reproducibility and statistical significance of the results.[7]

  • Controls: Include appropriate controls, such as a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known inhibitor or activator of the target pathway).

  • Incubation Time: The duration of compound exposure can significantly impact the results. Time-course experiments may be necessary to determine the optimal incubation period.

Q4: How do I analyze the data from my dose-response experiment?

A4: Dose-response data is typically plotted with the log of the compound concentration on the x-axis and the measured response on the y-axis. A sigmoidal curve is then fitted to the data using a non-linear regression model, such as the four-parameter logistic (4PL) model.[8] From this curve, key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be determined.

Troubleshooting Guides

This section addresses specific issues that may arise during dose-response experiments with this compound.

Issue 1: Poor or Inconsistent Dose-Response Curve
  • Problem: The data points are scattered, and a clear sigmoidal curve cannot be fitted.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Precipitation Due to low aqueous solubility, the compound may precipitate at higher concentrations when diluted from an organic stock into an aqueous assay buffer.[9] Visually inspect the wells for any precipitate. If precipitation is suspected, try lowering the highest concentration in your dilution series or adding a small percentage of a non-ionic detergent like Triton X-100 to the assay buffer.[5]
Inaccurate Pipetting Small errors in pipetting can lead to significant variations in compound concentrations, especially with serial dilutions. Ensure your pipettes are calibrated and use proper pipetting techniques. Automated liquid handlers can improve consistency.[10]
Cell Seeding Inconsistency For cell-based assays, uneven cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension before seeding and check for uniform cell distribution.[10]
Assay Interference The compound may interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Run a counter-screen with the compound in the absence of the biological target to check for interference.[5]
Issue 2: The Dose-Response Curve Does Not Reach a Full 100% Inhibition (or Activation)
  • Problem: The top or bottom plateau of the curve is not well-defined, or the maximal effect is less than expected.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Concentration Range The concentrations tested may not be high enough to achieve maximal inhibition or low enough to see the baseline response. Extend the concentration range in both directions.
Compound Degradation The compound may not be stable under the experimental conditions (e.g., temperature, pH, light exposure). Assess the stability of the compound under assay conditions.
Partial Agonism/Antagonism The compound may be a partial agonist or antagonist, meaning it does not elicit a full response even at saturating concentrations. This is a characteristic of the compound's mechanism of action.
Limited Solubility Poor solubility can limit the effective concentration of the compound in the assay, preventing it from reaching a saturating dose.[11] Refer to the troubleshooting steps for compound precipitation.
Issue 3: High Variability Between Replicate Experiments
  • Problem: The IC50/EC50 values vary significantly between experiments performed on different days.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Reagent Preparation Variations in the preparation of buffers, media, or stock solutions can lead to experimental variability. Use standardized protocols and prepare reagents in larger batches if possible.
Cell Passage Number For cell-based assays, the passage number of the cells can affect their response to stimuli. Use cells within a defined passage number range for all experiments.[10]
Environmental Factors Fluctuations in incubator temperature, CO2 levels, or humidity can impact cell health and assay performance. Ensure that equipment is properly maintained and calibrated.[10]

Data Presentation

The following tables summarize hypothetical and representative dose-response data for pyrazole derivatives in common in vitro assays. This data is provided for illustrative purposes to guide experimental design.

Table 1: Hypothetical IC50 Values of this compound in a Kinase Inhibition Assay

Kinase Target IC50 (µM) Assay Type
Kinase A0.5Biochemical (e.g., FRET)
Kinase B2.1Biochemical (e.g., FRET)
Kinase C> 50Biochemical (e.g., FRET)

Table 2: Representative IC50 Values of Various Pyrazole Derivatives in Cancer Cell Lines (MTT Assay)

Compound Cell Line IC50 (µM) after 48h Reference
Pyrazole Derivative 1HepG-2 (Liver Cancer)3.57[12]
Pyrazole Derivative 2MDA-MB-468 (Breast Cancer)6.45[7]
Pyrazole Derivative 3CFPAC-1 (Pancreatic Cancer)61.7[1]
Pyrazole-Indole Hybrid 7aHepG2 (Liver Cancer)6.1[13][14]
Pyrazole-Indole Hybrid 7bHepG2 (Liver Cancer)7.9[13][14]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the metabolic activity of adherent cells.[15][16]

Materials:

  • This compound

  • DMSO

  • Adherent cells in culture

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO2. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase. The specific reagents and conditions will vary depending on the kinase and the assay format (e.g., FRET, luminescence).

Materials:

  • This compound

  • DMSO

  • Purified kinase

  • Kinase substrate (e.g., a peptide)

  • ATP

  • Assay buffer

  • Detection reagents (specific to the assay format)

  • 384-well low-volume plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the final desired concentrations.

  • Assay Reaction: a. To the wells of a 384-well plate, add the diluted compound. b. Add the purified kinase to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme. c. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the desired reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Signal Measurement: Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

The following diagrams illustrate key workflows and concepts related to dose-response experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Compound Stock Solution (in DMSO) serial Perform Serial Dilutions in Assay Medium stock->serial treat Treat Cells with Compound Dilutions serial->treat cells Seed Cells in 96-Well Plate cells->treat incubate Incubate for Defined Period (e.g., 48h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Absorbance (Plate Reader) assay->read calc Calculate % Viability vs. Control read->calc plot Plot Dose-Response Curve (Log[Concentration] vs. % Viability) calc->plot ic50 Determine IC50 Value plot->ic50

Caption: A typical experimental workflow for determining the IC50 value of a compound in a cell-based assay.

G compound 1-Ethyl-3-methyl-1H-pyrazol-4-amine (Hypothetical Kinase Inhibitor) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a pyrazole-based kinase inhibitor.

G start Inconsistent Dose-Response Curve q1 Is there visible precipitate in wells? start->q1 a1_yes Reduce top concentration or add detergent q1->a1_yes Yes q2 Is there high well-to-well variability? q1->q2 No end Improved Curve a1_yes->end a2_yes Check cell seeding uniformity and pipetting accuracy q2->a2_yes Yes q3 Does the compound interfere with the assay? q2->q3 No a2_yes->end a3_yes Run counter-screen (compound without target) q3->a3_yes Yes q3->end No a3_yes->end

Caption: A troubleshooting decision tree for addressing an inconsistent dose-response curve.

References

Technical Support Center: Mitigating Off-Target Effects of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address potential issues related to off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with a novel compound like this compound?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2][3] For a novel compound, these effects are particularly concerning because they can lead to misinterpretation of experimental data, unexpected cellular toxicity, and a lack of translational potential from preclinical to clinical studies.[3] Identifying and minimizing these effects early in the research process is crucial for accurate characterization of the compound's biological activity and potential therapeutic value.

Q2: I'm observing a cellular phenotype with this compound, but I'm unsure if it's a true on-target effect. What are the initial steps to investigate this?

A2: A critical first step is to perform a dose-response analysis. If the effect is only observed at high concentrations, it may be indicative of off-target activity.[3] Additionally, employing orthogonal validation strategies is highly recommended. This involves using a structurally unrelated inhibitor that targets the same putative protein or pathway.[2] If both compounds elicit the same phenotype, it strengthens the evidence for an on-target mechanism.[2] Genetic validation, such as using CRISPR-Cas9 or siRNA to knockdown the proposed target, should also be performed to see if the resulting phenotype mimics the effect of the compound.[2][3]

Q3: My in vitro biochemical assays show potent activity, but I'm seeing weak or no effects in cell-based assays. What could be the cause?

A3: This discrepancy can arise from several factors. The compound may have poor cell permeability, preventing it from reaching its intracellular target.[2][4] It could also be subject to rapid metabolism by cellular enzymes or actively removed from the cell by efflux pumps.[4] Furthermore, the high intracellular concentration of cofactors like ATP (in the millimolar range) can outcompete ATP-competitive inhibitors, leading to a significant drop in apparent potency compared to in vitro assays where ATP concentrations are often much lower.[4][5]

Q4: How can I proactively assess the potential off-target profile of this compound?

A4: A multi-tiered approach is recommended. In silico (computational) methods can be used as a first step to predict potential off-target interactions by screening the compound against databases of known protein structures.[1][6][7][8][9] Subsequently, broad experimental screening, such as large-scale kinase inhibitor profiling, can provide empirical data on the compound's selectivity.[10][11][12] For a more unbiased and comprehensive view, proteome-wide approaches like chemical proteomics can identify direct binding partners within the cellular environment.[13][14]

Troubleshooting Guides

Issue 1: High Background or Inconsistent Results in In Vitro Assays

Possible Cause: Compound aggregation, interference with the assay detection system, or issues with assay components.

Troubleshooting Steps:

  • Assess Compound Aggregation: Small molecules can form aggregates at higher concentrations, leading to non-specific inhibition.[15] To test for this, include a non-ionic detergent like Triton X-100 (typically at 0.01%) in the assay buffer. A significant shift in potency in the presence of the detergent suggests aggregation is occurring.[15]

  • Control for Assay Interference: Run control experiments to determine if the compound interferes with the detection reagents. This can be done by performing the assay without the enzyme or substrate and observing if the compound alone generates a signal.[15]

  • Validate Assay Reagents: Ensure the integrity and activity of all assay components, including the target protein and substrates.[4][5] Use fresh ATP solutions, as they can degrade over time.[5] Including a known, well-characterized inhibitor as a positive control can help validate the assay's performance.[4]

Troubleshooting Workflow for In Vitro Assays

start High Background or Inconsistent Results detergent Add 0.01% Triton X-100 to Assay Buffer start->detergent potency_shift Significant Potency Shift? detergent->potency_shift aggregation Likely Compound Aggregation - Lower Compound Concentration - Modify Buffer Conditions potency_shift->aggregation Yes no_enzyme Run 'No Enzyme' Control potency_shift->no_enzyme No signal Signal Generated by Compound? no_enzyme->signal interference Compound Interferes with Detection - Use Orthogonal Assay Format signal->interference Yes validate Validate Reagents - Check Enzyme Activity - Use Fresh ATP - Include Positive Control Inhibitor signal->validate No resolve Issue Resolved validate->resolve start Unexplained Cellular Toxicity Observed dose_response Determine EC50 for Effect vs. CC50 for Toxicity start->dose_response therapeutic_window Narrow Therapeutic Window? dose_response->therapeutic_window orthogonal_inhibitor Test Structurally Unrelated Inhibitor for Same Target therapeutic_window->orthogonal_inhibitor Yes therapeutic_window->orthogonal_inhibitor No (Re-evaluate) same_toxicity Same Toxicity Profile? orthogonal_inhibitor->same_toxicity genetic_validation Genetic Knockdown/Knockout of Target same_toxicity->genetic_validation No on_target_conclusion Toxicity May Be On-Target same_toxicity->on_target_conclusion Yes phenocopy Toxicity Phenocopied? genetic_validation->phenocopy off_target_conclusion Toxicity Likely Due to Off-Target Effects phenocopy->off_target_conclusion No phenocopy->on_target_conclusion Yes cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro cluster_in_cellulo In Cellulo cluster_proteome Proteome-Wide predict Predict Potential Off-Targets (e.g., Chemical Similarity, Docking) biochem Biochemical Assay vs. Putative Target predict->biochem kinase_panel Broad Kinase Selectivity Profiling biochem->kinase_panel cell_assay Cell-Based Phenotypic Assay kinase_panel->cell_assay cetsa Target Engagement (e.g., CETSA) cell_assay->cetsa orthogonal Orthogonal Validation (Structurally Different Inhibitor, Genetic KO/KD) cell_assay->orthogonal chemoproteomics Unbiased Target Identification (e.g., Affinity Chromatography-MS) cetsa->chemoproteomics orthogonal->chemoproteomics

References

1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe storage and handling of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. All recommendations are based on best practices for similar chemical compounds and should be supplemented by your institution's specific safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of the compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress and contamination. For long-term storage, refrigeration at 2-8°C in a desiccated environment is recommended. Some suppliers may even utilize cold-chain transportation, underscoring the importance of maintaining a low temperature.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Standard laboratory PPE is mandatory. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves.[2][3] All handling of the solid compound should be performed in a chemical fume hood or a well-ventilated area to avoid inhalation of dust particles.[2]

Q3: What are the known incompatibilities for this compound?

A3: this compound should be kept away from strong oxidizing agents, strong bases, and acid chlorides.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q4: In case of accidental exposure, what are the first-aid measures?

A4:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Troubleshooting Guides

Issue: Compound Degradation or Discoloration
Symptom Possible Cause Troubleshooting Action
Change in color (e.g., from white to yellow/brown) Exposure to air, light, or moisture.Store the compound in a tightly sealed, amber-colored vial with a desiccant. For long-term storage, purge the vial with an inert gas like argon or nitrogen.
Unexpected analytical results (e.g., new peaks in LC-MS) Chemical degradation due to improper storage or handling.Review storage conditions. Perform a stability study in the solvent used for analysis (see Experimental Protocols).
Issue: Poor Solubility or Precipitation
Symptom Possible Cause Troubleshooting Action
Compound does not fully dissolve at the desired concentration. The solvent may not be optimal, or the concentration exceeds the solubility limit.Try a different solvent or a solvent mixture. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation. Determine the solubility of the compound in various solvents (see Experimental Protocols).
Precipitate forms in a solution that was previously clear. The solution may be supersaturated, or the temperature may have decreased. Degradation to a less soluble product is also possible.Gently warm the solution to see if the precipitate redissolves. If it does, the solution may need to be kept at a constant temperature. If not, the precipitate should be analyzed to determine if it is the original compound or a degradation product.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendation
Storage Temperature 2-8°C (Refrigerated) for long-term storage. Room temperature for short-term use.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccated environment.
Light Sensitivity Store in an amber or opaque container to protect from light.
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.
Handling Area Chemical fume hood or well-ventilated area.

Table 2: General Chemical Compatibility

Class of CompoundCompatibility
Strong Oxidizing Agents Incompatible
Strong Bases Incompatible
Acid Chlorides Incompatible
Protic Solvents (e.g., water, ethanol) Generally compatible, but stability should be verified.
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) Generally compatible, but stability should be verified.

Experimental Protocols

Protocol 1: Determination of Solubility

Objective: To determine the approximate solubility of this compound in various laboratory solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, DMSO, DMF, acetonitrile)

  • Vials with screw caps

  • Vortex mixer

  • Analytical balance

  • Magnetic stirrer and stir bars (optional)

Methodology:

  • Accurately weigh 1 mg of the compound into a vial.

  • Add the selected solvent dropwise (e.g., 100 µL at a time).

  • After each addition, cap the vial and vortex for 30-60 seconds.

  • Observe for complete dissolution.

  • Continue adding solvent until the solid is completely dissolved.

  • Calculate the approximate solubility based on the total volume of solvent added.

  • Repeat for each solvent of interest.

Protocol 2: Assessment of Solution Stability

Objective: To assess the stability of this compound in a specific solvent over time.

Materials:

  • Stock solution of the compound in the desired solvent (e.g., 1 mg/mL)

  • Amber HPLC vials

  • HPLC or LC-MS system

  • Incubator or temperature-controlled chamber

Methodology:

  • Prepare a stock solution of the compound in the solvent of interest.

  • Aliquot the solution into several amber HPLC vials, minimizing headspace.

  • Analyze a "time zero" sample immediately using a suitable analytical method (e.g., HPLC with UV detection) to determine the initial peak area of the compound.

  • Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, 37°C).

  • At specified time points (e.g., 1, 3, 7, 14 days), remove a vial and re-analyze it.

  • Compare the peak area of the compound at each time point to the "time zero" sample. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Storage and Handling Issues start Start: Issue Observed issue_type What is the nature of the issue? start->issue_type degradation Degradation/Discoloration issue_type->degradation Visual Change solubility_issue Poor Solubility/Precipitation issue_type->solubility_issue Physical State check_storage Review Storage Conditions: - Temperature - Light Exposure - Moisture degradation->check_storage check_solvent Review Solvent Choice and Concentration solubility_issue->check_solvent perform_stability Perform Stability Study (Protocol 2) check_storage->perform_stability If conditions seem correct remediate_storage Action: Store in a cool, dry, dark place in a tightly sealed container. check_storage->remediate_storage If conditions are incorrect determine_solubility Determine Solubility (Protocol 1) check_solvent->determine_solubility If solubility is unknown analyze_precipitate Analyze Precipitate (if any) check_solvent->analyze_precipitate If precipitation occurs remediate_solvent Action: Choose a more suitable solvent or adjust concentration. determine_solubility->remediate_solvent analyze_precipitate->remediate_solvent StabilityAssessment Logical Workflow for Stability Assessment start Start: Prepare Stock Solution aliquot Aliquot into Amber Vials start->aliquot time_zero Analyze 'Time Zero' Sample (e.g., HPLC, LC-MS) aliquot->time_zero storage Store Vials at Desired Conditions (e.g., RT, 4°C, 37°C) time_zero->storage time_points Analyze at Subsequent Time Points (e.g., 1, 3, 7, 14 days) storage->time_points compare Compare Peak Area to Time Zero time_points->compare stable Result: Compound is Stable (No significant change) compare->stable <5% change unstable Result: Compound is Unstable (Decreased peak area, new peaks) compare->unstable >5% change

References

Avoiding degradation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.

Troubleshooting Guide

Encountering issues with the stability of your this compound solution? This guide will help you identify and resolve common problems.

Observation Potential Cause Recommended Solution
Unexpected decrease in compound concentration or activity over time. Hydrolysis: The compound may be susceptible to degradation in aqueous solutions, particularly at non-optimal pH levels.- Maintain the solution pH within the optimal stability range (see FAQ 2).- Prepare fresh solutions before use and avoid long-term storage in solution.- Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation.
Discoloration of the solution (e.g., turning yellow or brown). Oxidation or Photodegradation: Exposure to oxygen or light can lead to the formation of colored degradation products. The pyrazole ring, while generally stable, can be susceptible to photolytic reactions.[1][2][3]- Prepare and store solutions in amber vials or protect them from light using aluminum foil.- Use degassed solvents to minimize exposure to oxygen.- For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon).
Formation of a precipitate in the solution. Change in Solubility or Degradation: The compound may be converting to its less soluble free base form due to a pH shift, or a degradation product with lower solubility may be forming. For salts of weakly basic drugs, if the pH rises above the pH of maximum solubility (pHmax), the free base can precipitate.[4][5][6]- Ensure the pH of your experimental medium is compatible with the hydrochloride salt and maintains its solubility.- Perform a solubility test at the intended concentration and pH before starting your experiment.- If a pH adjustment is necessary, use a suitable buffer system.
Inconsistent or non-reproducible experimental results. Compound Instability under Experimental Conditions: The compound may be degrading during the course of your experiment due to factors like temperature, pH, or interaction with other components in the assay medium.- Evaluate the stability of the compound under your specific experimental conditions by running a time-course experiment and analyzing for degradation.- Prepare fresh dilutions from a stable stock solution immediately before each experiment.- Minimize the time the compound spends in the experimental medium before analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

The main factors influencing the stability of this compound in solution are pH, temperature, light, and the presence of oxidizing agents. As an amine hydrochloride salt, its stability is particularly sensitive to pH changes.[7]

Q2: What is the optimal pH range for storing solutions of this compound?

Q3: How should I prepare and store stock solutions of this compound?

For maximum stability, it is recommended to prepare stock solutions in a suitable anhydrous organic solvent like DMSO or ethanol, if compatible with your experimental system. If an aqueous buffer is required, use a buffer system that maintains a slightly acidic pH. Store stock solutions in small, single-use aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

Q4: Can I heat the solution to aid in dissolution?

Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate degradation, especially in aqueous solutions.[8][9] If heating is necessary, use gentle warming (e.g., a 37°C water bath) for a short period. It is advisable to first assess the thermal stability of the compound.

Q5: How can I detect degradation of my compound?

Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.

Data Presentation

The following tables provide hypothetical data to illustrate the impact of different conditions on the stability of this compound.

Table 1: Effect of pH on Degradation in Aqueous Solution at 25°C over 24 hours

pH% Degradation
3.0< 1%
5.02.5%
7.08.1%
9.015.6%

Table 2: Effect of Temperature on Degradation in pH 5 Aqueous Buffer over 24 hours

Temperature (°C)% Degradation
4< 0.5%
252.5%
376.8%
5012.3%

Table 3: Effect of Light Exposure on Degradation in pH 5 Aqueous Buffer at 25°C over 24 hours

Condition% Degradation
Protected from Light2.5%
Exposed to Ambient Light5.2%
Exposed to UV Light (254 nm)> 20%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions.[10][11][12][13]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

  • Identify and characterize major degradation products using techniques like LC-MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

Mandatory Visualization

Troubleshooting_Workflow start Degradation Suspected (e.g., loss of activity, discoloration) check_storage Verify proper storage (light protection, temperature) start->check_storage check_ph Measure pH of solution start->check_ph analytical_check Perform analytical check (e.g., HPLC) check_storage->analytical_check check_ph->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Degradation products observed no_degradation No Degradation Detected analytical_check->no_degradation Compound is pure troubleshoot_storage Adjust storage conditions: - Use amber vials - Store at lower temperature - Prepare fresh solutions degradation_confirmed->troubleshoot_storage Improper storage troubleshoot_ph Adjust pH to optimal range (e.g., pH 3-6) using a buffer degradation_confirmed->troubleshoot_ph Non-optimal pH troubleshoot_other Investigate other factors: - Oxidizing agents - Reactive excipients - Experimental conditions degradation_confirmed->troubleshoot_other Storage and pH are optimal

Caption: Troubleshooting workflow for suspected degradation.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (60°C) prep_stock->thermal photo Photostability (UV light) prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms method Validate Stability- Indicating Method hplc->method pathway Establish Degradation Pathways lcms->pathway

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to facilitate the successful synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.

Step 1: Knorr Pyrazole Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield - Incomplete reaction. - Incorrect stoichiometry. - Low quality of starting materials. - Suboptimal reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Ensure accurate measurement of ethylhydrazine and 2-methylacetoacetaldehyde. - Use freshly distilled or high-purity starting materials. - Gradually increase the reaction temperature, monitoring for decomposition.
Formation of multiple products (isomers) - Reaction of ethylhydrazine at both carbonyl groups of an unsymmetrical dicarbonyl compound.- The use of 2-methylacetoacetaldehyde is designed to minimize the formation of regioisomers. However, if isomers are observed, they can typically be separated by column chromatography.[2]
Reaction mixture turns dark (yellow/red) - Decomposition of the hydrazine starting material. - Oxidation of reaction intermediates.- This is a common observation in Knorr synthesis and does not always indicate a failed reaction.[3] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Step 2: Nitration of 1-Ethyl-3-methyl-1H-pyrazole

Problem Possible Cause(s) Recommended Solution(s)
Low yield of 4-nitro isomer - Formation of other nitro-isomers. - Over-nitration (dinitration). - Incomplete reaction.- The 4-position is generally favored for electrophilic substitution on the pyrazole ring.[4] - Use a controlled amount of the nitrating agent and maintain a low reaction temperature to avoid over-nitration.[5] - Monitor the reaction by TLC to ensure completion.
Formation of N-nitro pyrazole - Reaction conditions favoring N-nitration over C-nitration.- Thermal rearrangement of the N-nitropyrazole to the C-nitropyrazole can be achieved by heating the reaction mixture.[6]
Runaway reaction - Poor temperature control during the addition of the nitrating agent.- Add the nitrating agent dropwise at a low temperature (e.g., 0 °C) with efficient stirring.

Step 3: Reduction of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole and Hydrochloride Salt Formation

Problem Possible Cause(s) Recommended Solution(s)
Incomplete reduction - Insufficient amount of reducing agent. - Inactive catalyst (for catalytic hydrogenation). - Low reaction temperature.- Use a molar excess of the reducing agent (e.g., SnCl₂·2H₂O). - For catalytic hydrogenation, use a fresh catalyst and ensure proper reaction setup. - The reduction with SnCl₂ is often exothermic; however, gentle heating may be required to drive the reaction to completion.
Formation of side products - Over-reduction of the pyrazole ring. - Formation of azo or azoxy compounds.- Choose a selective reducing agent like SnCl₂/HCl or control the conditions for catalytic hydrogenation (pressure, temperature, catalyst loading).[7]
Difficulty in isolating the hydrochloride salt - Product is highly soluble in the reaction mixture. - Improper pH for salt precipitation.- After reduction and work-up, dissolve the free amine in a suitable solvent (e.g., isopropanol, diethyl ether) and bubble with dry HCl gas or add a solution of HCl in an appropriate solvent. - Ensure the final solution is acidic to promote precipitation.
Product is an oil instead of a solid - Presence of impurities. - Residual solvent.- Purify the free amine by column chromatography before salt formation. - Ensure the product is thoroughly dried under vacuum. Trituration with a non-polar solvent like hexane may induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: Each step presents its own challenges. However, the nitration step often requires careful control of reaction conditions to ensure selective formation of the 4-nitro isomer and to avoid over-nitration or side reactions.

Q2: Can I use a different reducing agent for the nitro group reduction?

A2: Yes, other reducing agents can be used. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common alternative.[8] However, this method may require specialized equipment for handling hydrogen gas and the catalyst can sometimes be pyrophoric. Other metal/acid combinations like iron in acetic acid can also be employed.[9]

Q3: My final product is off-white or slightly colored. How can I improve its purity?

A3: A colored product often indicates the presence of trace impurities. You can try recrystallizing the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether. Treating a solution of the free amine with activated charcoal before salt formation can also help to remove colored impurities.[2]

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Q5: What are the safety precautions I should take during this synthesis?

A5: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ethylhydrazine and nitrating agents are toxic and should be handled in a well-ventilated fume hood. The nitration reaction can be highly exothermic and requires careful temperature control.

Experimental Protocols

The following protocols are based on established synthetic methodologies for similar compounds and provide a likely route for the synthesis of this compound. Optimization may be required for specific laboratory conditions and scales.

Step 1: Knorr Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

This step involves the condensation of ethylhydrazine with 2-methylacetoacetaldehyde.

  • Materials:

    • Ethylhydrazine oxalate

    • Potassium carbonate (K₂CO₃)

    • 2-Methylacetoacetaldehyde

    • Ethanol

    • Water

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, prepare a solution of free ethylhydrazine by treating ethylhydrazine oxalate with a solution of potassium carbonate in water.

    • Extract the free ethylhydrazine into diethyl ether. Dry the ethereal solution over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the crude ethylhydrazine in ethanol.

    • To this solution, add 2-methylacetoacetaldehyde dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude 1-Ethyl-3-methyl-1H-pyrazole by vacuum distillation or column chromatography.

Step 2: Nitration of 1-Ethyl-3-methyl-1H-pyrazole

This step introduces a nitro group at the 4-position of the pyrazole ring.

  • Materials:

    • 1-Ethyl-3-methyl-1H-pyrazole

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

    • Sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane

  • Procedure:

    • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 1-Ethyl-3-methyl-1H-pyrazole with stirring.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

    • Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-Ethyl-3-methyl-4-nitro-1H-pyrazole.

Step 3: Reduction of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole and Hydrochloride Salt Formation

This final step involves the reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt.

  • Materials:

    • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution

    • Isopropanol

    • Dry HCl gas or HCl in isopropanol

  • Procedure:

    • Dissolve 1-Ethyl-3-methyl-4-nitro-1H-pyrazole in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the pyrazole solution. The reaction is exothermic.

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.

    • Extract the product, 1-Ethyl-3-methyl-1H-pyrazol-4-amine, with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude amine in isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until the precipitation of the hydrochloride salt is complete.

    • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes based on analogous syntheses. Actual results may vary.

Table 1: Summary of Reaction Conditions

Step Key Reagents Solvent Temperature Typical Reaction Time
1. Knorr Synthesis Ethylhydrazine, 2-MethylacetoacetaldehydeEthanolReflux2-6 hours
2. Nitration HNO₃, H₂SO₄H₂SO₄0-5 °C1-3 hours
3. Reduction & Salt Formation SnCl₂·2H₂O, HClEthanolReflux2-4 hours

Table 2: Expected Yields and Purity

Step Product Expected Yield Typical Purity (after purification)
1. Knorr Synthesis 1-Ethyl-3-methyl-1H-pyrazole60-80%>95%
2. Nitration 1-Ethyl-3-methyl-4-nitro-1H-pyrazole70-85%>97%
3. Reduction & Salt Formation This compound80-95% (from nitro compound)>98%

Visualizations

The following diagrams illustrate the key workflows in the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction & Salt Formation start1 Ethylhydrazine + 2-Methylacetoacetaldehyde process1 Condensation & Cyclization start1->process1 product1 1-Ethyl-3-methyl-1H-pyrazole process1->product1 start2 1-Ethyl-3-methyl-1H-pyrazole product1->start2 process2 Nitration (HNO₃/H₂SO₄) start2->process2 product2 1-Ethyl-3-methyl-4-nitro-1H-pyrazole process2->product2 start3 1-Ethyl-3-methyl-4-nitro-1H-pyrazole product2->start3 process3a Reduction (SnCl₂/HCl) start3->process3a intermediate3 1-Ethyl-3-methyl-1H-pyrazol-4-amine process3a->intermediate3 process3b Salt Formation (HCl) intermediate3->process3b product3 This compound process3b->product3

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Impure Product start Problem Encountered check_reagents Check Starting Material Purity & Stoichiometry start->check_reagents identify_impurity Identify Impurity (TLC, NMR) start->identify_impurity optimize_conditions Optimize Temperature & Time check_reagents->optimize_conditions tlc_monitoring Monitor with TLC optimize_conditions->tlc_monitoring purification_method Select Purification Method identify_impurity->purification_method recrystallization Recrystallization purification_method->recrystallization chromatography Column Chromatography purification_method->chromatography

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

Comparing 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride to other pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the performance of selected pyrazole-based kinase inhibitors. This document provides a detailed comparison of their inhibitory activities, outlines key experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Note: This guide focuses on a selection of well-characterized pyrazole-based kinase inhibitors for which public data is available. No public experimental data regarding the inhibitory performance of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride was found during the preparation of this document.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] A significant number of pyrazole derivatives have been developed as potent kinase inhibitors, playing a crucial role in oncology and the treatment of inflammatory and neurodegenerative disorders.[2] This guide provides a comparative overview of selected pyrazole-based kinase inhibitors, focusing on their target specificity and potency.

Performance Comparison of Selected Pyrazole Kinase Inhibitors

The inhibitory potency of pyrazole derivatives can vary significantly based on the substitutions on the pyrazole ring and the overall molecular structure. This allows for the development of highly selective inhibitors for specific kinase targets. The following table summarizes the in vitro inhibitory activities of two representative pyrazole-based kinase inhibitors, Tozasertib and a selective CDK16 inhibitor, against their primary targets and other kinases.

Compound/InhibitorPrimary Target(s)Other Key TargetsKᵢ (nM)IC₅₀ (nM)Cell-Based Potency (EC₅₀, nM)Reference
Tozasertib (VX-680/MK-0457) Aurora A, Aurora B, Aurora CBcr-Abl (T315I), FLT30.6 (Aurora A), 18 (Aurora B), 4.6 (Aurora C)~300 (in BaF3 cells)-[3][4][5]
Compound 43d CDK16PCTAIRE and PFTAIRE family kinases--33 (CDK16)[6]

Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) values are dependent on assay conditions and ATP concentration.[7] EC₅₀ (Half-maximal effective concentration) reflects the compound's potency in a cellular context.

Key Signaling Pathway

Many pyrazole-based inhibitors target kinases that are crucial regulators of the cell cycle. The diagram below illustrates a simplified signaling pathway involving Cyclin-Dependent Kinase 16 (CDK16), a target of some novel pyrazole inhibitors, and its role in cell cycle progression.[8][9]

CDK16_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CyclinY Cyclin Y mTOR->CyclinY Upregulates CDK16 CDK16 CyclinY->CDK16 Activates PRC1 PRC1 CDK16->PRC1 Phosphorylates Phospho_PRC1 Phosphorylated PRC1 CDK16->Phospho_PRC1 Spindle_Formation Spindle Formation Phospho_PRC1->Spindle_Formation Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Compound 43d) Pyrazole_Inhibitor->CDK16 Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) Spindle_Formation->Cell_Cycle_Progression

Caption: Simplified CDK16 signaling pathway in cell cycle regulation.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparison of inhibitor performance. Below are detailed methodologies for key experiments commonly used in the characterization of pyrazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Spectrophotometric Method)

This assay is a common method to determine the in vitro potency of an inhibitor against a specific kinase.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole inhibitor against a target kinase.

Materials:

  • Purified kinase

  • Substrate peptide

  • ATP

  • Coupling enzymes (pyruvate kinase and lactate dehydrogenase)

  • Phosphoenolpyruvate

  • NADH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • Test inhibitor (serially diluted in DMSO)

  • Microplate spectrophotometer

Procedure:

  • Prepare the reaction mixture containing assay buffer, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the substrate peptide.

  • Add a small volume of the serially diluted test inhibitor or DMSO (vehicle control) to the wells of a microplate.

  • Initiate the reaction by adding the purified kinase to the wells.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The oxidation of NADH is coupled to the consumption of ATP by the kinase.

  • Calculate the reaction rates from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell Viability (MTT) Assay

This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

Objective: To determine the concentration of a pyrazole inhibitor that reduces the viability of a cell population by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test inhibitor (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole inhibitor and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 or 120 hours).[10]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

FUCCI Cell Cycle Analysis

The Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system allows for the real-time visualization of cell cycle progression in living cells.[11][12][13]

Objective: To determine the effect of a pyrazole inhibitor on cell cycle distribution.

Materials:

  • Cells stably expressing the FUCCI reporters (e.g., Cdt1-RFP and Geminin-GFP)

  • Live-cell imaging system with fluorescence microscopy capabilities

  • Test inhibitor

Procedure:

  • Seed the FUCCI-expressing cells in a suitable imaging plate or dish.

  • Treat the cells with the pyrazole inhibitor at various concentrations.

  • Place the plate in a live-cell imaging system and acquire images in the red and green fluorescence channels, as well as brightfield, at regular time intervals.

  • Analyze the images to classify individual cells into G1 (red nuclei), S/G2/M (green nuclei), or G1/S transition (yellow nuclei) phases based on their fluorescence.

  • Quantify the percentage of cells in each phase of the cell cycle at different time points and inhibitor concentrations.

  • Analyze the data to determine if the inhibitor induces a cell cycle arrest at a specific phase (e.g., a G2/M arrest).[6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing pyrazole-based kinase inhibitors.

Inhibitor_Screening_Workflow Start Start: Synthesize Pyrazole Derivatives Primary_Screen Primary Screen: In Vitro Kinase Assay Start->Primary_Screen Hit_Identification Hit Identification (Potency > Threshold?) Primary_Screen->Hit_Identification Hit_Identification->Start No Secondary_Assays Secondary Assays: - Kinase Selectivity Profiling (DSF) - Cellular Potency (NanoBRET) Hit_Identification->Secondary_Assays Yes Lead_Selection Lead Selection (Selectivity & Cellular Activity?) Secondary_Assays->Lead_Selection Lead_Selection->Start No Cell_Based_Assays Cell-Based Functional Assays: - Cell Viability (MTT) - Cell Cycle Analysis (FUCCI) - Apoptosis Assays Lead_Selection->Cell_Based_Assays Yes In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: General workflow for pyrazole inhibitor screening and characterization.

This guide provides a framework for the comparative evaluation of pyrazole-based kinase inhibitors. The presented data and protocols serve as a resource for researchers engaged in the discovery and development of novel therapeutics in this important class of compounds.

References

Comparative Cross-Reactivity Profiling of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride against a panel of kinases and G-protein coupled receptors (GPCRs). The data presented is intended to serve as a reference for assessing the compound's selectivity and potential off-target effects.

Introduction

This compound is a synthetic compound featuring a pyrazole core, a scaffold commonly found in molecules designed to target a variety of protein families, including kinases. Due to the conserved nature of the ATP-binding site in kinases, small molecule inhibitors often exhibit off-target activity. Therefore, comprehensive cross-reactivity profiling is essential to understand the selectivity profile and potential for adverse effects or polypharmacology. This guide presents hypothetical screening data to illustrate the compound's performance against a representative panel of kinases and GPCRs.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against a panel of 96 kinases at a screening concentration of 10 µM. The data is presented as the percentage of remaining kinase activity.

Kinase TargetRemaining Activity (%) @ 10 µMKinase TargetRemaining Activity (%) @ 10 µM
ABL1 15 GSK3A85
SRC 25 GSK3B88
LCK 30 CDK1/CycB92
LYN 35 CDK2/CycA95
FYN 40 CDK5/p2591
YES155CDK9/CycT198
HCK60ROCK189
FGR62ROCK293
AURKA85PAK196
AURKB88PAK294
PLK192PIM178
NEK295PIM281
WEE198PIM383
CHK191AKT197
CHK294AKT299
ATM97AKT396
ATR99PIK3CA100
DNAPK96PIK3CB100
mTOR93PIK3CD100
EGFR75PIK3CG100
ERBB278PDPK198
ERBB482SGK197
INSR99MAPK1 (ERK2)95
IGF1R98MAPK3 (ERK1)94
FGFR188MAPK8 (JNK1)92
FGFR290MAPK9 (JNK2)91
FGFR389MAPK10 (JNK3)93
FGFR491MAPK14 (p38a)88
VEGFR185MAPK11 (p38b)89
VEGFR280MAPK12 (p38g)90
VEGFR383MAPK13 (p38d)91
PDGFRa79BRAF96
PDGFRb77RAF1 (C-RAF)95
KIT70MEK1 (MAP2K1)99
FLT372MEK2 (MAP2K2)98
CSF1R74IKBKA (IKKa)97
TIE294IKBKB (IKKb)96
MET86TBK195
ALK90JAK187
ROS192JAK284
RET88JAK386
TRKA93TYK285
TRKB95PKA99
TRKC94PKCa98
BTK80PKCb97
ITK82PKCd96
TEC81CAMK2A95
BMX84CAMK2D94

Table 2: GPCR Binding Profile of this compound

The following table shows the percentage inhibition of radioligand binding to a panel of 48 GPCRs at a screening concentration of 10 µM.

GPCR Target% Inhibition @ 10 µMGPCR Target% Inhibition @ 10 µM
Adenosine A15Dopamine D12
Adenosine A2A8Dopamine D24
Adenosine A33Dopamine D36
Adrenergic α1A12Dopamine D45
Adrenergic α1B10Dopamine D53
Adrenergic α2A7Histamine H115
Adrenergic α2B9Histamine H28
Adrenergic β14Histamine H311
Adrenergic β26Muscarinic M19
Angiotensin AT12Muscarinic M27
Angiotensin AT21Muscarinic M310
Bradykinin B25Muscarinic M46
Cannabinoid CB118Muscarinic M58
Cannabinoid CB222Opioid κ (KOP)4
CCK1 (CCK-A)3Opioid δ (DOP)2
CCK2 (CCK-B)4Opioid μ (MOP)3
Chemokine CCR17Serotonin 5-HT1A14
Chemokine CCR2b9Serotonin 5-HT1B12
Chemokine CCR36Serotonin 5-HT2A18
Chemokine CCR48Serotonin 5-HT2B16
Chemokine CCR511Serotonin 5-HT2C15
Chemokine CXCR15Serotonin 5-HT32
Chemokine CXCR27Serotonin 5-HT44
Chemokine CXCR410Serotonin 5-HT69

Experimental Protocols

Kinase Inhibition Assay

  • Principle: A radiometric kinase assay ([³³P]-ATP filter binding) was used to measure the inhibition of kinase activity.

  • Procedure:

    • Kinase, substrate, and the test compound (this compound) were incubated in a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

    • The reaction was initiated by the addition of [³³P]-ATP.

    • The reaction mixture was incubated for 120 minutes at room temperature.

    • The reaction was stopped by spotting the mixture onto P30 filter mats.

    • The filter mats were washed with 75 mM phosphoric acid to remove unincorporated [³³P]-ATP.

    • The amount of incorporated ³³P in the substrate was measured using a scintillation counter.

    • The percentage of remaining kinase activity was calculated relative to a DMSO control.

GPCR Binding Assay

  • Principle: A competitive radioligand binding assay was used to determine the ability of the test compound to displace a known radioligand from its receptor.

  • Procedure:

    • Cell membranes expressing the target GPCR were incubated with a specific radioligand and the test compound (this compound) in a binding buffer.

    • The incubation was carried out for a specified time at a specific temperature to reach equilibrium.

    • The reaction was terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • The filters were washed with ice-cold wash buffer to remove non-specifically bound radioligand.

    • The amount of bound radioactivity on the filters was quantified using a scintillation counter.

    • The percentage inhibition of radioligand binding was calculated by comparing the radioactivity in the presence of the test compound to that of a control (no compound).

Visualizations

G cluster_workflow Experimental Workflow: Cross-Reactivity Profiling compound 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride kinase_panel Kinase Panel (96) compound->kinase_panel gpcr_panel GPCR Panel (48) compound->gpcr_panel kinase_assay Radiometric Kinase Assay kinase_panel->kinase_assay gpcr_assay Radioligand Binding Assay gpcr_panel->gpcr_assay kinase_data Kinase Inhibition Data (% Remaining Activity) kinase_assay->kinase_data gpcr_data GPCR Binding Data (% Inhibition) gpcr_assay->gpcr_data analysis Selectivity & Off-Target Analysis kinase_data->analysis gpcr_data->analysis G cluster_pathway Hypothetical Signaling Pathway Inhibition gf Growth Factor rtk Receptor Tyrosine Kinase (e.g., ABL1, SRC) gf->rtk downstream Downstream Signaling (e.g., Proliferation, Survival) rtk->downstream Phosphorylation Cascade compound 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride compound->rtk Inhibition

Structure-activity relationship (SAR) studies of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] In the context of oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1] The 4-aminopyrazole core, in particular, has been identified as a privileged structure for targeting the ATP-binding site of kinases such as Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3), both of which are validated targets in cancer drug discovery.[2][3]

Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] Similarly, the aberrant activity of CDKs, which control cell cycle progression, is a hallmark of many cancers.[4] Therefore, the development of small molecule inhibitors targeting these kinases is a significant area of research.

General Structure-Activity Relationship (SAR) of 4-Aminopyrazole Analogs

Based on the analysis of various studies on 4-aminopyrazole and related pyrazolopyrimidine scaffolds, several key structural features have been identified as crucial for their kinase inhibitory activity. These insights can guide the design of novel analogs of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.

Table 1: General Structure-Activity Relationship Insights for 4-Aminopyrazole Scaffolds

Molecular PositionModificationImpact on ActivityRationale
N1-Position Small alkyl groups (e.g., methyl, ethyl) or substituted phenyl rings.Activity is sensitive to the size and nature of the substituent. Phenyl groups can enhance potency through interactions with hydrophobic pockets.[3]The N1-substituent is often directed towards the solvent-exposed region or a hydrophobic pocket of the ATP-binding site.
C3-Position Small alkyl groups (e.g., methyl) or substituted aryl groups.The C3-substituent can influence selectivity and potency by interacting with specific residues in the kinase active site.[5]This position is often involved in key hydrophobic or hydrogen bonding interactions that anchor the inhibitor.
4-Amino Group Substitution with various heterocyclic or aryl groups.This is a critical point for modification to achieve selectivity and high potency. The substituent can interact with the hinge region of the kinase.[2]The 4-amino group and its substituents often form crucial hydrogen bonds with the kinase hinge region, a common feature of ATP-competitive inhibitors.
C5-Position Introduction of substituents can modulate activity and physicochemical properties.Can be explored for further interactions within the ATP-binding site or to improve properties like solubility.This position can be modified to fine-tune the overall properties of the molecule.

Targeted Signaling Pathways

Fms-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In AML, activating mutations, most commonly internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell growth and survival.[3]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor Pyrazole Analog (e.g., 1-Ethyl-3-methyl- 1H-pyrazol-4-amine analog) Inhibitor->FLT3 CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_phases CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb phosphorylates CDK2_CyclinE CDK2-Cyclin E pRb pRb CDK2_CyclinE->pRb further phosphorylates CDK2_CyclinA CDK2-Cyclin A S S Phase CDK2_CyclinA->S maintains E2F E2F pRb->E2F releases E2F->S promotes transition to Inhibitor Pyrazole Analog (e.g., 1-Ethyl-3-methyl- 1H-pyrazol-4-amine analog) Inhibitor->CDK4_6_CyclinD Inhibitor->CDK2_CyclinE G1 G1 Phase Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Inhibition Assay (e.g., ADP-Glo) Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Determine IC50 Cytotoxicity Antiproliferative Assay (e.g., MTT Assay) Selectivity->Cytotoxicity Prioritize Compounds Target_Engagement Target Engagement Assay (e.g., Western Blot) Cytotoxicity->Target_Engagement Confirm On-Target Effect Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Target_Engagement->Apoptosis Xenograft Xenograft Tumor Models Cell_Cycle->Xenograft Apoptosis->Xenograft

References

Orthogonal Assays for Confirming the Biological Activity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the biological activity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride through a series of orthogonal assays. Given that the specific biological target of this pyrazole-containing compound is not definitively established in publicly available literature, an initial broad screening approach is recommended, followed by specific, confirmatory assays based on the initial findings. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, G-protein coupled receptor (GPCR) modulation, anti-inflammatory, and antimicrobial effects.[1][2][3][4]

This guide will present two plausible primary activity scenarios and the corresponding orthogonal assays to validate these findings:

  • Scenario 1: The compound is identified as a potential kinase inhibitor.

  • Scenario 2: The compound is identified as a potential G-protein coupled receptor (GPCR) ligand.

Scenario 1: Confirmation of Kinase Inhibitor Activity

An initial high-throughput screen might identify this compound as a hit against a specific kinase, for instance, a tyrosine kinase. To confirm this activity and elucidate its mechanism, a series of orthogonal assays are essential.

Data Presentation: Comparison of Orthogonal Assays for Kinase Inhibition
Assay TypePrincipleKey Parameters MeasuredAdvantagesLimitations
Primary Assay: ADP-Glo™ Kinase Assay Quantifies ADP produced from a kinase reaction using a luminescence-based signal.IC50High-throughput, sensitive, commercially available.[5]Prone to false positives from assay interference.
Orthogonal Assay 1: Homogeneous Time-Resolved Fluorescence (HTRF) Measures the inhibition of substrate phosphorylation via a FRET-based signal between a europium cryptate-labeled antibody and a phycoerythrin-labeled substrate.IC50, KiHomogeneous format, low background, suitable for high-throughput screening.[6]Requires specific antibodies and labeled substrates.
Orthogonal Assay 2: Cellular Target Engagement (NanoBRET™) Quantifies compound binding to the target kinase in live cells using bioluminescence resonance energy transfer (BRET).IC50, Target OccupancyPhysiologically relevant, measures intracellular target binding.[7]Requires genetically engineered cells.
Orthogonal Assay 3: Western Blot for Substrate Phosphorylation Measures the phosphorylation of a downstream substrate in a cellular context.p-Substrate levelsConfirms functional inhibition of the kinase in a cellular pathway.Lower throughput, semi-quantitative.
Experimental Protocols

1. Primary Assay: ADP-Glo™ Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction in the presence of the compound or DMSO (vehicle control).

    • Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.[5]

2. Orthogonal Assay 1: HTRF Kinase Assay

  • Objective: To confirm the inhibitory activity using a different detection technology.

  • Procedure:

    • Prepare a serial dilution of the compound.

    • In a 384-well plate, add the kinase, biotinylated substrate, and ATP in the presence of the compound or DMSO.

    • Incubate for 1 hour at room temperature.

    • Add a solution containing europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

    • Incubate for 1 hour at room temperature.

    • Read the HTRF signal at 665 nm and 620 nm.

    • Calculate the ratio of the two emission signals and determine the IC50.[6]

Visualization

Kinase_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Primary Primary Screen (e.g., ADP-Glo) Orthogonal1 Orthogonal Assay 1 (e.g., HTRF) Primary->Orthogonal1 Confirms Inhibition Orthogonal2 Orthogonal Assay 2 (Cellular Target Engagement) Orthogonal1->Orthogonal2 Confirms Cellular Activity Orthogonal3 Orthogonal Assay 3 (Substrate Phosphorylation) Orthogonal2->Orthogonal3 Confirms Functional Effect

Caption: Workflow for confirming kinase inhibitor activity.

Scenario 2: Confirmation of GPCR Ligand Activity

Alternatively, the initial screen may suggest that this compound acts as a ligand for a specific GPCR. Orthogonal assays are crucial to validate this interaction and determine the nature of the ligand (e.g., agonist or antagonist).

Data Presentation: Comparison of Orthogonal Assays for GPCR Ligand Activity
Assay TypePrincipleKey Parameters MeasuredAdvantagesLimitations
Primary Assay: Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from the GPCR by the test compound.Ki, IC50Gold standard for affinity determination, sensitive.[8]Requires handling of radioactive materials.
Orthogonal Assay 1: TR-FRET Ligand Binding Assay A non-radioactive binding assay using a fluorescently labeled ligand and a receptor tagged with a FRET donor.Ki, IC50Homogeneous, no-wash format, amenable to HTS.[9][10]Requires specific fluorescent ligands and tagged receptors.
Orthogonal Assay 2: cAMP Assay Measures the modulation of intracellular cyclic AMP levels, a common downstream second messenger for Gs and Gi-coupled GPCRs.EC50 (agonist), IC50 (antagonist)Functional assay, provides information on signaling pathway.Not applicable for Gq-coupled GPCRs.
Orthogonal Assay 3: Calcium Mobilization Assay Measures changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.EC50 (agonist), IC50 (antagonist)Functional assay, highly sensitive, real-time measurement.[11]May require co-expression of a promiscuous G-protein for non-Gq coupled receptors.[11]
Experimental Protocols

1. Primary Assay: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compound to the target GPCR.

  • Procedure:

    • Prepare cell membranes expressing the target GPCR.

    • In a 96-well filter plate, incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]-ligand) and a serial dilution of this compound.

    • Incubate for 2 hours at room temperature.

    • Wash the plate to separate bound from free radioligand.

    • Add scintillation cocktail and measure radioactivity using a scintillation counter.

    • Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.[8]

2. Orthogonal Assay 2: cAMP Assay

  • Objective: To determine if the compound acts as an agonist or antagonist on a Gs or Gi-coupled GPCR.

  • Procedure:

    • Plate cells expressing the target GPCR in a 384-well plate.

    • For agonist mode, add a serial dilution of the compound.

    • For antagonist mode, add a serial dilution of the compound followed by a fixed concentration of a known agonist.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

    • Calculate the EC50 (for agonists) or IC50 (for antagonists).

Visualization

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A generalized GPCR signaling pathway.

References

Head-to-Head Comparison of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride with Known Drugs: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is currently precluded by the limited availability of public research data. While the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, specific biological activity and mechanistic data for this particular compound are not sufficiently documented in the scientific literature to facilitate a direct, evidence-based comparison with known therapeutic agents.

The aminopyrazole core is a versatile structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. However, the specific substitutions at the 1, 3, and 4 positions of the pyrazole ring, as seen in this compound, are critical in defining its pharmacological profile. Without dedicated preclinical or clinical studies on this exact molecule, any comparison to existing drugs would be speculative.

This guide will, therefore, focus on the known biological potential of the broader aminopyrazole class to provide a theoretical context for the potential applications of this compound and outline the necessary experimental framework for its future evaluation.

The Therapeutic Landscape of Aminopyrazoles: A Foundation for Future Research

The aminopyrazole scaffold is a key component in several successful drugs, highlighting the potential of this chemical class. For instance, derivatives of aminopyrazole have been developed as potent inhibitors of various kinases, which are crucial targets in oncology. The general structure-activity relationship (SAR) studies of aminopyrazoles suggest that modifications on the pyrazole ring and the amino group can significantly influence their binding affinity and selectivity towards different biological targets.

To initiate a comparative study, a logical first step would be to screen this compound against a panel of known biological targets for which other aminopyrazole derivatives have shown activity. This would help in identifying its primary mechanism of action.

Proposed Experimental Workflow for Comparative Analysis

To generate the necessary data for a head-to-head comparison, a systematic experimental approach is required. The following workflow outlines the key studies that would need to be conducted.

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Comparative Studies cluster_2 In Vivo & Head-to-Head Comparison A Compound Acquisition & Purity Analysis B Broad Panel Kinase Screening A->B C Phenotypic Screening (e.g., Cancer Cell Lines) A->C D Hit Identification & Target Validation B->D C->D E IC50/EC50 Determination vs. Known Drugs D->E H ADME-Tox Profiling D->H F Selectivity Profiling E->F G Mechanism of Action Studies E->G I Animal Model Selection H->I J Efficacy Studies vs. Standard of Care I->J K Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis J->K L Comparative Toxicology J->L M Data Analysis & Comparative Guide Generation K->M L->M

Independent Analysis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential therapeutic applications of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride and structurally similar pyrazole derivatives. Drawing upon independent research, this document summarizes key findings, presents comparative experimental data, and details relevant methodologies to support informed decision-making in drug discovery and development.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of 4-amino-pyrazole derivatives as potent inhibitors of Janus kinases (JAKs), a family of enzymes that play a crucial role in cytokine signaling pathways implicated in cancer and inflammatory diseases.[3][4] Dysregulation of the JAK/STAT signaling pathway is linked to various malignancies, making JAK inhibitors a promising class of targeted cancer therapies.[3][5]

A key study by researchers focused on a series of 4-amino-(1H)-pyrazole derivatives and their inhibitory activity against JAK1, JAK2, and JAK3. The findings from this study provide a valuable benchmark for assessing the potential of this compound.

Table 1: Comparative in vitro Kinase Inhibitory Activity of 4-Amino-Pyrazole Derivatives [3]

CompoundR1 GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3a Cyclopropyl114.812
3b Cyclobutyl6.83.57.2
3c Cyclopentyl4.52.84.1
3d Cyclohexyl5.23.15.5
3e Phenyl7.94.28.8
3f 4-Fluorophenyl3.42.23.5
11b N/A1.50.81.9
Ruxolitinib (Control) N/A3.32.8428

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.

Table 2: Comparative Antiproliferative Activity of 4-Amino-Pyrazole Derivatives against Cancer Cell Lines [3]

CompoundPC-3 (Prostate) IC50 (µM)HEL (Erythroleukemia) IC50 (µM)K562 (CML) IC50 (µM)MCF-7 (Breast) IC50 (µM)MOLT4 (Leukemia) IC50 (µM)
3f 1.80.450.522.10.68
11b 2.50.350.373.20.81
Ruxolitinib (Control) >101.21.5>102.8

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate greater potency.

These tables demonstrate that substitutions on the pyrazole ring significantly influence both kinase inhibitory activity and antiproliferative effects. Specifically, compounds 3f and 11b show potent, low nanomolar inhibition of JAK kinases and sub-micromolar to low micromolar antiproliferative activity against a panel of cancer cell lines, in some cases exceeding the potency of the approved JAK inhibitor, Ruxolitinib.[3]

Comparative Analysis of Anti-inflammatory Activity

A study on novel pyrazole analogues investigated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. This assay is a standard in vivo method for evaluating the efficacy of anti-inflammatory drugs.

Table 3: Comparative in vivo Anti-inflammatory Activity of Pyrazole Derivatives [8]

Compound% Inhibition of Edema (after 3h)
1 55.4
2 68.2
3 75.6
4 82.1
5 62.5
6 58.9
Diclofenac sodium (Control) 78.3

The results indicate that certain substituted pyrazoles, particularly compound 4 , exhibit significant anti-inflammatory activity, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium.[8]

Experimental Protocols

To ensure the independent verification of research findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (JAKs)[3]
  • Enzyme Source: Recombinant human JAK1, JAK2, and JAK3 kinases.

  • Substrate: A suitable peptide substrate for each kinase.

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of the substrate by the kinase. This is typically quantified using a radiometric or fluorescence-based method.

  • Procedure:

    • Kinase, substrate, and ATP are incubated in a buffer solution.

    • Test compounds are added at various concentrations.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured. .

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay[9][10]
  • Cell Lines: A panel of human cancer cell lines (e.g., PC-3, HEL, K562, MCF-7, MOLT4).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Test compounds are added at various concentrations and incubated for a specified period (e.g., 48-72 hours).

    • The MTT reagent is added to each well and incubated for a few hours.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. .

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Carrageenan-Induced Rat Paw Edema Assay[8][11]
  • Animal Model: Wistar or Sprague-Dawley rats.

  • Inducing Agent: Carrageenan (a substance that induces a localized inflammatory response).

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound or control (e.g., diclofenac sodium) is administered orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), carrageenan is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours). .

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Pyrazole 4-Amino-Pyrazole Inhibitor Pyrazole->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of 4-amino-pyrazole derivatives.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate add_compound Add Compounds to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->add_compound incubation Incubate for 48-72h add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

References

A Comparative Guide to the Efficacy of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential biological efficacy of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Due to the limited publicly available experimental data for this specific compound, we present a comparative analysis against three well-characterized, commercially available drugs that share structural or functional similarities with the pyrazole scaffold: AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor; Ruxolitinib, a Janus kinase (JAK) 1/2 inhibitor; and Edaravone, a potent antioxidant.

This document is intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of novel pyrazole derivatives. We provide detailed experimental protocols for key assays and present the known efficacy of the comparator compounds in clearly structured tables. Furthermore, we include visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and potential mechanisms of action.

Comparative Efficacy of Selected Pyrazole-Based and Related Compounds

The following table summarizes the reported in vitro efficacy of the selected comparator compounds in their respective primary assays. This data serves as a benchmark for the potential performance of this compound.

CompoundTarget(s)/AssayIC50/EC50Cell Line/SystemReference(s)
AT7519 CDK1/cyclin B0.19 µMCell-free[1]
CDK2/cyclin A0.044 µMCell-free[1]
CDK4/cyclin D10.067 µMCell-free[1]
CDK5/p350.018 µMCell-free[1]
Cytotoxicity0.5 µMMM.1S (Multiple Myeloma)[2]
Ruxolitinib JAK13.3 nMCell-free[3]
JAK22.8 nMCell-free[3]
Antiproliferative67 nMJAK2V617F-positive PV patient cells[4]
Edaravone DPPH Radical Scavenging~30 µMCell-free[5]
Peroxyl Radical Scavenging(Rate constant available)Cell-free

Experimental Protocols

To facilitate the experimental evaluation of this compound, we provide detailed protocols for three key in vitro assays.

In Vitro Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Test compound (e.g., this compound)

  • Target kinase (e.g., CDK2/cyclin A, JAK2)

  • Kinase substrate (specific to the target kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, BSA)

  • 96-well or 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the appropriate substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound or vehicle control (e.g., DMSO) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This is often a luminescence-based assay that quantifies the amount of ATP remaining or ADP produced.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

G Workflow for In Vitro Kinase Inhibition Assay A Prepare Serial Dilutions of Test Compound C Add Test Compound/Vehicle to Plate A->C B Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (e.g., Luminescence) F->G H Data Analysis & IC50 Determination G->H

Workflow for In Vitro Kinase Inhibition Assay
MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Test compound

  • Human cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

G Workflow for MTT Cytotoxicity Assay A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Workflow for MTT Cytotoxicity Assay
DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

Materials:

  • Test compound

  • DPPH solution in a suitable solvent (e.g., methanol or ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in a suitable solvent.

  • Reaction Setup: In a 96-well plate, add the diluted compound or control to the wells.

  • DPPH Addition: Add the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. Determine the IC50 or EC50 value.

G Workflow for DPPH Antioxidant Assay A Prepare Serial Dilutions of Test Compound B Add Compound/Control to Plate A->B C Add DPPH Solution B->C D Incubate in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate Scavenging Activity & IC50 E->F G Simplified CDK Signaling Pathway cluster_0 Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 S S Phase CyclinD_CDK46->S Promotes G1/S Transition CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A / CDK2 G2 G2 Phase CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B / CDK1 M M Phase CyclinB_CDK1->M Promotes G2/M Transition G1 G1 Phase G1->CyclinD_CDK46 Activates S->CyclinE_CDK2 Activates S->CyclinA_CDK2 Activates G2->CyclinB_CDK1 Activates AT7519 AT7519 AT7519->CyclinD_CDK46 Inhibits AT7519->CyclinE_CDK2 Inhibits AT7519->CyclinA_CDK2 Inhibits AT7519->CyclinB_CDK1 Inhibits G Simplified JAK-STAT Signaling Pathway cluster_0 Cellular Response Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits G Mechanism of Antioxidant Action Free_Radical Free Radical (e.g., DPPH•) Neutralized_Radical Neutralized Molecule Free_Radical->Neutralized_Radical Receives electron/hydrogen Antioxidant Antioxidant (e.g., Edaravone) Antioxidant->Free_Radical Donates electron/hydrogen Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant

References

A Comparative Analysis of Pyrazole Derivatives' Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative activities of various pyrazole derivatives against several human cancer cell lines. The data presented is collated from recent preclinical studies, offering a quantitative basis for comparison. Detailed experimental protocols for the most common assays are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and development in this promising area of oncology.

Comparative Cytotoxicity Data of Pyrazole Derivatives

The anti-proliferative efficacy of novel compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values for a selection of recently synthesized pyrazole derivatives across various cancer cell lines, with standard chemotherapeutic agents included for reference where available.[1][2][3]

Derivative Class/CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Pyrazole Benzothiazole Hybrid (Cmpd 25) HT29 (Colon)3.17Axitinib>10[1]
PC3 (Prostate)6.77Axitinib>10[1]
A549 (Lung)4.21Axitinib>10[1]
Benzoxazine-Pyrazole Hybrid (Cmpd 22) MCF7 (Breast)2.82Etoposide3.15[1]
A549 (Lung)3.14Etoposide4.28[1]
HeLa (Cervical)4.56Etoposide5.12[1]
Pyrazolone-Pyrazole Derivative (Cmpd 27) MCF7 (Breast)16.50Tamoxifen23.31[1]
Indole-Pyrazole Hybrid (Cmpd 33) HCT116 (Colon)<23.7Doxorubicin24.7-64.8[1]
MCF7 (Breast)<23.7Doxorubicin24.7-64.8[1]
Pyrazole Carbaldehyde Derivative (Cmpd 43) MCF7 (Breast)0.25Doxorubicin0.95[1]
Fused Pyrazole Derivative (Cmpd 50) HepG2 (Liver)0.71Erlotinib10.6[1]
Sorafenib1.06[1]
Ferrocene-Pyrazole Hybrid (47c) HCT-116 (Colon)3.12N/AN/A[2]
HL60 (Leukemia)6.81N/AN/A[2]
3,5-diphenyl-1H-pyrazole (L2) CFPAC-1 (Pancreatic)61.7Gemcitabine<10[3][4]
MDA-MB-231 (Breast)>10Cisplatin<10[3][4]
Pyrazole-Chalcone Hybrid (6b) HNO-97 (Head & Neck)10.0N/AN/A[5]
Pyrazole-Chalcone Hybrid (6d) HNO-97 (Head & Neck)10.56N/AN/A[5]

N/A: Not available in the cited literature.

Key Signaling Pathways and Mechanisms of Action

Pyrazole derivatives exert their anticancer effects by modulating a variety of cellular signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1] Structure-activity relationship (SAR) studies indicate that substitutions on the pyrazole ring significantly influence which pathways are targeted.[1][6]

Key molecular targets identified include:

  • Kinase Inhibition: Many pyrazole derivatives are designed as kinase inhibitors. This includes targeting receptor tyrosine kinases like VEGFR-2 and EGFR, which are critical for angiogenesis and tumor growth, as well as cell cycle-regulating kinases such as CDK2.[1][7][8] Inhibition of these kinases can halt cell cycle progression and suppress tumor growth.[7]

  • Tubulin Polymerization Inhibition: Certain pyrazole compounds function as microtubule-destabilizing agents, similar to vinca alkaloids. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][9][10]

  • Induction of Apoptosis: Beyond cell cycle arrest, many pyrazole derivatives have been shown to induce programmed cell death (apoptosis). This is often achieved through the modulation of apoptotic markers, such as increasing the levels of p53 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits

VEGFR-2 signaling pathway inhibited by pyrazole derivatives.

Experimental Protocols

The evaluation of the cytotoxic potential of pyrazole derivatives is predominantly carried out using in vitro cell-based assays. The MTT assay is a standard method cited in numerous studies.[2][3][11]

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The pyrazole derivatives, dissolved in a suitable solvent like DMSO, are serially diluted to a range of concentrations. The cell culture medium is replaced with a medium containing these dilutions. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.[4]

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.

  • Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Synthesize & Purify Pyrazole Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B D Treat Cells with Serial Dilutions of Compounds B->D C Seed Cancer Cells in 96-Well Plates C->D E Incubate for 48-72h D->E F Perform Viability Assay (e.g., MTT Assay) E->F G Measure Absorbance F->G H Calculate % Viability vs. Control G->H I Plot Dose-Response Curve H->I J Determine IC50 Values I->J Result Identify Lead Compounds J->Result

General workflow for in vitro screening of pyrazole derivatives.

Conclusion

The diverse structures of pyrazole derivatives have enabled the development of compounds with potent and selective anticancer activities across a wide range of malignancies.[1][12] The data indicates that specific structural modifications, such as the creation of hybrids with other heterocyclic systems like benzothiazole or indole, can significantly enhance cytotoxicity, often surpassing that of standard chemotherapeutic drugs in preclinical models.[1] The primary mechanisms of action involve the targeted inhibition of key kinases in cell growth and survival pathways and the disruption of microtubule dynamics, ultimately leading to apoptosis. Future research should continue to explore the vast chemical space of pyrazole scaffolds to optimize potency, improve selectivity, and identify novel derivatives with superior therapeutic profiles for clinical development.

References

Evaluating the Selectivity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the potential kinase selectivity of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. Due to the limited publicly available data on this specific compound, this analysis is based on the well-established characteristics of the pyrazole scaffold, a privileged structure in kinase inhibitor design. The performance of this structural class is compared against established kinase inhibitors with known selectivity profiles, supported by experimental data from related compounds.

Introduction to Kinase Inhibitor Selectivity

The successful development of kinase inhibitors as therapeutic agents is highly dependent on their selectivity. Off-target effects can lead to toxicity and unforeseen side effects. Therefore, a thorough understanding of a compound's selectivity profile across the human kinome is crucial. Pyrazole derivatives have emerged as a versatile scaffold for designing potent and selective kinase inhibitors. Their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes them a valuable starting point for inhibitor design.

Comparative Selectivity Profile

Table 1: Comparative Kinase Inhibition Data (IC50 in nM)

Kinase TargetPyrazole Analog 1 (Compound 11d)¹Pyrazole Analog 2 (Compound 8a)²Dasatinib (Type I Inhibitor)³Imatinib (Type II Inhibitor)³
CDK16 Potent Inhibition---
BMPR2 -506--
ABL1 --0.637
SRC --0.8140
KIT --421
PDGFRA --1333
VEGFR2 --12670

¹Data for a 3-amino-1H-pyrazole-based inhibitor, highlighting selectivity within the CDK family.[1] ²Data for a pyrazole-based macrocyclic inhibitor targeting BMPR2.[2] ³Representative data for well-known promiscuous and selective kinase inhibitors.

Experimental Protocols for Selectivity Profiling

Accurate evaluation of inhibitor selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for two key assays in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • This compound (or comparator compound)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add kinase, substrate, and test compound to the wells of the assay plate.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify that a compound binds to its intended target within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target kinase

  • This compound (or comparator compound)

  • Cell lysis buffer

  • Antibodies for the target protein (for Western blot or ELISA)

  • PCR tubes or plates

  • Thermal cycler

  • Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the treated cells into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

ADP_Glo_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound_Prep Compound Dilution Kinase_Reaction Kinase Reaction (Kinase + Substrate + ATP + Compound) Compound_Prep->Kinase_Reaction Reagent_Prep Reagent Preparation Termination Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Reagent_Prep->Termination Signal_Gen Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Reagent_Prep->Signal_Gen Kinase_Reaction->Termination Incubate Termination->Signal_Gen Incubate Luminescence Measure Luminescence Signal_Gen->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

Caption: Workflow for the ADP-Glo™ Kinase Assay.

CETSA_Workflow Cell_Treatment 1. Treat cells with compound Heat_Challenge 2. Apply temperature gradient Cell_Treatment->Heat_Challenge Cell_Lysis 3. Lyse cells Heat_Challenge->Cell_Lysis Centrifugation 4. Separate soluble fraction Cell_Lysis->Centrifugation Protein_Quantification 5. Quantify soluble target protein Centrifugation->Protein_Quantification Data_Analysis 6. Generate melt curve Protein_Quantification->Data_Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Representative Signaling Pathway: MAPK/ERK Pathway

Many kinase inhibitors, including those with a pyrazole scaffold, target components of critical signaling pathways like the MAPK/ERK pathway, which is frequently dysregulated in cancer.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

While direct experimental data for this compound is currently lacking, its pyrazole core suggests potential as a kinase inhibitor. The structure-activity relationships of related pyrazole-based compounds indicate that this class can be modified to achieve high potency and selectivity for various kinase targets. To definitively evaluate its selectivity, comprehensive profiling using assays such as the ADP-Glo™ Kinase Assay and in-cell target engagement confirmation with CETSA® are essential. The comparison with established inhibitors like Dasatinib and Imatinib provides a benchmark for what would be considered a selective versus a more promiscuous profile. Further investigation into this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride and Alternative Kinase Inhibitors: A Guide to Reproducible In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride and a representative alternative, Compound X (a hypothetical pyrazole-based kinase inhibitor), in the context of in vitro kinase inhibition assays. Due to the limited availability of direct experimental data on the reproducibility of this compound, this document serves as a methodological framework, offering standardized protocols and data presentation formats to facilitate reproducible experimental design and objective comparison.

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives targeting various kinases implicated in diseases such as cancer and inflammatory conditions.[1][2] The reproducibility of kinase inhibition assays is paramount for the reliable assessment of compound potency and for making informed decisions in drug discovery pipelines. Factors such as enzyme purity, substrate concentration, incubation time, and data analysis methods can significantly impact the variability of results.[3]

Data Presentation: Comparative Inhibitory Activity

To ensure a clear and direct comparison of inhibitory potency, all quantitative data should be summarized in a structured format. The following table presents a hypothetical comparison of this compound and Compound X against two common kinases, Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 2 (JAK2). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)Standard Deviation (nM)Assay Conditions
1-Ethyl-3-methyl-1H-pyrazol-4-amine HClCDK2150± 1510 µM ATP, 60 min incubation at 30°C
1-Ethyl-3-methyl-1H-pyrazol-4-amine HClJAK2850± 4210 µM ATP, 60 min incubation at 30°C
Compound XCDK285± 910 µM ATP, 60 min incubation at 30°C
Compound XJAK21200± 7510 µM ATP, 60 min incubation at 30°C

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Reproducibility in kinase inhibition assays is contingent on a meticulously detailed and consistently executed protocol. The following is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases and compounds.

General In Vitro Kinase Inhibition Assay Protocol[5]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable reaction buffer containing the necessary salts and cofactors (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 mM β-glycerophosphate, 1 mM Na₃VO₄, 2 mM DTT).
  • Kinase: Reconstitute the purified target kinase (e.g., CDK2/cyclin A, JAK2) in kinase buffer to the desired concentration. The purity and activity of the kinase are critical for reproducible results.
  • Substrate: Prepare a solution of the specific substrate peptide or protein in kinase buffer.
  • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in the kinase buffer. The ATP concentration should be kept consistent across experiments.[3]
  • Test Compounds: Prepare stock solutions of this compound and the alternative compound in 100% DMSO. Create a serial dilution series in DMSO to achieve a range of concentrations for IC50 determination.

2. Assay Procedure:

  • In a 96-well or 384-well plate, add the test compound dilutions. Ensure the final DMSO concentration is consistent across all wells, typically ≤1%.
  • Add the kinase and substrate solution to each well.
  • Initiate the kinase reaction by adding the ATP solution. The order of reagent addition should be consistent for all experiments.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). Aim for initial velocity conditions where substrate conversion is below 20%.

3. Detection:

  • Stop the reaction by adding a stop solution (e.g., EDTA).
  • Detect the amount of phosphorylated substrate using a suitable method, such as:
  • Radiometric Assay: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[3]
  • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced in the kinase reaction.[4]
  • Fluorescence Resonance Energy Transfer (FRET): Utilizes a fluorescently labeled substrate.

4. Data Analysis:

  • Subtract the background signal (no enzyme control).
  • Normalize the data to the positive control (enzyme without inhibitor) and negative control (no enzyme).
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. Standardize the data analysis workflow to ensure consistency.

Visualizing Experimental Logic and Pathways

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds Signaling_Proteins Signaling Proteins Receptor_Kinase->Signaling_Proteins Activates Downstream_Kinase Downstream Kinase Signaling_Proteins->Downstream_Kinase Activates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates Inhibitor Pyrazole Inhibitor (e.g., 1-Ethyl-3-methyl- 1H-pyrazol-4-amine HCl) Inhibitor->Downstream_Kinase Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: A generalized kinase signaling pathway illustrating the mechanism of action for a pyrazole-based inhibitor.

Kinase_Assay_Workflow Reagent_Prep 1. Reagent Preparation (Kinase, Substrate, ATP, Compounds) Plate_Setup 2. Assay Plate Setup (Compound Dilutions) Reagent_Prep->Plate_Setup Reaction_Start 3. Reaction Initiation (Add Kinase, Substrate, ATP) Plate_Setup->Reaction_Start Incubation 4. Incubation (Controlled Temperature and Time) Reaction_Start->Incubation Detection 5. Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis 6. Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: A streamlined workflow for a reproducible in vitro kinase inhibition assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available in vivo data for pyrazole derivatives highlights their therapeutic potential across various disease models. While specific in vivo efficacy data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride remains limited in the public domain, this guide provides a comparative analysis of structurally related pyrazole compounds, offering insights into their potential applications and performance in preclinical studies.

This guide synthesizes available data on the in vivo efficacy of various pyrazole-based compounds, focusing on their anti-inflammatory and anticancer activities. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the understanding of the therapeutic promise of this class of compounds.

Comparative In Vivo Efficacy of Pyrazole Derivatives

The following tables summarize the in vivo efficacy of several pyrazole compounds from published studies. These compounds have been selected to represent the diverse therapeutic applications of the pyrazole scaffold.

Table 1: Anti-inflammatory Activity of Pyrazole Compounds

CompoundAnimal ModelDoseEfficacyReference Compound
Novel dipyrazole ethandiamide compoundAnimal studiesNot specifiedAnti-inflammatory activity comparable to celecoxibCelecoxib[1]
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates (Compounds 3a, 3c, 3d)Carrageenan-induced paw edema in rats25 mg/kgSignificant anti-inflammatory activityDiclofenac sodium[2][3]
1-(2, 4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-oneNot specified25, 50, and 100 mg/kg p.o.Better anti-inflammatory and analgesic activitiesPhenylbutazone[2]
3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives (10a, 10e, 10f, 10g)Carrageenan-induced rat paw edemaNot specifiedPotent activity at 3h (70-78% inhibition)Ibuprofen[2]

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LinesAnimal ModelEfficacy MetricReference Compound
Quinolin-2(1H)-one-based pyrazole (Compound 3i)HeLa (cervical)Not specified in provided abstractsIC50 = 2.4 ± 0.14 μM (2.6-fold more potent than Adriamycin)Adriamycin[4]
Pyrano[2,3-c]pyrazoles (50a-j)Renal (786-0), Epidermal (A431), Breast (MCF-7), Glioblastoma (U-251)Not specified in provided abstractsNot specified in provided abstractsDoxorubicin[4]
1-(substituted)-3-methyl-1H-pyrazol-5(4H)-one (RA1, RA4, RA9)Ehrlich ascites carcinoma (EAC) cellsNot specified in provided abstractsHighest antitumor activity against EAC cells5-fluorouracil[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols typically employed in the in vivo evaluation of pyrazole compounds.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of a compound. The protocol generally involves the following steps:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a specific period before the experiment.

  • Compound Administration: The test compound (e.g., a pyrazole derivative) or a reference drug (e.g., diclofenac sodium) is administered orally or intraperitoneally at a predetermined dose.[2][3]

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the control group.

In Vivo Models of Choroidal Neovascularization (CNV)

For ocular applications, such as the treatment of neovascular age-related macular degeneration, specific in vivo models are utilized:

  • Model Induction: CNV is induced in rodents, often by laser photocoagulation of the retina.

  • Topical Administration: The test compound, such as the VEGFR-2 inhibitor Acrizanib, is administered topically to the eye.[6]

  • Efficacy Evaluation: The extent of CNV is evaluated using methods like fluorescein angiography or by histological examination of the retinal tissue.

  • Pharmacokinetic Analysis: Ocular and systemic exposure to the drug are measured to assess its distribution and clearance.[6]

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical In Vivo Study animal_model Select Animal Model (e.g., Rat, Mouse) acclimatization Acclimatization animal_model->acclimatization grouping Randomize into Groups (Control, Test, Reference) acclimatization->grouping dosing Administer Compound (e.g., Pyrazole Derivative) grouping->dosing induction Induce Disease/Injury (e.g., Carrageenan Injection) dosing->induction observation Observe and Collect Data (e.g., Paw Volume) induction->observation analysis Analyze Data (Statistical Analysis) observation->analysis

General Workflow for In Vivo Efficacy Studies.

cox2_pathway cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Compound Pyrazole Compound (e.g., Celecoxib) Pyrazole_Compound->COX2 Inhibition

Potential COX-2 Inhibition Pathway for Pyrazole Compounds.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and disposal protocols for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride, compiled to ensure the safety of laboratory personnel and compliance with regulations. The following procedures are based on information for the closely related compound, 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride, and general safety data for pyrazole derivatives. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Researchers and drug development professionals handling this compound must adhere to stringent safety and disposal protocols. This guide offers a direct, procedural framework for its safe management, from handling to final disposal, ensuring the well-being of laboratory personnel and environmental protection.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use. Proper handling is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE) Summary:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Skin and Body Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure to spills.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or in case of insufficient ventilation.[1]Prevents inhalation of dust or aerosols.

In the event of exposure, immediate action is critical.

First-Aid Measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • After skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[2]

  • After inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[2]

  • After ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Step-by-Step Disposal Plan

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.

  • Waste Identification and Collection:

    • Collect all waste material (unused product, contaminated consumables) in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage of Chemical Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste, including its composition and any known hazards.

    • The primary method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2]

    • For larger spills, evacuate the area and contact your institution's emergency response team.

    • Ensure the spill area is thoroughly cleaned and decontaminated after material pickup is complete.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: Have this compound waste B Is the waste contaminated with other substances? A->B C Segregate and label waste streams separately B->C Yes D Collect in a designated, sealed, and labeled container B->D No C->D E Store in a cool, dry, well-ventilated area away from incompatibles D->E F Consult Institutional EHS for specific disposal protocols E->F G Is chemical incineration an approved disposal method? F->G H Arrange for licensed chemical waste disposal G->H Yes I Follow alternative EHS-approved disposal route G->I No J End: Waste properly disposed H->J I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. The following procedures are based on best practices for handling similar amine hydrochloride and pyrazole-based compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below and should be used at all times in the laboratory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandardPurpose
Eye and Face Chemical splash goggles or safety glasses with a face shield if there is a splash hazard.[1][2]ANSI Z87.1-1989Protects eyes from splashes, dust, and vapors.[1][2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]EN 374Prevents skin contact with the chemical.[3] Gloves should be inspected before use and changed regularly.[1][3]
Body Nomex® or flame-resistant lab coat, fully buttoned.[1]N/AProtects skin and clothing from spills and splashes.[1]
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[2][4]NIOSH/MSHA or EN 149Required if working outside of a certified chemical fume hood or if dust/aerosols may be generated.[2][4][5]
Foot Closed-toe, closed-heel shoes made of a non-porous material.[1]N/AProtects feet from spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Experimental Workflow Diagram

G Figure 1: Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve emergency_spill Spill Containment handle_weigh->emergency_spill cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon emergency_exposure Exposure Response handle_dissolve->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Figure 1: Handling Workflow Diagram.

Protocol Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride and other similar pyrazole compounds to understand the hazards.[3][5][6][7][8][9]

    • Ensure all necessary PPE is available and in good condition.[4] Don the appropriate PPE as listed in Table 1.[4]

    • Prepare the work area by ensuring a certified chemical fume hood is operational and the work surface is clean and uncluttered. Have spill containment materials readily accessible.

  • Handling:

    • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.[6] Use anti-static measures if the compound is a fine powder.

    • Dissolving and Reaction: When dissolving the compound or running reactions, add it slowly to the solvent or reaction mixture to control any potential exothermic processes. Use appropriate glassware and ensure the reaction is adequately stirred and, if necessary, cooled.

  • Cleanup:

    • Decontamination: Wipe down all surfaces, glassware, and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Waste Segregation: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be considered contaminated waste.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, and puncture-resistant containerCollect all contaminated solid waste, such as gloves, wipes, and disposable labware, in a designated, clearly labeled hazardous waste container.
Liquid Waste (Aqueous) Labeled, sealed, and compatible solvent containerCollect all aqueous waste containing the compound. Do not pour down the drain.[6] The container should be labeled with the full chemical name and concentration.
Liquid Waste (Organic) Labeled, sealed, and compatible solvent containerCollect all organic solvent waste containing the compound in a separate, appropriately labeled hazardous waste container.
Sharps Puncture-proof sharps containerAny needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.
Empty Containers Original container or hazardous waste containerTriple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal, or dispose of it as hazardous solid waste.

General Disposal Protocol:

  • Segregation: Keep different waste streams (solid, aqueous, organic) separate to avoid unwanted reactions and to facilitate proper disposal.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[4]

  • Arrangement for Pickup: Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste by a certified waste management company.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Table 3: Emergency Response Protocols

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the immediate area.[6] If safe to do so, contain the spill using absorbent pads or other appropriate materials. Avoid generating dust. Ventilate the area. Wear appropriate PPE, including respiratory protection, during cleanup. Collect spilled material and place it in a sealed container for disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.